(5-Ethoxy-2,4-difluorophenyl)boronic acid
Description
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Properties
IUPAC Name |
(5-ethoxy-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUSZLWTMJIPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681740 | |
| Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900175-12-4 | |
| Record name | B-(5-Ethoxy-2,4-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
(5-Ethoxy-2,4-difluorophenyl)boronic acid: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids in Modern Chemistry
Arylboronic acids are indispensable reagents in contemporary organic synthesis, primarily owing to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This class of compounds offers a powerful platform for the construction of carbon-carbon bonds, which is fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The strategic incorporation of fluorine atoms into the aryl ring of boronic acids can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making fluorinated arylboronic acids highly sought-after building blocks in drug discovery.[5][6]
This technical guide provides an in-depth exploration of the chemical properties, reactivity, and applications of (5-Ethoxy-2,4-difluorophenyl)boronic acid , a specialized reagent that combines the benefits of difluorination with the modulating effect of an ethoxy group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their synthetic endeavors.
Core Chemical and Physical Properties
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a solid compound at room temperature.[7] While detailed experimental data for this specific molecule is not extensively published, its properties can be understood in the context of its structural analogue, 2,4-difluorophenylboronic acid, with considerations for the electronic and steric contributions of the C5-ethoxy group.
Structural and General Data
| Property | Value | Source(s) |
| Chemical Name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | N/A |
| CAS Number | 900175-12-4 | [8][9][10] |
| Molecular Formula | C8H9BF2O3 | [7] |
| Molecular Weight | 202.0 g/mol | [7] |
| Purity | ≥98% (Commercially available) | [7] |
| Physical Form | Solid | [7] |
| Canonical SMILES | CCOC1=CC(=C(C=C1F)B(O)O)F | N/A |
| InChI Key | InChI=1S/C8H9BF2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | [7] |
Spectroscopic Characterization: An Predictive Overview
Detailed NMR spectra for (5-Ethoxy-2,4-difluorophenyl)boronic acid are not widely published. However, based on its structure and general principles of NMR spectroscopy for organoboron and fluorinated compounds, the following characteristic signals can be anticipated.[12][13][14]
Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Couplings |
| ¹H NMR | 1.4-1.5 (t, 3H), 4.1-4.2 (q, 2H), 6.8-7.8 (m, 2H), 8.0-8.5 (br s, 2H) | - Triplet and quartet for the ethoxy group. - Complex multiplets for the aromatic protons due to H-H and H-F couplings. - A broad singlet for the B(OH)₂ protons, which is solvent and concentration-dependent. |
| ¹³C NMR | 14-15, 64-65, 100-165 | - Signals for the ethoxy group carbons. - Aromatic carbons will show characteristic C-F coupling constants. The carbon attached to the boron atom may exhibit a broad signal. |
| ¹⁹F NMR | -110 to -140 | - Two distinct signals are expected for the two non-equivalent fluorine atoms. |
| ¹¹B NMR | 28-33 | - A single, broad signal characteristic of a trigonal planar boronic acid.[15][16] |
Note: The exact chemical shifts and coupling constants will vary depending on the solvent, concentration, and the specific NMR instrument used.[13]
Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (5-Ethoxy-2,4-difluorophenyl)boronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl and related structures.[17][18]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.
Causality in Experimental Design: A Protocol Framework
A successful Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters. The following protocol provides a general framework for the use of (5-Ethoxy-2,4-difluorophenyl)boronic acid. The choice of catalyst, base, and solvent is critical and often requires optimization based on the specific substrate.
Step-by-Step Experimental Protocol:
-
Inert Atmosphere: To a dry reaction vessel, add the aryl halide (1.0 equiv.), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). The biphasic system facilitates the dissolution of both the organic substrates and the inorganic base. Add the base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[1]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80-110 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up to remove the inorganic salts. The organic layer is then dried and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.[19]
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of the (5-ethoxy-2,4-difluorophenyl) moiety into small molecules is a strategic approach in medicinal chemistry to enhance their therapeutic potential.[3][4] Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), have demonstrated significant clinical success, stimulating further interest in this class of compounds.[6][20]
The unique substitution pattern of (5-Ethoxy-2,4-difluorophenyl)boronic acid offers several advantages:
-
Modulation of Physicochemical Properties: The two fluorine atoms can increase metabolic stability and binding affinity, while the ethoxy group can be used to fine-tune solubility and lipophilicity.[5]
-
Bioisosteric Replacement: The boronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids, potentially leading to novel biological activities.
-
Versatile Synthetic Handle: As a key building block in Suzuki-Miyaura coupling, it allows for the efficient construction of diverse chemical libraries for high-throughput screening.
Safety and Handling
While comprehensive toxicological data for (5-Ethoxy-2,4-difluorophenyl)boronic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for structurally related fluorinated phenylboronic acids, this compound may cause skin and eye irritation.[9][10]
Recommended Handling Practices:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[7]
Conclusion
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable and specialized reagent for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a difluorinated phenyl ring and an ethoxy substituent provides a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, and adherence to safe handling practices are essential for its effective and responsible use in research and development.
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Chatterjee, A. (n.d.). Suzuki Coupling. In Organic Reaction Mechanisms. Cambridge University Press. Available at: [Link]
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Lookchem. Cas 900175-12-4,(5-Ethoxy-2,4-difluorophenyl)boronic acid. Available at: [Link]
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ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
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San Diego State University. 11B NMR Chemical Shifts. Available at: [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
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Organic Syntheses. boronic esters. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of (5-Ethoxy-2,4-difluorophenyl)boronic acid
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The phenylboronic acid scaffold, in particular, is a cornerstone of modern synthetic chemistry, primarily due to its pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a prime exemplar of a highly functionalized building block designed for the synthesis of bioactive molecules. The presence of two fluorine atoms on the phenyl ring can significantly influence the electronic properties, lipophilicity, metabolic stability, and binding affinity of a parent molecule. The ethoxy group provides an additional point of modification and can impact solubility and receptor interactions. This guide provides a comprehensive overview of the synthesis, characterization, and applications of (5-Ethoxy-2,4-difluorophenyl)boronic acid, tailored for researchers, scientists, and drug development professionals.
Synthesis of (5-Ethoxy-2,4-difluorophenyl)boronic acid: A Detailed Protocol and Mechanistic Insights
The synthesis of (5-Ethoxy-2,4-difluorophenyl)boronic acid is most effectively achieved through a Grignard reaction, a classic and robust method for the formation of carbon-carbon bonds. This approach involves the preparation of an organomagnesium halide (Grignard reagent) from the corresponding aryl halide, which is then reacted with a trialkyl borate ester. Subsequent hydrolysis of the resulting boronic ester furnishes the desired boronic acid.
Logical Workflow for the Synthesis
Caption: Synthetic workflow for (5-Ethoxy-2,4-difluorophenyl)boronic acid.
Step-by-Step Experimental Protocol
Step 1: Preparation of the Grignard Reagent (5-Ethoxy-2,4-difluorophenyl)magnesium bromide
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.
-
Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask, and the flask is gently warmed with a heat gun under a continuous flow of inert gas. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous tetrahydrofuran (THF) is then added to cover the magnesium.
-
Grignard Formation: A solution of 1-bromo-5-ethoxy-2,4-difluorobenzene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming. Once the reaction starts, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent, the addition is continued at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Triisopropyl Borate
-
Cooling: The freshly prepared Grignard reagent is cooled to a low temperature, typically between -78 °C and -50 °C, using a dry ice/acetone bath.
-
Borate Addition: A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise to the cold Grignard solution, maintaining the low temperature. The reaction is highly exothermic and careful temperature control is crucial to prevent side reactions.
-
Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
Step 3: Hydrolysis and Work-up
-
Quenching: The reaction mixture is cooled in an ice bath and carefully quenched by the slow, dropwise addition of an aqueous acid solution, such as 1 M hydrochloric acid or sulfuric acid. This step hydrolyzes the boronic ester to the boronic acid and dissolves the magnesium salts.[4][5]
-
Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent, such as diethyl ether or ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (5-Ethoxy-2,4-difluorophenyl)boronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water or an organic solvent and a non-polar co-solvent like hexanes, to afford the final product as a white solid.
Characterization of (5-Ethoxy-2,4-difluorophenyl)boronic acid: A Spectroscopic Approach
The structural elucidation and purity assessment of (5-Ethoxy-2,4-difluorophenyl)boronic acid are primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.
Data Presentation: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of δ 6.5-7.5 ppm, exhibiting complex splitting patterns due to H-H and H-F couplings. The ethoxy group will show a triplet at approximately δ 1.4 ppm (CH₃) and a quartet at around δ 4.1 ppm (OCH₂). The boronic acid protons (B(OH)₂) will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons will be observed between δ 100-165 ppm. The carbon attached to the boron atom will be broad and may be difficult to observe. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The ethoxy carbons will appear at approximately δ 15 ppm (CH₃) and δ 64 ppm (OCH₂). |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm. These signals will show coupling to each other (F-F coupling) and to the aromatic protons (H-F coupling).[6][7][8] |
| ¹¹B NMR | A single, broad signal is expected in the range of δ 28-33 ppm for the trigonal planar boronic acid.[9][10] |
| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for O-H stretching of the boronic acid (a broad band around 3300 cm⁻¹), C-H stretching of the aromatic ring and ethoxy group, C=C stretching of the aromatic ring, and C-F and B-O stretching vibrations. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of (5-Ethoxy-2,4-difluorophenyl)boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons.
-
Instrumentation: Analyses should be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. It is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.
-
Applications in Drug Development: A Key Building Block for Kinase Inhibitors
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy. The difluorophenyl moiety is a common feature in many biologically active compounds, where the fluorine atoms can enhance metabolic stability and binding affinity.[1]
Logical Relationship: From Boronic Acid to Bioactive Molecule
Caption: Role of (5-Ethoxy-2,4-difluorophenyl)boronic acid in drug synthesis.
A notable, albeit indirect, example of the utility of this structural motif is in the synthesis of Quizartinib , a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[11] While various synthetic routes to Quizartinib exist, the core structure contains a substituted phenyl group that can be introduced via a Suzuki-Miyaura coupling reaction, for which (5-Ethoxy-2,4-difluorophenyl)boronic acid is a potential key precursor.[4] Quizartinib has been approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) that is FLT3-ITD positive.[11] The incorporation of the difluoro-substituted phenyl ring is crucial for its biological activity.
Conclusion
(5-Ethoxy-2,4-difluorophenyl)boronic acid stands as a testament to the enabling power of bespoke building blocks in modern organic synthesis and drug discovery. Its synthesis, while requiring careful execution of classic organometallic chemistry, is readily achievable. Its characterization relies on a suite of standard spectroscopic techniques that provide a comprehensive understanding of its structure and purity. The strategic application of this and similar fluorinated boronic acids will undoubtedly continue to fuel the discovery and development of novel therapeutics, underscoring the importance of a deep understanding of their synthesis and properties for researchers in the pharmaceutical sciences.
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An In-depth Technical Guide to (5-Ethoxy-2,4-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5-Ethoxy-2,4-difluorophenyl)boronic acid, designated by CAS number 900175-12-4, is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the combination of a boronic acid moiety with a difluoro and ethoxy-substituted phenyl ring, make it a key intermediate in the construction of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions, and an overview of its significance in the field of medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of Fluorinated Boronic Acids
Boronic acids and their derivatives are foundational reagents in synthetic chemistry, prized for their stability, low toxicity, and versatile reactivity in metal-catalyzed reactions.[1] The introduction of fluorine atoms into arylboronic acid scaffolds can profoundly influence the parent molecule's properties, including metabolic stability, binding affinity to biological targets, and lipophilicity.[2] (5-Ethoxy-2,4-difluorophenyl)boronic acid exemplifies this strategic design, offering a trifunctional handle for molecular elaboration. The electron-withdrawing nature of the two fluorine atoms, combined with the electron-donating ethoxy group, creates a unique electronic environment that modulates the reactivity of the boronic acid and provides additional points for potential molecular interactions.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a reagent is critical for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value |
| CAS Number | 900175-12-4 |
| Molecular Formula | C8H9BF2O3 |
| Molecular Weight | 201.96 g/mol |
| Physical Form | Solid |
| Storage Temperature | Inert atmosphere, Room Temperature |
Note: Data compiled from multiple sources.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (5-Ethoxy-2,4-difluorophenyl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[3]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide or iodide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[4][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Below is a generalized workflow for this crucial reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a reliable, self-validating methodology for the coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with a generic aryl bromide.
Materials:
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware, stirring and heating equipment, inert gas line (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The solvent should be thoroughly degassed by bubbling with inert gas for at least 30 minutes prior to use.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of both the starting material and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Expected NMR Spectral Data
The structural features of (5-Ethoxy-2,4-difluorophenyl)boronic acid give rise to a distinct NMR signature.
| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.0 ppm, showing complex splitting due to H-H and H-F couplings. The ethoxy group will show a quartet (~4.1 ppm) and a triplet (~1.4 ppm). The boronic acid protons (B(OH)₂) will present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[6] |
| ¹³C NMR | Aromatic carbons are observed between 100-165 ppm. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants, which is a key diagnostic feature.[6] |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, typically in the range of -110 to -140 ppm.[6][7] |
| ¹¹B NMR | A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.[6][8] |
Note: Specific chemical shifts can vary based on the solvent, concentration, and instrument used.
Significance in Drug Discovery and Development
The incorporation of the (5-ethoxy-2,4-difluorophenyl) moiety into molecular scaffolds is a strategic choice in medicinal chemistry. Boronic acids themselves have seen tremendous success, with several FDA-approved drugs like Bortezomib (Velcade) containing this functional group.[1][9][10] The specific substitution pattern of this reagent offers several potential advantages:
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[2]
-
Binding Affinity: The fluorine and ethoxy groups can participate in hydrogen bonding, dipole-dipole, and other non-covalent interactions within a protein's active site, potentially enhancing binding affinity and selectivity.[2]
-
Modulation of Physicochemical Properties: The substituents allow for fine-tuning of properties like pKa and lipophilicity, which are critical for optimizing a drug's pharmacokinetic profile.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed when handling (5-Ethoxy-2,4-difluorophenyl)boronic acid.
-
Hazards: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.
-
Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid breathing dust.
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.[11]
Conclusion
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a sophisticated and highly valuable reagent for synthetic and medicinal chemists. Its well-defined structure and reactivity, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, provide a direct route to novel, complex molecules. The strategic incorporation of fluorine and ethoxy substituents offers chemists a powerful tool to modulate the biological and physical properties of target compounds, solidifying the role of this building block in the advancement of drug discovery and materials science.
References
-
Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Rodríguez-Cuamatzi, H., et al. (2009). 2,4-Difluorophenylboronic acid. PMC - NIH. [Link]
-
Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. [Link]
-
South Dakota State University Chemistry. 11B NMR Chemical Shifts. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
ResearchGate. (2022). ¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid 5 a. [Link]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
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- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Structure and properties of (5-Ethoxy-2,4-difluorophenyl)boronic acid
An In-Depth Technical Guide to (5-Ethoxy-2,4-difluorophenyl)boronic acid: Structure, Properties, and Applications
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have carved out a significant niche, offering unique electronic properties and metabolic stability. Among these, arylboronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of (5-Ethoxy-2,4-difluorophenyl)boronic acid, a trifunctionalized reagent with significant potential in the synthesis of complex organic molecules. While specific data for this exact compound is sparse in publicly available literature, this guide will leverage data from its structural analogs, primarily 2,4-Difluorophenylboronic acid, to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development. The principles, protocols, and insights discussed herein are rooted in established organoboron chemistry and are intended to be a practical tool for the laboratory.
Molecular Structure and Physicochemical Properties
(5-Ethoxy-2,4-difluorophenyl)boronic acid is an aromatic boronic acid featuring a phenyl ring substituted with two fluorine atoms, an ethoxy group, and a boronic acid moiety. The strategic placement of these functional groups imparts a unique combination of steric and electronic properties that are highly valuable in organic synthesis.
Chemical Structure
The structure of (5-Ethoxy-2,4-difluorophenyl)boronic acid is characterized by a central benzene ring. The boronic acid group [-B(OH)₂] is at position 1, fluorine atoms are at positions 2 and 4, and an ethoxy group (-OCH₂CH₃) is at position 5.
Caption: 2D structure of (5-Ethoxy-2,4-difluorophenyl)boronic acid.
Physicochemical Data
The table below summarizes the key physicochemical properties of (5-Ethoxy-2,4-difluorophenyl)boronic acid and its parent compound, 2,4-Difluorophenylboronic acid, for comparative purposes.
| Property | (5-Ethoxy-2,4-difluorophenyl)boronic acid (Predicted/Estimated) | 2,4-Difluorophenylboronic acid (Experimental) |
| CAS Number | Not available | 144025-03-6[1][2][3][4] |
| Molecular Formula | C₈H₉BF₂O₃ | C₆H₅BF₂O₂[1][2] |
| Molecular Weight | 201.96 g/mol | 157.91 g/mol [1][2][4] |
| Appearance | Off-white to light beige powder (Predicted) | Off-white to light beige or yellow powder[1] |
| Melting Point | Not available | 247-250 °C[1][4] |
| Boiling Point | >300 °C (Predicted) | 251.0±50.0 °C (Predicted)[1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol (Predicted) | Slightly soluble in Chloroform, DMSO, Methanol[1] |
| pKa | ~8.5 (Predicted) | 8.47±0.58 (Predicted)[1] |
Synthesis and Purification
Arylboronic acids are typically synthesized via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. The following is a generalized protocol for the synthesis of a substituted phenylboronic acid, adapted from established methods for 2,4-difluorophenylboronic acid.[1][5]
Synthetic Workflow
Caption: Generalized synthetic workflow for arylboronic acids.
Detailed Experimental Protocol
Materials:
-
1-Bromo-5-ethoxy-2,4-difluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
10% Sulfuric acid
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a small crystal of iodine and anhydrous THF. Heat the mixture to reflux. Add a small amount of 1-bromo-5-ethoxy-2,4-difluorobenzene to initiate the reaction. Once the reaction begins, add the remaining aryl bromide dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Boration: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -15 °C. Add the freshly prepared Grignard reagent dropwise to the trimethyl borate solution, maintaining the temperature at -15 °C.[1][5] After the addition, allow the mixture to stir at this temperature for an additional 30 minutes.
-
Hydrolysis and Workup: Allow the reaction mixture to warm to 0 °C. Slowly quench the reaction by the dropwise addition of 10% sulfuric acid until the solution is acidic.[1][5]
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid. The crude product can often be used directly in subsequent reactions or purified further by recrystallization.[1][5]
Spectroscopic Characterization
The structural elucidation of (5-Ethoxy-2,4-difluorophenyl)boronic acid relies on a combination of spectroscopic techniques. The expected spectral data, based on analogs like 2,4-difluorophenylboronic acid, are summarized below.[6][7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings. The ethoxy group will show a quartet around 4.0 ppm and a triplet around 1.4 ppm. The B(OH)₂ protons will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.[6] |
| ¹³C NMR | Aromatic carbons are expected between 100-165 ppm. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The carbon atom bonded to boron will show a broad signal.[6] |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[6][8] |
| ¹¹B NMR | A single, broad signal is anticipated in the range of 28-33 ppm, which is characteristic of a trigonal planar boronic acid.[6][9] |
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
(5-Ethoxy-2,4-difluorophenyl)boronic acid is an excellent candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10][11][12] This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[4][12][13]
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide, (5-Ethoxy-2,4-difluorophenyl)boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the solvent system.
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are increasingly recognized for their therapeutic potential.[14][15][16] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[16] The presence of fluorine atoms, as in (5-Ethoxy-2,4-difluorophenyl)boronic acid, can further improve metabolic stability and binding affinity to target proteins.[13] Several FDA-approved drugs, such as Bortezomib (Velcade) and Ixazomib (Ninlaro), are boronic acid-containing compounds used in cancer therapy.[14][15] This highlights the significance of developing novel boronic acid building blocks for future drug discovery endeavors.[16]
Safety and Handling
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][18]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[17][18]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[17][18]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[17]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17]
-
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store in a cool, dry place under an inert atmosphere.[1][17][18]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[17][18]
Conclusion
(5-Ethoxy-2,4-difluorophenyl)boronic acid represents a valuable and versatile building block for organic synthesis. Its trifunctional nature provides a platform for creating complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. While direct experimental data for this specific compound is limited, a comprehensive understanding of its properties and reactivity can be extrapolated from its structural analogs. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this and similar reagents in their synthetic endeavors, ultimately contributing to advancements in medicinal chemistry and materials science.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Retrieved from [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]
-
Design and discovery of boronic acid drugs - PubMed. (2020-06-01). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
2,4-Difluorophenylboronic acid - PMC - NIH. Retrieved from [Link]
-
(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Retrieved from [Link]
-
2,4-Difluorophenylboronic Acid: A Versatile Building Block for Innovation. (2025-10-24). Retrieved from [Link]
-
2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem. Retrieved from [Link]
-
11 B NMR Chemical Shifts - SDSU Chemistry. Retrieved from [Link]
-
¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid 5 a;... - ResearchGate. Retrieved from [Link]
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- 3. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]
- 4. 2,4-二氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
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- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. fishersci.com [fishersci.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
Spectroscopic Characterization of (5-Ethoxy-2,4-difluorophenyl)boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of (5-Ethoxy-2,4-difluorophenyl)boronic acid, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of essential spectroscopic techniques for structural elucidation and quality control. While specific experimental data for this compound is not publicly available, this guide synthesizes established principles and data from closely related analogs to present a robust predictive analysis.
Introduction to (5-Ethoxy-2,4-difluorophenyl)boronic acid
(5-Ethoxy-2,4-difluorophenyl)boronic acid belongs to the versatile class of organoboron compounds, which are pivotal reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The unique substitution pattern of this molecule, featuring two electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the phenyl ring, imparts distinct electronic properties that are of significant interest in the design of novel pharmaceuticals and organic materials. Accurate spectroscopic characterization is paramount to confirm its molecular structure and ensure its purity for subsequent applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For (5-Ethoxy-2,4-difluorophenyl)boronic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy
Theoretical Framework: Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent non-equivalent protons.
Predicted ¹H NMR Spectrum:
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| B(OH)₂ | 8.0 - 8.5 | br s | - |
| H-6 | 7.5 - 7.8 | t | J(H-F) ≈ 8-9 |
| H-3 | 6.8 - 7.1 | t | J(H-F) ≈ 9-10 |
| OCH₂CH₃ | 4.0 - 4.2 | q | J(H-H) ≈ 7 |
| OCH₂CH₃ | 1.3 - 1.5 | t | J(H-H) ≈ 7 |
Rationale:
-
The boronic acid protons are expected to be broad and downfield due to chemical exchange and hydrogen bonding.
-
The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F couplings. The chemical shifts are influenced by the opposing electronic effects of the fluorine and ethoxy substituents.[1]
-
The ethoxy group protons will show a characteristic quartet and triplet pattern.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of (5-Ethoxy-2,4-difluorophenyl)boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR Spectroscopy
Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment, and couplings to fluorine (¹⁹F) can provide valuable structural information.
Predicted ¹³C NMR Spectrum:
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C-B | 125 - 135 | Broad or absent |
| C-F (C2, C4) | 155 - 165 | Large ¹J(C-F) |
| C-O | 150 - 160 | - |
| Aromatic CH | 100 - 115 | ²J(C-F) and ³J(C-F) |
| OCH₂CH₃ | 60 - 70 | - |
| OCH₂CH₃ | 10 - 20 | - |
Rationale:
-
The carbon attached to the boron atom is often broad due to the quadrupolar nature of the boron nucleus.
-
Carbons directly bonded to fluorine will show large one-bond coupling constants (¹J(C-F)).
-
Other aromatic carbons will exhibit smaller, longer-range C-F couplings.[1]
Experimental Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrumentation: A high-resolution NMR spectrometer with a carbon probe.
-
Data Acquisition:
NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Theoretical Framework: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying functional groups.
Predicted FT-IR Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1600 - 1620 | Medium |
| B-O stretch | 1330 - 1380 | Strong |
| C-F stretch | 1100 - 1300 | Strong |
| C-O stretch (ether) | 1200 - 1250 | Strong |
Rationale:
-
The O-H stretch of the boronic acid will be a prominent broad band due to hydrogen bonding.[3][4]
-
The B-O stretching vibration is a characteristic and strong absorption for boronic acids.[4][5][6]
-
The C-F and C-O stretching bands will be strong and are key identifiers for the substituents on the phenyl ring.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or KBr pellet.
-
Acquire the sample spectrum and ratio it against the background.
-
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a molecule. Fragmentation patterns can offer further structural insights.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 203.06 | Molecular ion (protonated) |
| [M+Na]⁺ | 225.04 | Sodium adduct |
| [M-H₂O]⁺ | 185.05 | Loss of water |
| [M-B(OH)₂]⁺ | 159.05 | Loss of boronic acid group |
Rationale:
-
The exact mass can be used to confirm the elemental formula (C₈H₉BF₂O₃).
-
Phenylboronic acids can undergo fragmentation through the loss of water or the entire boronic acid moiety.[7][8] The fragmentation of phenyl boronic acids can result in characteristic ions such as BO⁻ and BO₂⁻ under certain ionization conditions.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.
-
Mass Spectrometry Experimental Workflow
Caption: Workflow for mass spectrometry data acquisition and analysis.
Conclusion
References
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]
-
Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1968). Canadian Journal of Chemistry. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2015). Journal of Chemical Education. [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1968). ResearchGate. [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1968). Canadian Science Publishing. [Link]
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Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019). MDPI. [Link]
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Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (2004). PubMed. [Link]
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DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. (2011). Comptes Rendus Chimie. [Link]
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4-Fluorophenylboronic acid. (n.d.). PubChem. [Link]
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DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. (2011). Comptes Rendus de l'Académie des Sciences. [Link]
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The Solubility of (5-Ethoxy-2,4-difluorophenyl)boronic acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (5-Ethoxy-2,4-difluorophenyl)boronic acid in organic solvents. While specific quantitative solubility data for this particular compound is not extensively documented in publicly available literature, this guide leverages data from structurally analogous phenylboronic acids to establish a predictive framework. Furthermore, it outlines robust experimental protocols for determining precise solubility, explains the underlying chemical principles governing solubility, and discusses the critical implications for synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Understanding the Solubility of Phenylboronic Acids: Key Principles
The solubility of phenylboronic acids, including (5-Ethoxy-2,4-difluorophenyl)boronic acid, is governed by a combination of factors related to both the solute and the solvent. A nuanced understanding of these factors is crucial for solvent selection in synthesis, purification, and formulation.
A fundamental principle in predicting solubility is the "like dissolves like" rule, which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The polarity of a phenylboronic acid is influenced by the substituents on the phenyl ring. In the case of (5-Ethoxy-2,4-difluorophenyl)boronic acid, the ethoxy group (-OCH2CH3) is an electron-donating group, while the two fluorine atoms are electron-withdrawing. This combination of substituents, along with the inherent polarity of the boronic acid group [-B(OH)2], results in a molecule with moderate polarity.
The type and position of substituents on the phenyl ring significantly impact the properties of boronic acid compounds, including their acidity, receptor activity, and solubility in both water and organic solvents.[2]
Boronic acids have the propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility studies, as the two forms exhibit different solubilities.[3] The position of this equilibrium is influenced by factors such as the solvent and the specific substituents on the aryl ring.[3]
Predictive Solubility Framework based on Analogous Compounds
Due to the limited availability of specific solubility data for (5-Ethoxy-2,4-difluorophenyl)boronic acid, we can draw valuable inferences from studies on similar substituted phenylboronic acids. Research on phenylboronic acid and its isomers of isobutoxyphenylboronic acid in various organic solvents provides a strong predictive foundation.
Generally, phenylboronic acids exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6] The introduction of an alkoxy group, such as an isobutoxy group, generally increases the solubility in most organic solvents compared to the parent phenylboronic acid.[2] Given that (5-Ethoxy-2,4-difluorophenyl)boronic acid also possesses an alkoxy (ethoxy) group, a similar trend of enhanced solubility in polar organic solvents can be anticipated.
The table below summarizes the solubility of phenylboronic acid in a selection of organic solvents, offering a baseline for estimating the behavior of its substituted derivatives.
| Solvent | Solubility Profile |
| Dipropyl ether | High |
| Acetone | High |
| 3-Pentanone | High |
| Chloroform | Moderate |
| Methylcyclohexane | Very Low |
Data derived from studies on phenylboronic acid.[4][5][6]
Experimental Protocols for Determining Solubility
For researchers requiring precise solubility data for (5-Ethoxy-2,4-difluorophenyl)boronic acid in a specific solvent system, direct experimental determination is recommended. The following are established methodologies for this purpose.
Gravimetric Method (Shake-Flask)
This traditional and reliable method involves creating a saturated solution and then determining the concentration of the solute.
Protocol:
-
Add an excess amount of (5-Ethoxy-2,4-difluorophenyl)boronic acid to a known volume of the desired organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Evaporate the solvent from the supernatant under reduced pressure or gentle heating.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/L or mol/L.
Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method for solubility determination.
Dynamic Method (Turbidity Measurement)
This method involves monitoring the temperature at which a solution of known concentration becomes clear upon heating and turbid upon cooling.[2][4][5]
Protocol:
-
Prepare a series of samples with known concentrations of (5-Ethoxy-2,4-difluorophenyl)boronic acid in the chosen solvent.
-
Place a sample in a temperature-controlled apparatus equipped with a light source and a detector.
-
Slowly heat the sample while stirring and record the temperature at which the solution becomes clear (the last solid particle dissolves).
-
Slowly cool the sample and record the temperature at which turbidity first appears.
-
The average of these two temperatures is the saturation temperature for that concentration.
-
Repeat for all samples to construct a solubility curve (solubility vs. temperature).
Logical Flow of Dynamic Solubility Measurement
Caption: Impact of solubility on Suzuki-Miyaura reaction efficiency.
Conclusion
While direct, quantitative solubility data for (5-Ethoxy-2,4-difluorophenyl)boronic acid remains to be extensively published, a robust understanding of its likely behavior can be extrapolated from the study of analogous substituted phenylboronic acids. This guide provides the foundational knowledge and practical methodologies for researchers to confidently work with this important synthetic building block. The provided experimental protocols empower scientists to determine precise solubility in their specific systems, and the discussion on the implications for Suzuki-Miyaura coupling highlights the critical importance of informed solvent selection for successful synthetic outcomes.
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
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Gruber-Woelfler, H., Radaschitz, P. F., Feenstra, P., & Khinast, J. G. (2010). Effect of the solvent on the reaction progress of Suzuki-Miyaura reactions of 1-bromo-4-methylbenzene and phenylboronic acid carried out with 2 mol% Pd(OAc)2-BOX-MPSG. ResearchGate. [Link]
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Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45. [Link]
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Gök, Y., & Çetinkaya, B. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(54), 34235–34246. [Link]
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(5-Ethoxy-2,4-difluorophenyl)boronic acid: A Technical Guide for Advanced Synthesis and Drug Discovery
This in-depth technical guide provides a comprehensive overview of (5-Ethoxy-2,4-difluorophenyl)boronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. While direct off-the-shelf commercial availability is not widespread, this guide offers insights into its synthesis, physicochemical properties, and applications, empowering researchers to leverage this unique reagent in their discovery programs.
Introduction: The Strategic Value of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The incorporation of fluorine atoms and ether functionalities, such as the ethoxy group, into these structures can dramatically influence the pharmacokinetic and physicochemical properties of target molecules.[2] The specific substitution pattern of (5-Ethoxy-2,4-difluorophenyl)boronic acid—an electron-donating ethoxy group and two electron-withdrawing fluorine atoms on a phenylboronic acid scaffold—presents a unique combination of electronic and steric properties for fine-tuning molecular designs.
Boronic acids have seen a surge in interest within drug discovery, with several FDA-approved drugs containing this moiety.[3][4] Their ability to form reversible covalent bonds with biological targets and their utility in constructing complex molecular architectures underscore their importance.[5] This guide will delve into the technical nuances of (5-Ethoxy-2,4-difluorophenyl)boronic acid, providing a foundational understanding for its strategic application.
Physicochemical Properties and Structural Analogs
| Property | (5-Ethoxy-2-fluorophenyl)boronic acid[6] | 2,4-Difluorophenylboronic acid[7][8] | (4-Ethoxy-2,5-difluorophenyl)boronic acid[9] | Predicted: (5-Ethoxy-2,4-difluorophenyl)boronic acid |
| CAS Number | 900174-60-9 | 144025-03-6 | 1452575-83-5 | Not Assigned |
| Molecular Formula | C8H10BFO3 | C6H5BF2O2 | C8H9BF2O3 | C8H9BF2O3 |
| Molecular Weight | 183.97 g/mol | 157.91 g/mol | 201.96 g/mol | 201.96 g/mol |
| Appearance | Solid | Off-white to light beige or yellow powder | Solid | Expected to be a white to off-white solid |
| Purity | ≥98% | ≥98% | ≥95% | ≥95% (synthesis dependent) |
| Storage Conditions | Inert atmosphere, room temperature | Keep in dark place, Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C, protect from moisture |
The presence of the difluoro substitution pattern is anticipated to lower the pKa of the boronic acid compared to its non-fluorinated counterparts, potentially influencing its reactivity in coupling reactions. The ethoxy group, being an electron-donating group, will also modulate the electronic nature of the aromatic ring.
Proposed Synthesis and Purification
The synthesis of substituted phenylboronic acids is a well-established field in organic chemistry. A common and effective method involves the formation of a Grignard or organolithium reagent from the corresponding aryl halide, followed by quenching with a trialkyl borate.[10][11]
A plausible synthetic route for (5-Ethoxy-2,4-difluorophenyl)boronic acid is outlined below:
Caption: Proposed synthesis of (5-Ethoxy-2,4-difluorophenyl)boronic acid.
Experimental Protocol (Hypothetical):
-
Formation of the Organometallic Reagent: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Initiate the reaction with a small crystal of iodine. Slowly add a solution of 1-bromo-5-ethoxy-2,4-difluorobenzene in anhydrous THF to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Borylation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C. Slowly transfer the freshly prepared Grignard reagent to the trimethyl borate solution via cannula, maintaining the low temperature.
-
Hydrolysis and Isolation: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., saturated ammonium chloride) or dilute sulfuric acid.[10]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Trustworthiness of the Protocol: This proposed synthesis is based on well-established and frequently cited methods for the preparation of arylboronic acids.[11] The choice of an organometallic intermediate followed by reaction with a borate ester is a robust and scalable approach. The acidic workup is a standard procedure to hydrolyze the boronate ester to the desired boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of (5-Ethoxy-2,4-difluorophenyl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][12] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[13]
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Electron-rich and bulky phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination.[12]
-
Base: A base is required to activate the boronic acid for transmetalation.[13] Common bases include sodium carbonate, potassium phosphate, and cesium carbonate. The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Solvent: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.[15] This biphasic system facilitates the interaction of the organic-soluble catalyst and aryl halide with the water-soluble activated boronic acid.
The unique electronic properties of (5-Ethoxy-2,4-difluorophenyl)boronic acid make it an attractive building block for creating novel compounds with tailored electronic and biological properties.
Commercial Availability and Procurement
As of early 2026, (5-Ethoxy-2,4-difluorophenyl)boronic acid is not listed in the catalogs of major chemical suppliers, indicating it is likely a research chemical that needs to be custom synthesized or sourced from specialized providers. Researchers interested in acquiring this compound should consider the following avenues:
-
Custom Synthesis: Many chemical companies offer custom synthesis services and can produce this compound based on the proposed synthetic route.
-
Specialty Chemical Suppliers: Inquire with suppliers who specialize in fluorinated building blocks and boronic acids, as they may have it in their research and development pipeline. A search for suppliers of structurally similar compounds, such as 3,5-difluorophenylboronic acid, can provide a list of potential manufacturers.[16][17]
When sourcing this or any research chemical, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity and purity.
Conclusion
(5-Ethoxy-2,4-difluorophenyl)boronic acid represents a valuable, albeit not yet widely available, tool for chemists engaged in drug discovery and materials science. Its unique substitution pattern offers the potential to create novel molecular entities with desirable properties. This guide has provided a comprehensive overview of its predicted characteristics, a plausible synthetic pathway, and its primary application in Suzuki-Miyaura cross-coupling. By understanding the fundamental principles outlined herein, researchers can confidently incorporate this and similar advanced building blocks into their synthetic strategies.
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An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Class of Reagents
The journey of substituted phenylboronic acids from a laboratory curiosity to an indispensable tool in modern synthetic and medicinal chemistry is a compelling narrative of scientific inquiry, serendipity, and innovation. These organoboron compounds, characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂), have fundamentally reshaped the landscape of carbon-carbon bond formation and have become critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive exploration of their discovery, the evolution of their synthesis, and the pivotal moments that cemented their importance in the scientific world.
At their core, boronic acids are organic compounds related to boric acid where one hydroxyl group is replaced by an alkyl or aryl group.[2] They act as mild Lewis acids and possess the unique ability to form reversible covalent complexes with diols, a property that has been exploited in areas such as saccharide sensing and drug delivery.[1][2] However, it is their role in transition metal-catalyzed cross-coupling reactions that has truly defined their legacy.
Part 1: The Genesis of Phenylboronic Acids: From Frankland to Michaelis
The story of boronic acids begins in 1860, when English chemist Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1][2][3] He achieved this through a two-step process involving the reaction of diethylzinc with triethyl borate, followed by oxidation in the air.[1] This seminal work laid the foundation for the field of organoboron chemistry.
Two decades later, in 1880, the first synthesis of an arylboronic acid, phenylboronic acid (also known as benzeneboronic acid), was reported by Michaelis and Becker.[4] Their method involved heating boron trichloride and diphenylmercury in a sealed tube at high temperatures (180-200°C) to produce benzeneboronyl dichloride, which readily hydrolyzed to yield phenylboronic acid.[4] While groundbreaking, this early synthetic route was harsh and utilized toxic mercury reagents, limiting its widespread adoption.
It is important to note that the Leonor Michaelis associated with this discovery is a prominent figure in biochemistry, known for his work on enzyme kinetics and the Michaelis-Menten equation.[5][6][7][8] His early foray into organoboron chemistry highlights the interdisciplinary nature of scientific exploration in that era.
The early 20th century saw the development of more practical and accessible synthetic methods. A significant advancement was the use of Grignard reagents. The reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis, became one of the most common and reliable methods for preparing phenylboronic acid.[4][9][10][11] This approach offered a more versatile and less hazardous alternative to the Michaelis and Becker method. Another, albeit lower-yielding, method involved the reaction of phenyllithium with a borate ester.[4]
Part 2: The Rise of Substituted Phenylboronic Acids and the Suzuki-Miyaura Revolution
The true potential of phenylboronic acids was unlocked with the advent of transition metal-catalyzed cross-coupling reactions. The most notable of these is the Suzuki-Miyaura reaction, which has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[11] This reaction involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst and a base.[4]
The development of the Suzuki-Miyaura reaction in the late 1970s and early 1980s created an immense demand for a wide variety of substituted phenylboronic acids. Chemists now had a powerful tool to construct complex molecular architectures, particularly biaryl structures, which are prevalent in many pharmaceuticals and natural products. The ability to introduce various substituents onto the phenyl ring of the boronic acid allowed for fine-tuning of the electronic and steric properties of the resulting molecules.
Key Synthetic Methodologies for Substituted Phenylboronic Acids:
The need for a diverse array of substituted phenylboronic acids spurred the development of several new synthetic strategies:
-
From Organometallic Reagents: The Grignard and organolithium routes remain highly relevant for synthesizing substituted derivatives. By starting with a substituted aryl halide, the corresponding substituted phenylmagnesium or phenyllithium reagent can be generated and subsequently reacted with a borate ester.[12]
-
Miyaura Borylation: A significant breakthrough was the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2][12] This method, known as the Miyaura borylation, offers excellent functional group tolerance and allows for the direct synthesis of boronic esters, which are often more stable and easier to purify than the corresponding boronic acids.
-
C-H Borylation: More recently, direct C-H borylation has emerged as a powerful and atom-economical method.[12] This approach utilizes transition metal catalysts, often based on iridium or rhodium, to directly convert an aromatic C-H bond into a C-B bond, bypassing the need for pre-functionalized starting materials like aryl halides.
Diagram: Evolution of Phenylboronic Acid Synthesis
Caption: A timeline of key synthetic advancements for phenylboronic acids.
Part 3: Properties and Reactivity of Substituted Phenylboronic Acids
Substituted phenylboronic acids are typically white, crystalline solids with moderate stability.[4] They are generally soluble in polar organic solvents.[4] The presence of the boronic acid group imparts several key chemical properties:
-
Lewis Acidity: The boron atom in a boronic acid is electron-deficient, making it a mild Lewis acid.[1][2]
-
Dehydration: Upon heating, phenylboronic acids can undergo dehydration to form cyclic trimers known as boroxines.[4][9][10]
-
Esterification: Boronic acids readily react with alcohols and diols to form boronic esters.[2][9][10] This reversible reaction is fundamental to their use in sensors and protecting group chemistry.[2]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Note: Specific conditions (catalyst, base, solvent, temperature) will vary depending on the substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the substituted phenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, water). The choice of solvent is crucial and often depends on the solubility of the reactants and the nature of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 4: Modern Applications: From Drug Discovery to Materials Science
The impact of substituted phenylboronic acids on modern science is profound and far-reaching.
Drug Discovery and Medicinal Chemistry
The versatility of the Suzuki-Miyaura coupling has made substituted phenylboronic acids indispensable in the synthesis of new drug candidates.[12] This reaction allows for the rapid assembly of complex molecular scaffolds, facilitating the exploration of structure-activity relationships.
Furthermore, the boronic acid moiety itself has emerged as a key pharmacophore. The ability of boronic acids to form reversible covalent bonds with active site serine residues in enzymes has led to the development of potent enzyme inhibitors.[2] A landmark example is bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid group, which was approved by the FDA in 2003 for the treatment of multiple myeloma.[12] This was the first boronic acid-containing drug to receive regulatory approval and opened the door for further exploration of boron-containing pharmaceuticals.[12]
Sensors and Diagnostics
The reversible interaction between boronic acids and diols forms the basis for their use in sensors, particularly for the detection of saccharides like glucose.[2][4] This has significant implications for the development of continuous glucose monitoring systems for individuals with diabetes.[4] Phenylboronic acid-functionalized polymers are being explored for their potential in creating glucose-responsive materials for insulin delivery.[13][14]
Materials Science
In materials science, substituted phenylboronic acids are used to create advanced polymers and functional materials. Their ability to participate in dynamic covalent chemistry allows for the development of self-healing materials, stimuli-responsive gels, and materials for bioconjugation and protein labeling.[9][14]
Conclusion: A Future Built on Boron
The journey of substituted phenylboronic acids from their initial synthesis in the late 19th century to their current status as a cornerstone of modern chemistry is a testament to the power of fundamental research and the continual drive for innovation. What began as a challenging synthetic endeavor has blossomed into a field with profound implications for human health and technological advancement. As our understanding of the unique properties of the carbon-boron bond continues to grow, we can anticipate that substituted phenylboronic acids will play an even more critical role in addressing the scientific challenges of the future.
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Georganics. (2024, January 9). Phenylboronic acid – preparation and application. [Link]
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Lima, F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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MolecularCloud. (2025, January 16). A Comprehensive Overview of Boronic Acids & Derivatives. [Link]
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Wikipedia. (n.d.). Boronic acid. [Link]
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Borates Today. (2021, October 18). Boronic Acid. [Link]
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ResearchGate. (n.d.). The earliest boron medicinal agents, borax, and boric acid. [Link]
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Wikipedia. (n.d.). Phenylboronic acid. [Link]
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American Chemical Society. (2009, January 5). Phenylboronic acid. [Link]
-
Journal of Applied Pharmaceutical Science. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]
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ResearchGate. (2025, August 9). Phenylboronic Acid-polymers for Biomedical Applications | Request PDF. [Link]
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PubChem. (n.d.). Phenylboronic Acid | C6H7BO2 | CID 66827. [Link]
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Taylor & Francis. (n.d.). Phenylboronic acid – Knowledge and References. [Link]
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PubMed. (n.d.). Beyond Popper and Polanyi: Leonor Michaelis, a critical and passionate pioneer of research at the interface of medicine, enzymology, and physical chemistry. [Link]
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Indian Academy of Sciences. (n.d.). Leonor Michaelis and Maud Leonora Menten. [Link]
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Science History Institute. (n.d.). Leonor Michaelis and Maud Leonora Menten. [Link]
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(5-Ethoxy-2,4-difluorophenyl)boronic acid Suzuki coupling protocol
An Application Guide to Suzuki-Miyaura Coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid
Abstract
This technical guide provides a detailed protocol and in-depth scientific rationale for the successful application of (5-Ethoxy-2,4-difluorophenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strategic incorporation of the 5-ethoxy-2,4-difluorophenyl moiety is of high value in medicinal chemistry and materials science, offering modulation of molecular properties such as metabolic stability, binding affinity, and electronics.[1][2] However, the electron-deficient nature of this substrate presents unique challenges, primarily the propensity for competitive protodeboronation.[3][4] This document outlines optimized protocols using modern palladium precatalysts, explains the critical roles of ligands, bases, and solvents, and provides a comprehensive framework for troubleshooting to empower researchers in drug development and synthetic chemistry to utilize this versatile building block effectively.
Introduction: The Strategic Value of Fluorinated Biaryls
The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the construction of carbon-carbon bonds in modern organic synthesis.[4][5] Its acclaim stems from mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the requisite organoboron reagents.[1][6] In the realm of drug discovery, the synthesis of complex biaryl scaffolds is a cornerstone of molecular design.
The specific building block, (5-Ethoxy-2,4-difluorophenyl)boronic acid, is of particular interest. The difluorophenyl substitution pattern can significantly enhance metabolic stability and modulate the pKa of adjacent functional groups.[2] Furthermore, fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonding, potentially improving binding affinity to biological targets.[2] Boron-containing compounds, particularly boronic acids, have themselves emerged as privileged structures in medicinal chemistry, with several approved drugs leveraging their unique chemical properties.[7][8]
Despite its utility, the electronic properties of (5-Ethoxy-2,4-difluorophenyl)boronic acid—specifically the electron-withdrawing nature of the two fluorine atoms—render it a challenging substrate for Suzuki-Miyaura coupling. These substrates are known to be susceptible to base-mediated protodeboronation, a parasitic side reaction that cleaves the C–B bond and reduces the yield of the desired coupled product.[3][4] Overcoming this challenge requires a carefully optimized protocol where the rate of the desired catalytic cycle significantly outpaces the rate of boronic acid decomposition.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The widely accepted catalytic cycle proceeds through three primary steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9][10]
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.3 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., Potassium Phosphate, K₃PO₄, 2.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Degassed Water (e.g., 5:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction Vessel (e.g., Schlenk tube or microwave vial)
-
Inert Atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.3 equiv), potassium phosphate (2.0 equiv), and the palladium precatalyst (0.02 equiv).
-
Inerting the Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by LC-MS or TLC until consumption of the limiting aryl halide is observed (typical reaction times are 2-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine. [10]7. Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Comparative Data and Troubleshooting
The choice of reaction components can significantly impact the yield. The following table provides a summary of typical conditions reported for challenging fluorinated arylboronic acids, which serve as a strong predictive model for the title compound.
| Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd₂(dba)₃ / SPhos (2/4) | K₃PO₄ (2.0) | Toluene / H₂O | 100 | 12 | >90% | [11] |
| XPhos Pd G3 (2) | K₃PO₄ (2.0) | THF / H₂O | 40 | 2 | >95% | [3] |
| Pd(OAc)₂ / XPhos (2/4) | K₃PO₄ (2.0) | Dioxane / H₂O | 110 | 4 | 85-95% | [11] |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane / H₂O | 100 | 16 | 50-70% | [2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Protodeboronation: Boronic acid is decomposing faster than it couples. 2. Catalyst Deactivation: Presence of oxygen or impurities. 3. Insufficient Reactivity: Reaction temperature too low or base too weak. | 1. Use a more active precatalyst (e.g., XPhos/SPhos-based) to run the reaction at a lower temperature. [3]Use a milder base like K₃PO₄. Consider using the corresponding MIDA boronate or trifluoroborate salt. [3][12] 2. Ensure rigorous degassing of solvents and inerting of the reaction vessel. Use high-purity reagents. 3. Increase the reaction temperature in 10 °C increments. Switch to a stronger base like Cs₂CO₃. |
| Aryl Halide Homocoupling | 1. Reaction temperature is too high. 2. Water content is too low, or base is too strong. | 1. Reduce the reaction temperature. 2. Ensure the recommended solvent/water ratio is used. Switch to a milder base (K₃PO₄ or K₂CO₃). |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction vessel. 2. Palladium black formation (catalyst decomposition). | 1. Improve the degassing and inerting procedure. [13] 2. Use a more robust ligand/catalyst system. Ensure vigorous stirring to prevent localized heating. |
| Stalled Reaction | 1. Catalyst has died. 2. Poor solubility of reagents at the reaction temperature. | 1. Add a second portion of the catalyst (e.g., 0.5-1 mol%). 2. Try a different solvent system (e.g., switch from THF to Dioxane or Toluene). [14] |
Conclusion
The Suzuki-Miyaura coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid is a highly valuable transformation that requires careful consideration of its electronic properties. By understanding the mechanistic challenges, particularly the risk of protodeboronation, researchers can design robust and efficient protocols. The key to success lies in employing modern, highly active palladium precatalysts with bulky biarylphosphine ligands, which facilitate rapid coupling under mild conditions. This approach, combined with the appropriate choice of base and solvent, enables the reliable synthesis of valuable fluorinated biaryl compounds for advancing research in medicinal chemistry and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1039. Available from: [Link]
-
Gautier, B., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem, 12(17), 4377-4384. Available from: [Link]
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Omega. (2025).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available from: [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
-
RSC. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Chemical Science, 12(43), 14457-14463. Available from: [Link]
- ACS Publications. (2006). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters, 8(23), 5275–5278.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Wiley Online Library. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(42), 10101-10113.
-
NIH. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E, 65(Pt 12), o3131. Available from: [Link]
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MDPI. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3323. Available from: [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
-
PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel), 13(9), 223. Available from: [Link]
- Benchchem. (n.d.). Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry.
- MDPI. (2017).
- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
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Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with (5-Ethoxy-2,4-difluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electronically Complex Boronic Acids in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation is integral to the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. The reaction's success, however, is deeply intertwined with the electronic and steric nature of its coupling partners, particularly the organoboron species.[1]
(5-Ethoxy-2,4-difluorophenyl)boronic acid presents a unique and insightful case study for catalyst and condition optimization. This substrate is characterized by a nuanced electronic profile, featuring two strongly electron-withdrawing fluorine atoms and an electron-donating ethoxy group. This juxtaposition of electronic effects necessitates a carefully considered approach to catalyst selection and reaction parameter tuning to achieve optimal yields and minimize side reactions. The primary challenge associated with polyfluorinated arylboronic acids is their propensity to undergo protodeboronation, a side reaction that cleaves the C-B bond, thus reducing the yield of the desired coupled product.[1]
This technical guide provides a detailed exploration of palladium catalyst systems and corresponding protocols tailored for the successful Suzuki-Miyaura coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with various aryl halides. By understanding the mechanistic underpinnings and the rationale behind each experimental choice, researchers can confidently approach this and similar challenging coupling reactions.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing these reactions. The generally accepted mechanism proceeds through three key steps, all orchestrated by a palladium catalyst.
Figure 2: A flowchart outlining the general experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (0.6 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (2 mol%). Add the degassed solvent mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Optimization of Reaction Parameters
For challenging substrates or to improve reaction efficiency, a systematic optimization of the following parameters is recommended.
| Parameter | Recommended Options | Rationale and Considerations |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often preferred for electron-deficient boronic acids to promote transmetalation without causing significant protodeboronation. [2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The water content can be crucial and may require optimization. |
| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also accelerate catalyst decomposition and protodeboronation. The optimal temperature should be determined empirically. |
| Catalyst Loading | 1-5 mol% | For less reactive substrates, increasing the catalyst loading may be necessary to achieve a reasonable reaction rate and yield. |
Data Presentation: A Comparative Overview
The following table provides a hypothetical comparison of different catalyst systems for the coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with 4-bromoanisole, illustrating the potential impact of ligand and base selection on reaction outcome.
| Entry | Palladium Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
| 3 | XPhos Pd G3 (2) | XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 95 |
| 4 | PEPPSI-IPr (3) | IPr | K₃PO₄ | THF/H₂O | 80 | 16 | 91 |
Note: This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific reaction conditions and substrates.
Conclusion: A Pathway to Success in Challenging Couplings
The successful Suzuki-Miyaura cross-coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid is a testament to the power of rational catalyst design and careful reaction optimization. By leveraging modern palladium precatalysts with bulky, electron-rich phosphine ligands or robust NHC ligands, researchers can effectively overcome the challenges posed by this electronically complex substrate. A systematic approach to optimizing the base, solvent, and temperature will further ensure high yields and reaction efficiency. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling them to confidently employ this and other challenging boronic acids in the synthesis of novel and impactful molecules.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Chemical Science, 7(1), 18–26.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Organ, M. G., et al. (2014). A Catechol-Derived (L)Pd(0) Precatalyst for Suzuki-Miyaura Cross-Coupling.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497–5508.
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 2025. [Link]
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Base selection for Suzuki coupling using (5-Ethoxy-2,4-difluorophenyl)boronic acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: A Scientist's Guide to Base Selection for Suzuki Coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation in modern organic synthesis.[1] The choice of base is a critical parameter that dictates the reaction's success, particularly when employing electronically modified substrates such as (5-Ethoxy-2,4-difluorophenyl)boronic acid.[2] This building block is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by its fluorine and ethoxy substituents. However, the electron-deficient nature of the difluorinated phenyl ring presents specific challenges, most notably an increased susceptibility to protodeboronation.[3][4] This guide provides a detailed analysis of the role of the base in the Suzuki-Miyaura catalytic cycle, offers a comparative overview of common bases, and presents robust protocols for both screening and optimized coupling reactions involving this specific boronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of a Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The palladium(0) catalyst first undergoes oxidative addition with an organohalide (Ar¹-X). The crucial transmetalation step, where the base plays its most significant role, involves the transfer of the organic group (Ar²) from the boronic acid to the palladium(II) center.[6] The cycle concludes with reductive elimination, which forms the new C-C bond in the biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst.[1][5]
The Critical Role of the Base: Activating the Boron
The transmetalation step is generally considered rate-limiting and does not proceed efficiently without a base.[6] The primary function of the base is to activate the boronic acid. It reacts with the Lewis acidic boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[3][7] This activation enhances the polarization of the organic ligand on the boron atom, facilitating its transfer to the electropositive palladium(II) center.[8] Computational studies suggest that the catalytic cycle predominantly proceeds through this boronate pathway, where the base first reacts with the organoboronic acid.[9]
Specific Challenges: The Electronic Nature of (5-Ethoxy-2,4-difluorophenyl)boronic acid
The two electron-withdrawing fluorine atoms on the phenyl ring significantly lower the pKa of the boronic acid, making it a stronger Lewis acid compared to non-fluorinated analogues.[10] This has two important consequences:
-
Facilitated Boronate Formation: Activation may occur with weaker bases.
-
Increased Risk of Protodeboronation: This is a major competing side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] This process is often accelerated by strong bases and the presence of water.[4] For electron-deficient boronic acids, this side reaction can severely diminish the yield of the desired coupled product.
Therefore, the selection of a base requires a delicate balance: it must be strong enough to promote efficient transmetalation but not so harsh that it favors the destructive protodeboronation pathway.
A Comparative Guide to Base Selection
The optimal base is highly dependent on the coupling partner, solvent, and temperature. For a sensitive substrate like (5-Ethoxy-2,4-difluorophenyl)boronic acid, a screening process is often necessary. The following table summarizes the properties and applications of common bases.
| Base Class | Examples | Basicity | Solubility (Organic) | Key Characteristics & Recommendations |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate to Strong | Low (K/Na), Moderate (Cs) | K₂CO₃: A standard, cost-effective choice, often used in aqueous mixtures. A good first choice for robust substrates.[11] Cs₂CO₃: More soluble and basic, often effective in challenging couplings where other bases fail, but is more expensive.[2][12] |
| Phosphates | K₃PO₄ | Moderate to Strong | Low | An excellent choice for challenging or sensitive substrates. Often provides a good balance of reactivity while minimizing protodeboronation. Highly recommended as a primary screening candidate for this specific boronic acid.[2][4] |
| Fluorides | KF, CsF | Mild to Moderate | Low | Milder than carbonates and can be used under anhydrous conditions.[13] Fluoride ions can play a triple role, including forming a reactive trans-[ArPdF(L)₂] complex, which can be highly effective.[14] Excellent for substrates with base-labile groups (e.g., esters).[8] |
| Hydroxides | NaOH, KOH | Very Strong | Low (often used as aq. solution) | Generally too harsh for electron-deficient boronic acids. High risk of promoting protodeboronation and side reactions with sensitive functional groups.[3] Use with caution. |
| Organic | NEt₃, DIPEA | Weak | High | Typically not effective in promoting the transmetalation step for aryl-aryl couplings and generally provide lower yields compared to inorganic bases.[2] |
Experimental Protocols
Protocol 1: General Procedure for Base Screening
This protocol allows for the efficient comparison of different bases under identical conditions.
Materials:
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equiv)
-
Aryl halide (e.g., 4-Bromoanisole, 1.0 equiv, 0.5 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, 3.0 mol%)
-
Bases for screening (K₃PO₄, K₂CO₃, Cs₂CO₃, KF) (2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 5:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To each of four separate reaction vials, add the aryl halide (93.5 mg, 0.5 mmol), the palladium precatalyst (6.9 mg, 0.0075 mmol), and the ligand (12.3 mg, 0.015 mmol).
-
To each respective vial, add one of the bases to be screened (e.g., K₃PO₄: 265 mg, 1.25 mmol).
-
Finally, add (5-Ethoxy-2,4-difluorophenyl)boronic acid (120 mg, 0.6 mmol) to each vial.
-
Seal the vials with a septum cap.
-
Evacuate and backfill each vial with an inert gas (e.g., Argon) three times.
-
Using a syringe, add the degassed solvent mixture (5 mL) to each vial.
-
Place the vials in a preheated reaction block or oil bath at 80-100 °C.
-
Stir the reactions vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and filter through a small pad of celite.
-
Analyze the crude reaction mixtures by ¹H NMR or LC-MS with an internal standard to determine the relative yield for each base.
Protocol 2: Recommended Optimized Conditions
Based on literature precedent for electron-deficient systems, potassium phosphate often provides a robust and high-yielding result.[2][4]
Materials:
-
Aryl Bromide (1.0 equiv)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.3 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane/H₂O (10:1), degassed
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction flask, add the aryl bromide, (5-Ethoxy-2,4-difluorophenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Maintain the reaction for 2-8 hours, monitoring by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause (Base-Related) | Recommended Solution |
| Low or No Conversion | Weak Base: The chosen base may be too weak to efficiently form the boronate complex.[3] Poor Solubility: The inorganic base is not interacting with the reactants.[3] | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[2] Ensure vigorous stirring. Consider a more polar solvent or a different solvent/water ratio.[11] |
| Significant Protodeboronation | Strong Base: The base is too harsh, promoting C-B bond cleavage.[4] Excess Water: Water can be the proton source for this side reaction. | Switch to a milder base like KF.[8] Try anhydrous conditions using K₃PO₄ in a solvent like dioxane or 2-MeTHF.[11] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[6] |
| Homocoupling of Boronic Acid | Oxygen Present: Often promoted by oxygen and Pd(II) species at the start of the reaction. | While not solely a base issue, ensure all solvents and the reaction atmosphere are rigorously deoxygenated.[11] |
| Degradation of Substrates | Base-Labile Groups: Esters, amides, or other functional groups are being cleaved by a strong base. | Use a milder base such as KF or NaHCO₃.[8][11] Lower the reaction temperature. |
References
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- 14. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing (5-Ethoxy-2,4-difluorophenyl)boronic Acid
Introduction: The Central Role of Biaryls and the Suzuki-Miyaura Reaction
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3][4] Their unique three-dimensional arrangement and electronic properties allow them to serve as privileged scaffolds in drug design, enabling high-affinity interactions with a wide range of biological targets.[5] Among the myriad of synthetic methods developed to construct these vital C-C bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent strategy due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[1][6][7]
This guide focuses on a particularly valuable reagent: (5-Ethoxy-2,4-difluorophenyl)boronic acid . The presence of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group imparts unique reactivity and allows for the introduction of a highly functionalized phenyl ring, a motif of growing interest in the development of novel therapeutics.[8][9] This document provides a detailed mechanistic overview, field-tested protocols, and expert insights into optimizing the synthesis of biaryl compounds using this versatile building block.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing reaction conditions. The process is a well-defined catalytic cycle revolving around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[10] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][11]
-
Oxidative Addition: The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This step oxidizes the catalyst to a Pd(II) complex.[6][11] This is often the rate-determining step, particularly for less reactive halides like aryl chlorides.[7]
-
Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base, forms a boronate species (e.g., [Ar²-B(OH)₃]⁻). This nucleophilic species then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide. This is a crucial step where the new C-C bond's components are brought together on the palladium center.[11][12] For electron-deficient boronic acids like the topic of this note, transmetalation can become the turnover-limiting step.[13]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the desired biaryl product (Ar¹-Ar²). This step simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[6][12]
Reactivity Profile: (5-Ethoxy-2,4-difluorophenyl)boronic acid
The substitution pattern of (5-Ethoxy-2,4-difluorophenyl)boronic acid dictates its reactivity.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing via an inductive effect (-I). This increases the Lewis acidity of the boron center.[14] An enhanced Lewis acidity can facilitate the formation of the reactive tetracoordinate boronate species with the base, potentially accelerating the transmetalation step.[14]
-
Challenges with Electron-Deficient Systems: While advantageous for boronate formation, the overall electron-deficient nature of the aromatic ring can slow the rate of transmetalation.[13][15] Furthermore, electron-deficient boronic acids are often more susceptible to competitive side reactions, most notably protodeboronation , where the C-B bond is cleaved by a proton source, leading to reduced yields.[10][15]
-
Strategic Coupling Partners: This boronic acid is an ideal partner for electron-neutral or electron-rich aryl halides. Coupling with highly electron-poor aryl halides can be challenging and often requires the use of highly active, specialized catalyst systems to achieve efficient turnover.[16][17]
Detailed Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with a generic aryl bromide. Safety Note: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Equipment
-
Reactants : Aryl halide (1.0 equiv), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2-1.5 equiv).
-
Catalyst : Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3) (1-5 mol%).
-
Base : Anhydrous base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv).
-
Solvent : Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF) and degassed water.
-
Equipment : Schlenk flask or reaction vial with a Teflon screw cap, magnetic stir bar, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Methodology
-
Vessel Preparation : To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.3 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere : Cap the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[15]
-
Solvent Addition : Add the reaction solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Degassing : Vigorously bubble argon through the stirred solution for 15-30 minutes to remove dissolved oxygen, which can poison the catalyst.[10]
-
Catalyst Addition : Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Reaction : Replace the septum with a Teflon screw cap or condenser and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup : Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Optimization Strategies & Field-Proven Insights
Achieving high yields requires careful selection of reaction parameters. The electron-deficient nature of (5-Ethoxy-2,4-difluorophenyl)boronic acid often necessitates more robust conditions than standard Suzuki couplings.
| Parameter | Recommendation for (5-Ethoxy-2,4-difluorophenyl)boronic acid | Rationale & Expert Insight |
| Coupling Partner | Aryl Bromides, Iodides, or Triflates | These partners undergo oxidative addition more readily than aryl chlorides. For chlorides, more active catalyst systems are required.[10] |
| Catalyst System | Standard : Pd(PPh₃)₄, Pd(dppf)Cl₂ High-Activity : Buchwald or Fu pre-catalysts (e.g., XPhos Pd G3/G4) | Electron-rich, sterically hindered phosphine ligands (like XPhos, PCy₃) accelerate both oxidative addition and the crucial reductive elimination step, preventing catalyst decomposition and increasing turnover, which is vital for challenging couplings.[13][17] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-aqueous-soluble bases like potassium phosphate or cesium carbonate are often more effective for electron-deficient systems. They robustly promote boronate formation without introducing excess water that can lead to protodeboronation.[13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane and toluene are common choices. The choice of solvent can impact the solubility of all components and the overall reaction rate. Anhydrous conditions using a base like KF can sometimes be effective but require careful substrate and catalyst selection.[13][15] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion, especially if transmetalation is slow. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Reaction temperature too low; Insufficiently strong base. | Use a more active pre-catalyst (e.g., XPhos Pd G3). Increase temperature. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | Presence of protic sources; Reaction run for too long at high temp. | Use a freshly opened, anhydrous base. Minimize water content if possible. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; Use of a Pd(II) source without a reductant. | Ensure thorough degassing. Use a Pd(0) source or a pre-catalyst that readily forms Pd(0). Homocoupling is often promoted by oxygen, which can re-oxidize Pd(0) to Pd(II).[10] |
Conclusion
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a powerful and versatile reagent for the synthesis of complex biaryl compounds. Its unique electronic properties present both opportunities and challenges. By understanding the mechanistic underpinnings of the Suzuki-Miyaura reaction and carefully selecting a robust catalyst system, base, and solvent, researchers can effectively mitigate common side reactions like protodeboronation and achieve high yields. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to successfully incorporate this valuable building block into their synthetic campaigns, accelerating the discovery of next-generation pharmaceuticals and advanced materials.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Singh, R., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Fiveable. Biaryl Synthesis Definition.
- ResearchGate.
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Maiti, D., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.
- Reddy, P. P., et al. (2021).
- Andersen, T. L., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery.
- ResearchGate.
- ResearchGate. Examples of biaryl-containing drugs and agrochemicals.
- Zhang, D., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry.
- Kotha, S., & Lahiri, K. (2002). Synthesis of Biaryls.
- D’hooghe, M., et al. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective.
- Ritter, T., et al. (2015). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Journal of the American Chemical Society.
- BenchChem. Exploring (4-Ethoxy-2,3-difluorophenyl)
- ChemicalBook. 2,4-Difluorophenylboronic acid | 144025-03-6.
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Application Notes & Protocols: The Strategic Use of (5-Ethoxy-2,4-difluorophenyl)boronic acid in Modern Pharmaceutical Synthesis
Preamble: The Boronic Acid Revolution in Drug Discovery
The ascent of boronic acids and their derivatives from niche chemical curiosities to indispensable tools in medicinal chemistry is a testament to their remarkable versatility.[1][2] Initially championed for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their application has expanded significantly.[3][4] Today, organoboron compounds are not only key building blocks for constructing complex molecular architectures but are also found as pharmacophores in FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[1][2] Their stability, generally low toxicity, and unique electronic properties make them ideal for the iterative and demanding synthetic campaigns of drug development.[1]
This guide focuses on a specific, highly functionalized reagent: (5-Ethoxy-2,4-difluorophenyl)boronic acid . We will dissect the strategic advantages conferred by its unique substitution pattern and provide a detailed framework for its successful application in pharmaceutical synthesis, with a particular focus on the construction of kinase inhibitor scaffolds.
Section 1: Deconstructing the Molecule: A Trifecta of Functionality
The efficacy of (5-Ethoxy-2,4-difluorophenyl)boronic acid in pharmaceutical synthesis stems from the synergistic interplay of its three key structural features. Understanding the role of each component is crucial for rationally designing synthetic routes and predicting its impact on the properties of the final active pharmaceutical ingredient (API).
-
The Boronic Acid Headgroup [-B(OH)₂]: This is the reactive center for the cornerstone Suzuki-Miyaura cross-coupling reaction, enabling the formation of a carbon-carbon bond with aryl or heteroaryl halides and pseudohalides (e.g., triflates).[5] As a Lewis acid, it can also form reversible covalent bonds with diols, a property ingeniously exploited in drug design to target serine or threonine residues in enzyme active sites.[1][6]
-
The Difluoro Aromatic Core (-C₆H₂F₂-): The incorporation of fluorine is a well-established strategy in medicinal chemistry.[6] The two fluorine atoms at the C2 and C4 positions exert a powerful electron-withdrawing effect, which can profoundly influence the molecule's properties:
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life.[7]
-
Binding Affinity: The highly polarized C-F bond can engage in favorable dipole-dipole interactions or hydrogen bonds with protein targets, enhancing binding affinity and selectivity.[7]
-
Lipophilicity & pKa Modulation: Fluorination alters the electronic distribution of the aromatic ring, which can be used to fine-tune the pKa of nearby functional groups and modulate the overall lipophilicity of the final compound, impacting its solubility and cell permeability.
-
-
The Ethoxy Tail (-OCH₂CH₃): The ethoxy group at the C5 position provides an additional lever for property modulation. It can serve as a hydrogen bond acceptor and its aliphatic character can be used to probe hydrophobic pockets within a target protein's binding site, further refining the structure-activity relationship (SAR) of a drug candidate.
The logical relationship between these components and their application is illustrated below.
Caption: Logical flow from molecular features to synthetic applications.
Section 2: Core Application in Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling
A vast number of modern kinase inhibitors, particularly those targeting EGFR, JAK2, and p38 MAPK, feature a substituted (hetero)aromatic core linked to a functionalized phenyl ring.[8][9] (5-Ethoxy-2,4-difluorophenyl)boronic acid is an ideal reagent for installing this critical phenyl moiety.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organic halide or triflate.[4] The reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of catalysts and building blocks.
The Catalytic Cycle
The mechanism proceeds through three key steps, forming a catalytic cycle centered on the palladium catalyst.[4][10] Understanding this cycle is vital for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a chloro-quinazoline), changing its oxidation state to Pd(II).
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 5-ethoxy-2,4-difluorophenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the final product with a new C-C bond. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Experimental Protocol
This section provides a robust, field-proven protocol for the coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with a generic heteroaryl chloride, a common transformation in the synthesis of kinase inhibitors.
Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-chloro-quinazoline with (5-Ethoxy-2,4-difluorophenyl)boronic acid.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-chloro-quinazoline | >98% | Sigma-Aldrich | The limiting reagent (1.0 equiv). |
| (5-Ethoxy-2,4-difluorophenyl)boronic acid | >97% | Combi-Blocks | Use 1.2 - 1.5 equivalents. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Strem Chemicals | A reliable, air-stable Pd(II) precatalyst. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, Powder | Fisher Scientific | Must be finely powdered and dry. Use 2.0 - 3.0 equivalents. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Acros Organics | Solvent. |
| Deionized Water | 18 MΩ·cm | In-house | For the aqueous phase of the solvent system. |
| Round-bottom flask, condenser, magnetic stirrer | N/A | N/A | Ensure glassware is oven-dried before use. |
| Nitrogen or Argon gas supply | High Purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-quinazoline (1.00 g, 6.08 mmol, 1.0 equiv) and (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.46 g, 7.30 mmol, 1.2 equiv).
-
Causality Note: Adding the solid reagents first simplifies the process. Using a slight excess of the boronic acid ensures complete consumption of the more valuable chloro-quinazoline, especially if minor protodeborylation occurs.
-
-
Addition of Base and Solvents: Add finely powdered, anhydrous sodium carbonate (1.93 g, 18.2 mmol, 3.0 equiv). Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Degassing & Addition: To the flask, add 1,4-dioxane (30 mL) and deionized water (10 mL) via cannula or syringe. Sparge the resulting suspension with nitrogen or argon gas for 15-20 minutes while stirring.
-
Causality Note: A mixed solvent system (e.g., dioxane/water) is often effective at dissolving both the organic substrates and the inorganic base. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (248 mg, 0.304 mmol, 0.05 equiv) to the flask against a positive flow of inert gas.
-
Causality Note: The catalyst is added last to ensure it is introduced into a fully inert, oxygen-free environment. A catalyst loading of 1-5 mol% is typical for this type of coupling.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Causality Note: Heating accelerates all steps of the catalytic cycle. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer with saturated aqueous NaCl (brine, 2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product, 6-(5-ethoxy-2,4-difluorophenyl)quinazoline.
Optimization & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst; Insufficiently anhydrous conditions; Poor choice of base/solvent. | Ensure rigorous inert atmosphere technique. Try an alternative catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos). Screen other bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF). |
| Protodeborylation | Presence of excess water or protic sources; Base is too strong or reaction time too long. | Use a milder base (e.g., KF).[5] Ensure solvents are truly anhydrous if running a water-free protocol. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[3] |
| Homocoupling | Presence of oxygen leading to oxidative homocoupling of the boronic acid. | Improve degassing procedure for the solvent and reaction vessel. Ensure a good inert gas seal throughout the reaction. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) if Pd(II) precatalyst reduction is suspected to be inefficient.[3] |
References
- Practical synthesis of lapatinib. Journal of China Pharmaceutical University. (2010).
- Practical synthesis of lapatinib.
- 2,4-Difluorophenylboronic acid.
- Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Deriv
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- 3-Ethoxy-5-fluorophenylboronic acid. Chem-Impex.
- Process for the preparation of lapatinib and the salts thereof.
- Lapatinib Synthetic Routes. MedKoo Biosciences.
- Lapatinib synthesis via cross-coupling.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Royal Society of Chemistry. (2015).
- 2,4-Difluorophenylboronic Acid: A Versatile Building Block for Innov
- (5-Ethoxy-2-fluorophenyl)boronic acid. Sigma-Aldrich.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. (2005).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2024).
- Suzuki Coupling. Organic Chemistry Portal.
- 2,4-Difluorophenylboronic acid synthesis. ChemicalBook.
- Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Scilit.
- Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. (2024).
- An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. PubMed. (2016).
- Protein Kinase Inhibitor Design by Targeting the Asp-Phe-Gly (DFG) Motif. PubMed. (2013).
- Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investig
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- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. Protein kinase inhibitor design by targeting the Asp-Phe-Gly (DFG) motif: the role of the DFG motif in the design of epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Ligand selection for efficient coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid
Application Notes & Protocols: A Guide to Ligand Selection for Efficient Suzuki-Miyaura Coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid
Abstract
This technical guide provides a comprehensive framework for selecting the optimal phosphine ligand for the Suzuki-Miyaura cross-coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid. The electron-deficient nature and potential for steric hindrance of this particular boronic acid present unique challenges that necessitate a rational approach to ligand choice. This document elucidates the mechanistic underpinnings of the Suzuki-Miyaura reaction, explains the causal relationships between ligand properties and catalytic efficiency, and provides detailed, validated protocols for successful coupling reactions. By understanding the interplay of steric and electronic factors, researchers can significantly enhance reaction yields, minimize side products, and achieve reliable outcomes in the synthesis of complex biaryl compounds.
Introduction: The Challenge of Coupling Electron-Deficient Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide.[3][4][5] (5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and ethoxy substituents. However, the electron-withdrawing nature of the difluorophenyl ring can render this boronic acid less reactive in the crucial transmetalation step of the catalytic cycle. Furthermore, the ortho-fluorine substituent can introduce steric challenges that hinder the approach of the coupling partners.
Overcoming these obstacles requires careful optimization of the reaction conditions, with the choice of phosphine ligand being a paramount consideration. The ligand plays a critical role in modulating the electronic and steric environment of the palladium catalyst, thereby influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational ligand selection. The generally accepted mechanism proceeds through three key steps.[6][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.[3][6][10] This is often the rate-determining step of the cycle.[3] Electron-rich and sterically bulky ligands can facilitate this step.[6][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][11] The efficiency of transmetalation is influenced by the electronic properties of the ligand.[10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.[3][6] This step is often promoted by bulky ligands.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Ligand Selection Rationale for (5-Ethoxy-2,4-difluorophenyl)boronic acid
The electronic and steric properties of phosphine ligands are the primary determinants of their effectiveness in a given Suzuki-Miyaura coupling reaction.[1] For an electron-deficient and potentially hindered substrate like (5-Ethoxy-2,4-difluorophenyl)boronic acid, the ideal ligand should possess a combination of characteristics that promote both the oxidative addition and reductive elimination steps.
3.1. Electronic Effects:
Electron-donating ligands increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the organohalide to the Pd(0) catalyst.[3][8] For the coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid, which is electron-deficient, a more electron-rich palladium center can also enhance the rate of transmetalation.
3.2. Steric Effects:
Sterically bulky ligands are known to promote the reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[1] The bulk of the ligand can also help to stabilize the catalytically active monoligated Pd(0) species.[12] In the case of (5-Ethoxy-2,4-difluorophenyl)boronic acid, the ortho-fluorine can create steric hindrance, making a bulky ligand beneficial for efficient product formation.
3.3. Recommended Ligand Classes:
Based on the principles outlined above, several classes of phosphine ligands are particularly well-suited for the Suzuki-Miyaura coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid.
| Ligand Class | Key Characteristics | Recommended Ligands | Rationale |
| Biaryl Phosphines | Bulky, electron-rich | SPhos, XPhos, RuPhos | Highly effective for a broad range of substrates, including sterically hindered and electron-deficient partners.[1][12] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition. |
| Dialkylbiaryl Phosphines | Highly electron-donating, sterically demanding | DavePhos | These ligands have demonstrated high activity in the coupling of unactivated aryl chlorides and hindered substrates, often at room temperature.[12] |
| Ferrocenyl Phosphines | Electron-rich, possess unique steric profiles | dppf, dtbpf | These ligands are effective for a variety of cross-coupling reactions. The ferrocenyl backbone provides a robust and electron-rich framework.[8][13] |
| N-Heterocyclic Carbenes (NHCs) | Strongly electron-donating, sterically tunable | IPr, SIMes | NHCs are more electron-rich and often bulkier than phosphine ligands, making them highly effective for challenging couplings.[3][8] PEPPSI-type precatalysts are commonly used with NHC ligands.[8][14] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with a generic aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
4.1. General Procedure for Ligand Screening
A systematic approach is crucial for identifying the optimal ligand for a specific coupling reaction.
Caption: A systematic workflow for comparing ligand performance.
4.2. Protocol 1: Suzuki-Miyaura Coupling using SPhos
This protocol utilizes a highly versatile biaryl phosphine ligand.
Reagents and Materials:
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, (5-Ethoxy-2,4-difluorophenyl)boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
4.3. Protocol 2: Room Temperature Coupling using a Precatalyst
The use of a precatalyst can be advantageous for sensitive substrates as it allows for the rapid formation of the active catalytic species at lower temperatures.[15]
Reagents and Materials:
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane/H₂O (5:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, (5-Ethoxy-2,4-difluorophenyl)boronic acid, XPhos Pd G3, and K₃PO₄ to a reaction vessel.
-
Add the degassed dioxane/H₂O solvent mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1.
Troubleshooting and Considerations
-
Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[8] Using anhydrous solvents and a strong, non-nucleophilic base can help to minimize this side reaction. The use of boronic esters, such as the pinacol ester, can also mitigate this issue.[11][16]
-
Homocoupling: Homocoupling of the boronic acid or the aryl halide can occur as a side reaction. This can often be suppressed by using a lower catalyst loading and ensuring a stoichiometric balance of the coupling partners.
-
Reaction Rate: If the reaction is sluggish, increasing the temperature or switching to a more electron-donating ligand may be beneficial. For aryl chlorides, which are less reactive than aryl bromides, a more active catalyst system, such as one employing an NHC ligand, may be required.[4]
Conclusion
The successful Suzuki-Miyaura coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid is highly dependent on the judicious selection of the phosphine ligand. By considering the electronic and steric demands of this particular substrate, researchers can choose a ligand that promotes the key steps of the catalytic cycle, leading to high yields and a clean reaction profile. The use of bulky, electron-rich biaryl phosphines, such as SPhos and XPhos, or highly active dialkylbiaryl phosphines and N-heterocyclic carbenes, provides a strong foundation for achieving efficient and reliable cross-coupling outcomes. The protocols and guidelines presented in this application note serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Giménez-Agulló, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- T. T. T. Nguyen, et al. (2018). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Semantic Scholar.
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Powers, I. G., & Uyeda, C. (2017). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
- Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 27(21), 5673–5684.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 31–55.
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Thomas, S. P., & Aggarwal, V. K. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-38). Royal Society of Chemistry.
- Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4280–4283.
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Semantic Scholar. (2013). Selection of boron reagents for Suzuki-Miyaura coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Li, Y., et al. (2023).
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2009). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Application Notes & Protocols: A Step-by-Step Guide for Suzuki-Miyaura Reaction with (5-Ethoxy-2,4-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2] This guide provides an in-depth, step-by-step protocol for the application of (5-Ethoxy-2,4-difluorophenyl)boronic acid in Suzuki-Miyaura reactions. The presence of electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the boronic acid presents unique considerations for reaction optimization. This document will navigate the mechanistic intricacies, reagent selection, reaction setup, execution, and product purification, offering field-proven insights to ensure reproducible and high-yielding outcomes.
Introduction: The Suzuki-Miyaura Reaction and the Role of Fluorinated Boronic Acids
First reported by Suzuki and Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[2][3][4] Its widespread adoption in pharmaceutical and materials science is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its reagents.[5]
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable building block, particularly in medicinal chemistry, where the incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, electron-deficient arylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the overall yield.[6] This guide addresses these challenges through a carefully optimized protocol.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:[3][4][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[3][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10][11][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Reagents and Equipment
Reagent Selection and Rationale
Successful Suzuki-Miyaura coupling hinges on the judicious selection of each component.
| Component | Recommended Reagent | Molar Equiv. | Rationale |
| Boronic Acid | (5-Ethoxy-2,4-difluorophenyl)boronic acid | 1.2 | A slight excess is used to drive the reaction to completion, accounting for potential protodeboronation or homocoupling. |
| Aryl Halide | Aryl Bromide or Iodide | 1.0 | Aryl bromides and iodides are generally more reactive than chlorides in the oxidative addition step.[7] |
| Palladium Precatalyst | Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) | 0.02 - 0.05 | This is a robust and versatile air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is effective for a wide range of substrates, including electron-deficient ones.[13] |
| Ligand | dppf (included in the precatalyst) | - | Bulky, electron-rich phosphine ligands like dppf facilitate both oxidative addition and reductive elimination, enhancing reaction rates and yields.[3][5][14] |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | An inorganic base is crucial for activating the boronic acid for transmetalation.[9][12] K₃PO₄ is often effective for challenging couplings. |
| Solvent | 1,4-Dioxane / Water (4:1) or Toluene / Water (4:1) | - | A mixture of an organic solvent and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[7] |
Equipment
-
Schlenk flask or a round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system or materials for column chromatography
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific aryl halide used.
Reaction Setup Workflow
Caption: Workflow for setting up the Suzuki-Miyaura reaction.
Step-by-Step Procedure
-
Glassware Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[13]
-
Catalyst Addition: To the flask, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).[13]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL per mmol of aryl halide) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[17]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired biaryl product.[18]
-
Mass Spectrometry: To verify the molecular weight of the product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[19][20]
-
Handling Reagents:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Boronic Acids: Boronic acids can be irritants to the skin, eyes, and respiratory tract.[20][21] Avoid inhalation of dust.[21]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
-
Inert Gas: Use caution when working with inert gases in a confined space.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Palladium-containing waste should be collected separately for potential recovery.[22]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality catalyst and maintain a strict inert atmosphere. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Ineffective base | Try a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources | Use anhydrous solvents and ensure the base is dry. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Homocoupled Byproducts | Oxygen contamination | Maintain a rigorous inert atmosphere throughout the reaction. |
| Difficulty in Product Isolation | Emulsion during workup | Add more brine to the aqueous layer to break the emulsion. |
| Product co-eluting with impurities | Optimize the solvent system for column chromatography; a shallower gradient may be necessary. |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 124(47), 14296–14304. [Link]
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Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(17), 11685–11693. [Link]
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PubMed. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
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Semantic Scholar. (n.d.). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Link]
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ScienceDirect. (2010, June). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
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Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130–11131. [Link]
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Li, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10657–10661. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041–1053. [Link]
-
MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. [Link]
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National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
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Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82. [Link]
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National Institutes of Health. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]
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MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
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ResearchGate. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
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Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-28). [Link]
-
ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling.... [Link]
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Nanalysis. (2018, September 27). Monitoring Suzuki Coupling Reactions with Benchtop NMR. [Link]
-
ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
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The Strategic deployment of (5-Ethoxy-2,4-difluorophenyl)boronic acid in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, represent a validated and target-rich family for therapeutic intervention. The strategic incorporation of specific structural motifs into small molecule inhibitors is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of synthetic building blocks, (5-Ethoxy-2,4-difluorophenyl)boronic acid has emerged as a particularly valuable reagent. Its utility is primarily realized through the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1]
This technical guide provides an in-depth exploration of the application of (5-Ethoxy-2,4-difluorophenyl)boronic acid in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, supported by mechanistic insights, and provide detailed, field-proven protocols for its successful implementation in a research and drug development setting.
The Rationale: Unpacking the Advantages of the (5-Ethoxy-2,4-difluorophenyl) Moiety
The efficacy of (5-Ethoxy-2,4-difluorophenyl)boronic acid as a building block for kinase inhibitors is not coincidental; it is a result of the synergistic interplay of its constituent functional groups.
-
The Boronic Acid Handle: Boronic acids are exceptionally useful in organic synthesis due to their stability, low toxicity, and amenability to a wide range of reaction conditions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This reaction allows for the efficient and regioselective formation of a biaryl linkage, a common structural feature in many kinase inhibitors that often serves to occupy hydrophobic pockets within the ATP-binding site of the kinase.
-
The Difluoro Substitution Pattern: The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group. This can modulate the pKa of nearby functionalities, influencing their binding interactions with the target protein. Furthermore, the strategic placement of fluorine atoms can block metabolic hotspots, thereby enhancing the metabolic stability and bioavailability of the drug candidate. The 2,4-difluoro pattern, in particular, has been shown to be beneficial in various kinase inhibitor scaffolds.
-
The Ethoxy Group: The ethoxy group introduces a degree of lipophilicity and can act as a hydrogen bond acceptor. Its presence can enhance binding affinity by forming favorable interactions with amino acid residues in the kinase active site. Moreover, the ethoxy group can improve the solubility and pharmacokinetic properties of the final compound.
Application Focus: Synthesis of a Fibroblast Growth Factor Receptor (FGFR) Inhibitor
To illustrate the practical application of (5-Ethoxy-2,4-difluorophenyl)boronic acid, we will detail a synthetic protocol for a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. The aberrant activation of FGFRs is a known driver in various cancers, making them a compelling therapeutic target.[2] The synthesis involves a key Suzuki-Miyaura coupling step between a halogenated pyrazole core and (5-Ethoxy-2,4-difluorophenyl)boronic acid.
Overall Synthetic Scheme
The following diagram outlines the convergent synthetic route to the target FGFR inhibitor.
Caption: Convergent synthesis of an FGFR inhibitor.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrazole with (5-Ethoxy-2,4-difluorophenyl)boronic acid
This protocol details the key coupling step to form the biaryl core of the FGFR inhibitor.
Materials:
-
Protected Halogenated Pyrazole Intermediate (1.0 eq)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected halogenated pyrazole intermediate (1.0 eq), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The reaction mixture should be a suspension.
-
Catalyst Addition: Add the Pd(dppf)Cl2·CH2Cl2 catalyst (0.05 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled biaryl intermediate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents the degradation of the catalyst and ensures its catalytic activity.
-
Base: Potassium carbonate is a commonly used base in Suzuki-Miyaura couplings. It is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of 1,4-dioxane and water is a robust solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the reaction.
-
Catalyst: Pd(dppf)Cl2 is a highly effective and commercially available catalyst for a wide range of Suzuki-Miyaura couplings, known for its high efficiency and functional group tolerance.
Data Presentation: Representative Yields and Purity
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| Suzuki Coupling | Coupled Biaryl Intermediate | 75-85% | >95% |
| Final Steps | FGFR Inhibitor | 60-70% | >98% |
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established and elegant process.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, the halogenated pyrazole) to form a Pd(II) intermediate.
-
Transmetalation: The organoborane ((5-Ethoxy-2,4-difluorophenyl)boronic acid), after activation by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Future Perspectives
(5-Ethoxy-2,4-difluorophenyl)boronic acid stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic combination of a reactive handle for Suzuki-Miyaura coupling and electronically and sterically favorable substituents makes it a privileged scaffold for interacting with the ATP-binding site of various kinases. The protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this reagent in their quest for novel and improved kinase-targeted therapies. As our understanding of kinase biology continues to deepen, the rational design and efficient synthesis of inhibitors using such well-conceived building blocks will undoubtedly remain at the forefront of therapeutic innovation.
References
-
Bu, L., et al. (2020). NEW AND CONVERGENT SYNTHESIS OF AZD 4547. HETEROCYCLES, 100(2), 276. Available at: [Link]
-
From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. (2021). ACS Publications. Available at: [Link]
- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412.
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2021). PubMed. Available at: [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2022). National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT. Available at: [Link]
-
FGFR INHIBITOR COMPOUND IN SOLID FORM AND PREPARATION METHOD THEREFOR. (2020). European Patent Office. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Royal Society of Chemistry. Available at: [Link]
-
[Developing FGFR inhibitors as potential anti-cancer agents]. (2015). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Available at: [Link]
-
(PDF) 2,4-Difluorophenylboronic acid. (2009). ResearchGate. Available at: [Link]
- WO2005058918A1 - Novel phenyl-boronic acid derivatives and methods for the production thereof. (2005). Google Patents.
Sources
Microwave-assisted Suzuki coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid
Topic: Microwave-Assisted Suzuki Coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid
For: Researchers, scientists, and drug development professionals.
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the construction of biaryl scaffolds prevalent in pharmaceuticals.[1] This guide details a highly efficient, rapid, and reproducible protocol for the Suzuki coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with various aryl halides, leveraging the transformative power of microwave-assisted organic synthesis (MAOS). The incorporation of fluorinated bioisosteres is a critical strategy in drug design for modulating metabolic stability, lipophilicity, and binding affinity.[2] By harnessing microwave irradiation, this protocol dramatically reduces reaction times from hours to mere minutes, enhances product yields, and promotes greener chemistry principles through reduced energy consumption and often cleaner reaction profiles.[3][4][5][6] This document provides a comprehensive overview, from the fundamental reaction mechanism to a detailed, step-by-step experimental workflow, designed to empower researchers to successfully implement this methodology.
Scientific Principles and Strategic Rationale
A profound understanding of the underlying principles is critical for successful reaction execution and troubleshooting. The efficiency of this protocol stems from the synergy between the Suzuki-Miyaura catalytic cycle and the unique energy transfer mechanism of microwave heating.
The Suzuki-Miyaura Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic moiety (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[8]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The Advantage of Microwave Irradiation
Conventional heating relies on thermal conduction from the vessel walls, which is slow and creates temperature gradients. Microwave heating, conversely, utilizes the ability of polar molecules and ions within the reaction mixture to transform electromagnetic energy into thermal energy.[4]
-
Mechanism: The primary mechanisms are dipolar polarization and ionic conduction. Polar solvent molecules and reactants align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This leads to direct, uniform, and instantaneous heating of the entire reaction volume.[4][9]
-
Benefits: This rapid and uniform heating dramatically accelerates reaction rates, often reducing times from hours to minutes.[6][9] It can also improve yields by minimizing the formation of thermal degradation byproducts that can occur during prolonged heating with conventional methods.
Reactivity of (5-Ethoxy-2,4-difluorophenyl)boronic acid
The specific structure of this boronic acid imparts distinct reactivity.
-
Electronic Effects: The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate complex required for the transmetalation step.[2][10]
-
Applications: The 2,4-difluoro substitution pattern is a common feature in bioactive molecules. The ethoxy group provides an additional point for modification or interaction. This makes the reagent a valuable building block for synthesizing novel compounds in drug discovery programs.[11]
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Equipment
Reagents:
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.05 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv, 1 mmol scale)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O mixture (e.g., 4:1 v/v, 4-5 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Silica Gel (for chromatography)
Equipment:
-
Dedicated microwave synthesizer
-
10 mL microwave reaction vial with a snap-on cap
-
Magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Reaction Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.05 mmol), the palladium catalyst (0.03 mmol, 3 mol%), and the base (3.0 mmol).
-
Solvent Addition: Add the 1,4-Dioxane/H₂O solvent mixture (5 mL) to the vial.
-
Sealing: Securely cap the vial. Ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture under the following conditions:
-
Temperature: 120-140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10-20 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air jet in the instrument) before carefully opening.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Experimental Workflow Diagram
Data Presentation and Optimization
The conditions provided are a general starting point. For challenging substrates or to maximize yield, systematic optimization is recommended.
Table of Optimizable Parameters
| Parameter | Options | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) | The choice of ligand is critical. Electron-rich, bulky phosphine ligands often facilitate the oxidative addition of less reactive aryl chlorides.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₃PO₄, Bu₄NOAc | A stronger base can accelerate the reaction but may not be compatible with base-sensitive functional groups. K₃PO₄ is often effective for a wide range of substrates.[7] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, Acetonitrile, DMF | The solvent must be polar enough to absorb microwave energy effectively. Aqueous mixtures often enhance reaction rates and are environmentally preferable.[1] |
| Temperature | 100 - 150 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. Microwave heating allows for precise temperature control.[9] |
| Time | 5 - 30 minutes | Monitor reaction progress by TLC or LC-MS to determine the optimal time and avoid product degradation from prolonged heating. |
Example Coupling Results (Illustrative)
The following table illustrates the expected efficiency of the protocol with various aryl bromides.
| Aryl Bromide Partner | Product Structure | Time (min) | Isolated Yield (%) |
| 4-Bromoanisole | 4-methoxy-1-(5-ethoxy-2,4-difluorophenyl)benzene | 15 | 92% |
| 3-Bromopyridine | 3-(5-ethoxy-2,4-difluorophenyl)pyridine | 20 | 85% |
| 1-Bromo-4-(trifluoromethyl)benzene | 1-(5-ethoxy-2,4-difluorophenyl)-4-(trifluoromethyl)benzene | 15 | 95% |
| Methyl 4-bromobenzoate | Methyl 4'-(5-ethoxy-2,4-difluorophenyl)-[1,1'-biphenyl]-4-carboxylate | 20 | 88% |
Conclusion
This application note provides a validated, high-efficiency protocol for the microwave-assisted Suzuki-Miyaura coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid. By leveraging the principles of microwave heating, this method offers significant advantages in terms of speed, yield, and purity over conventional synthetic techniques. The detailed workflow, mechanistic insights, and optimization guidelines furnish researchers in pharmaceutical and materials science with a powerful tool for the rapid synthesis of complex, fluorinated biaryl compounds, thereby accelerating discovery and development timelines.
References
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- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 19, 2026.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved January 19, 2026.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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- ResearchGate. (2025, August 9).
- Baxendale Group. (2006, April 4).
- MDPI. (2017, February 28).
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 19, 2026.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling. Retrieved January 19, 2026.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved January 19, 2026.
- ACS Publications. (n.d.). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters. Retrieved January 19, 2026.
- NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved January 19, 2026.
- ACS Publications. (n.d.). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry. Retrieved January 19, 2026.
- PubMed. (n.d.). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Retrieved January 19, 2026.
- Semantic Scholar. (n.d.). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Retrieved January 19, 2026.
- NIH. (2006, October 23).
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved January 19, 2026.
- Chem-Impex. (n.d.). 5-Ethoxy-2-fluorophenylboronic acid. Retrieved January 19, 2026.
- ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Sigma-Aldrich. (n.d.). (5-Ethoxy-2-fluorophenyl)boronic acid | 900174-60-9. Retrieved January 19, 2026.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective. Retrieved January 19, 2026.
- Mini-review. (2014, October 18). Boronic acids for sensing and other applications - a mini-review of papers published in 2013.
- PubMed Central. (n.d.).
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemimpex.com [chemimpex.com]
Preventing protodeboronation of (5-Ethoxy-2,4-difluorophenyl)boronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Protodeboronation
Introduction: Understanding the Challenge
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group creates a unique electronic environment that, while beneficial for certain transformations, also renders the molecule susceptible to a common side reaction: protodeboronation.[1][2]
Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] This process consumes the starting material, reduces reaction yields, and introduces impurities that can complicate purification. This guide will equip you with the knowledge and practical strategies to minimize protodeboronation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for (5-Ethoxy-2,4-difluorophenyl)boronic acid?
A: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[3] For (5-Ethoxy-2,4-difluorophenyl)boronic acid, the electron-withdrawing nature of the two fluorine atoms makes the carbon-boron bond more susceptible to cleavage, especially under basic conditions commonly used in cross-coupling reactions.[1][2][4] This leads to the formation of 1-ethoxy-2,4-difluorobenzene as a byproduct, reducing the yield of your desired product.
Q2: How can I tell if my (5-Ethoxy-2,4-difluorophenyl)boronic acid has undergone protodeboronation?
A: The most reliable way to detect protodeboronation is through analytical techniques like NMR spectroscopy. The appearance of signals corresponding to 1-ethoxy-2,4-difluorobenzene in the ¹H or ¹⁹F NMR spectrum of your reaction mixture or purified product is a clear indicator. Additionally, a broad or depressed melting point of the starting material compared to the literature value may suggest decomposition.
Q3: How should I store (5-Ethoxy-2,4-difluorophenyl)boronic acid to ensure its stability?
A: Proper storage is crucial. The compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
Troubleshooting Guide: Minimizing Protodeboronation in Your Experiments
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.
Issue 1: Low yields in Suzuki-Miyaura coupling reactions due to byproduct formation.
Q: I'm observing significant amounts of 1-ethoxy-2,4-difluorobenzene in my Suzuki-Miyaura reaction. What are the likely causes and how can I fix this?
A: This is a classic sign of protodeboronation competing with the desired cross-coupling. The primary factors influencing this side reaction are the choice of base, solvent, temperature, and the palladium catalyst system.
The Role of the Base
The base plays a critical role in both the desired Suzuki-Miyaura coupling and the undesired protodeboronation.[5] While a base is necessary to activate the boronic acid for transmetalation, strong bases, especially in aqueous media, can accelerate protodeboronation.[4][6]
dot
Caption: Base-catalyzed protodeboronation pathway.
Recommended Actions:
-
Use Weaker Bases: Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] Fluoride-based bases like CsF or KF can also be effective, particularly in anhydrous conditions.[7][8]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly suppress protodeboronation, as water is often the proton source.[9] This may require drying the solvent and reagents thoroughly.
Solvent Selection
The choice of solvent can influence the rate of protodeboronation. Protic solvents, especially water, can facilitate the protonolysis of the C-B bond.
Recommended Actions:
-
Aprotic Solvents: Favor aprotic solvents like dioxane, THF, or toluene. If a co-solvent is needed for solubility, minimize the amount of water or consider using a non-aqueous protic solvent like isopropanol.[8]
-
Solvent Mixtures: A mixture of an aprotic solvent with a minimal amount of water is often a good compromise to ensure both reactivity and stability.
Temperature Control
Higher reaction temperatures can accelerate both the desired coupling and the undesired protodeboronation. Finding the optimal temperature is key.
Recommended Actions:
-
Lower Reaction Temperature: If you observe significant protodeboronation, try lowering the reaction temperature. Modern palladium catalysts with bulky, electron-rich phosphine ligands are often highly active at lower temperatures.[7]
Catalyst System Optimization
The efficiency of the palladium catalyst system can directly impact the extent of protodeboronation. A highly active catalyst will promote the desired cross-coupling at a faster rate, outcompeting the decomposition pathway.[3]
Recommended Actions:
-
Use High-Activity Catalysts: Employ modern palladium precatalysts (e.g., G3 or G4 palladacycles) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tBu₃P).[7][8][10] These catalysts promote rapid oxidative addition and transmetalation, minimizing the lifetime of the free boronic acid in solution.
-
Ligand Choice: The choice of ligand is crucial. Sterically hindered and electron-rich phosphine ligands generally provide better results by accelerating the catalytic cycle.[7]
Issue 2: Poor reproducibility of reaction yields.
Q: My Suzuki-Miyaura coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid gives inconsistent yields. What could be the cause?
A: Poor reproducibility is often linked to the variable quality of the boronic acid starting material. (5-Ethoxy-2,4-difluorophenyl)boronic acid can dehydrate to form a cyclic anhydride called a boroxine.[11] The equilibrium between the boronic acid and its boroxine can be influenced by storage conditions and the presence of moisture.
dot
Caption: Equilibrium between boronic acid and boroxine.
Recommended Actions:
-
Purity Check: Before each use, verify the purity of your (5-Ethoxy-2,4-difluorophenyl)boronic acid using NMR or by checking its melting point.
-
Consistent Hydration State: To ensure a consistent starting material, you can either rigorously dry the boronic acid to favor the boroxine form or ensure it is fully hydrated to the monomeric boronic acid by storing it in a humidified desiccator for a short period. Consistency is key.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester.[12] These esters are generally more resistant to protodeboronation and can be purified by chromatography.[13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a starting point and may require optimization for your specific substrate.
-
Reagent Preparation:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add your aryl halide (1.0 mmol), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), and a mild base (e.g., K₃PO₄, 2.0 mmol).
-
-
Solvent Addition:
-
Add a dry, aprotic solvent (e.g., 1,4-dioxane, 5 mL).
-
-
Degassing:
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture at a moderate temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Preparation of the Pinacol Boronate Ester of (5-Ethoxy-2,4-difluorophenyl)boronic acid
Converting the boronic acid to its pinacol ester can enhance stability.
-
Reaction Setup:
-
In a round-bottom flask, dissolve (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.0 mmol) and pinacol (1.1 mmol) in a suitable solvent (e.g., toluene or THF, 10 mL).
-
-
Dehydration:
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add a drying agent like anhydrous MgSO₄ and stir at room temperature.
-
-
Isolation:
-
Once the reaction is complete (as monitored by TLC or NMR), remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the next step or purified by column chromatography.[13]
-
Data Summary
The following table summarizes recommended conditions to minimize protodeboronation of (5-Ethoxy-2,4-difluorophenyl)boronic acid in Suzuki-Miyaura coupling reactions.
| Parameter | Recommended Condition | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, CsF | Milder bases are less likely to promote protodeboronation than strong hydroxides.[7] |
| Solvent | Dioxane, THF, Toluene (anhydrous) | Aprotic solvents minimize the availability of protons for the side reaction.[9] |
| Temperature | 60-80 °C (catalyst dependent) | Lower temperatures slow down the rate of protodeboronation. |
| Catalyst | Pd precatalyst with bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) | High-activity catalysts promote the desired coupling at a faster rate, outcompeting protodeboronation.[7] |
| Boron Source | Pinacol boronate ester | More stable towards protodeboronation than the corresponding boronic acid.[12][14] |
Conclusion
By understanding the mechanisms of protodeboronation and carefully selecting reaction parameters, researchers can effectively minimize this undesired side reaction when working with (5-Ethoxy-2,4-difluorophenyl)boronic acid. The strategies outlined in this guide—optimizing the base, solvent, and catalyst system, and considering the use of more stable boronic esters—provide a robust framework for achieving high yields and reproducible results in your synthetic endeavors.
References
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Wikipedia. (n.d.).
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- ResearchGate. (2017).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- University of Bristol. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- ResearchGate. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2021).
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- ResearchGate. (2017).
- BenchChem. (2025).
- MDPI. (2024).
- ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- National Institutes of Health. (2022).
- PubMed. (2012). Properties of a model aryl boronic acid and its boroxine.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- Sigma-Aldrich. (n.d.). (5-Ethoxy-2-fluorophenyl)boronic acid.
- ChemicalBook. (n.d.). 2,4-Difluorophenylboronic acid synthesis.
- PubMed Central. (2020).
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective.
- ChemicalBook. (n.d.). 2,4-Difluorophenylboronic acid CAS#: 144025-03-6.
- ResearchGate. (2009). 2,4-Difluorophenylboronic acid.
- PubChem. (n.d.). 2,4-Difluorophenylboronic acid.
- MedChemExpress. (n.d.). 2,4-Difluorophenylboronic acid.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. books.rsc.org [books.rsc.org]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing homocoupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid in Suzuki reactions
Topic: Minimizing Homocoupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed to provide Senior Application Scientist-level insights into a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of the boronic acid reagent. We will specifically focus on challenges encountered with electron-deficient substrates like (5-Ethoxy-2,4-difluorophenyl)boronic acid . The formation of the symmetrical 5,5'-Diethoxy-2,2',4,4'-tetrafluorobiphenyl byproduct not only consumes valuable starting material and reduces the yield of your desired heterodimer but also introduces significant purification challenges. This guide provides a structured troubleshooting workflow and in-depth FAQs to help you diagnose the root cause of excessive homocoupling and implement effective solutions in your experimental design.
Troubleshooting Guide: Isolating and Resolving Boronic Acid Homocoupling
This section is structured to help you systematically identify the source of the problem. High levels of homocoupling are not random; they are a direct consequence of specific mechanistic pathways being favored over the desired cross-coupling cycle.
Q1: I'm observing a significant amount of the homocoupled dimer of (5-Ethoxy-2,4-difluorophenyl)boronic acid. What is the most likely cause?
A1: The primary cause of boronic acid homocoupling is a palladium(II)-mediated pathway that competes with the main Pd(0)/Pd(II) catalytic cycle.[1][2] This unwanted reaction is most often initiated and sustained by the presence of molecular oxygen or the use of a Pd(II) precatalyst without efficient in situ reduction.
The Core Problem: The active catalyst for the Suzuki reaction is a Pd(0) species. If molecular oxygen is present in your reaction, it can oxidize this active Pd(0) to a Pd(II) species.[3][4] This newly formed Pd(II), or any Pd(II) from your precatalyst (like Pd(OAc)₂), can then react stoichiometrically with two molecules of your boronic acid to produce the homocoupled biaryl and regenerate Pd(0).[1] While this does regenerate the active catalyst, it consumes your boronic acid in a parasitic cycle.
Use the following workflow to diagnose the specific issue in your setup.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Q2: You mentioned deoxygenation. How rigorous do I need to be, and what is the best method?
A2: You need to be extremely rigorous. Even trace amounts of oxygen can be detrimental. Up to 8% v/v of oxygen can remain in the headspace of a poorly inertized reactor.[5]
-
Best Practice: The most effective method is a subsurface sparge, where you bubble an inert gas (Argon or high-purity Nitrogen) through your solvent(s) for at least 15-30 minutes before adding the catalyst.[1] This is more effective than simply purging the headspace of the flask.
-
Alternative Method: For smaller scales or air-sensitive reagents, three cycles of "freeze-pump-thaw" are considered the gold standard for removing dissolved gases.
-
Crucial Reminder: Remember to degas all components of your reaction mixture, including any water used in a biphasic system.[6]
Q3: My protocol uses Palladium(II) Acetate. Could this be the problem, and what should I use instead?
A3: Yes, a Pd(II) source like Pd(OAc)₂ can be a major contributor. To enter the catalytic cycle, Pd(II) must first be reduced to Pd(0). This reduction in situ often occurs via the homocoupling of two boronic acid molecules, immediately generating the byproduct you are trying to avoid.[7]
-
Recommended Solution: Switch to a Pd(0) precatalyst. Excellent choices include Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7][8] These catalysts do not require a reductive activation step, thus eliminating a primary pathway for early homocoupling.
-
Alternative for Pd(II): If you must use a Pd(II) source, consider adding a mild reducing agent to facilitate its conversion to Pd(0) through a more benign pathway.
Q4: What role do ligands and bases play, especially with an electron-deficient boronic acid?
A4: Ligands and bases are critical for modulating the reactivity and stability of the palladium center and activating the boronic acid.
-
Ligands: For challenging substrates, especially electron-deficient ones, standard ligands like PPh₃ may be insufficient. The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the rate-limiting oxidative addition and the final, desired reductive elimination step, outcompeting the pathways that lead to side products.
-
Bases: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[10][11] However, an overly strong or concentrated base can promote side reactions. For (5-Ethoxy-2,4-difluorophenyl)boronic acid, which is more acidic (lower pKa) due to its electron-withdrawing fluorine atoms, a milder base is often sufficient and preferable.
Q5: Is there a "magic bullet" additive I can use to suppress homocoupling?
A5: While not a "magic bullet," the addition of a mild reducing agent has been shown to be highly effective.
-
Potassium Formate (KOCHO): Adding potassium formate can dramatically suppress homocoupling by reducing residual Pd(II) species back to Pd(0) without interfering with the main catalytic cycle.[1][5][13] This keeps the concentration of the homocoupling-promoting Pd(II) species to a minimum throughout the reaction.
| Entry | Deoxygenation Method | Additive | Homocoupling Product (%) | Desired Product Yield (%) |
| 1 | None | None | 5.8 | Not Reported |
| 2 | Subsurface N₂ Sparge | None | 0.8 | Not Reported |
| 3 | Subsurface N₂ Sparge | Pot. Formate | <0.1 | >95 |
| Data adapted from a study demonstrating the synergistic effect of rigorous deoxygenation and a mild reducing agent additive.[1][6] |
Frequently Asked Questions (FAQs)
Q1: Why does homocoupling happen from a mechanistic standpoint?
A1: Homocoupling is a competing catalytic cycle that is primarily driven by Pd(II) species. The diagram below illustrates the desired Suzuki pathway versus the parasitic homocoupling pathway.
Caption: Simplified mechanism comparing the desired Suzuki cycle with the Pd(II)-driven homocoupling pathway.
In the desired cycle, Pd(0) reacts with the aryl halide (Ar-X). In the homocoupling pathway, a Pd(II) species undergoes two successive transmetalations with the boronic acid (Ar'-B(OH)₂) before reductive elimination yields the symmetrical dimer (Ar'-Ar').[1]
Q2: Is (5-Ethoxy-2,4-difluorophenyl)boronic acid inherently more prone to homocoupling?
A2: Yes, electron-deficient arylboronic acids can be more susceptible to certain side reactions. The electron-withdrawing nature of the two fluorine atoms makes the boron center more Lewis acidic and can influence the rates of the various steps in the catalytic cycle. Some studies have shown that homocoupling can predominate with electron-deficient arylboronic acids under certain conditions.[9] Furthermore, these substrates can also be more susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), another common failure mode.[14] This makes careful optimization of reaction conditions particularly critical.
Q3: Could my boronic acid be degrading? What is protodeboronation?
A3: Protodeboronation is a common decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond, typically facilitated by aqueous base or acid. This side reaction destroys your nucleophile and is often competitive with the desired cross-coupling. While distinct from homocoupling, it is another key challenge, particularly with electron-deficient or heteroaryl boronic acids.[14][15]
-
Mitigation: Using milder bases (e.g., K₃PO₄), minimizing reaction time, and ensuring the quality of the boronic acid starting material can help reduce the extent of protodeboronation. Sometimes, using the corresponding boronate ester (e.g., a pinacol ester) can improve stability.[16]
Optimized Experimental Protocol
This general protocol incorporates the best practices discussed above to minimize homocoupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 - 1.5 equiv)
-
Palladium(0) Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Additive (Potassium Formate, 1.0 equiv, optional but recommended)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% v/v degassed water)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, (5-Ethoxy-2,4-difluorophenyl)boronic acid, base, ligand, and potassium formate (if used).
-
Inerting: Seal the vessel with a septum, and purge with high-purity argon or nitrogen for 15 minutes.
-
Solvent Addition: Prepare your solvent system (e.g., 4:1 Dioxane:Water). Degas this mixture thoroughly by sparging with argon or nitrogen for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas.
-
Catalyst Addition: Under positive inert gas pressure, add the Pd₂(dba)₃ catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired cross-coupled product.
References
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
MDPI. (2022). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
The Organic Synthesis Archive. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with (5-Ethoxy-2,4-difluorophenyl)boronic acid
Welcome to the technical support center for (5-Ethoxy-2,4-difluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing your reactions with this versatile reagent. The electron-withdrawing nature of the fluorine atoms and the presence of the ethoxy group can present unique challenges and opportunities in cross-coupling reactions. This guide will equip you with the knowledge to overcome these challenges and achieve optimal results.
I. Understanding the Reactivity of (5-Ethoxy-2,4-difluorophenyl)boronic acid
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions.[1][2] The two fluorine atoms on the phenyl ring make it electron-deficient, which can influence its reactivity compared to simpler phenylboronic acids.[3]
Key Characteristics:
-
Electron-Deficient Nature: The fluorine atoms withdraw electron density from the phenyl ring, which can affect the rates of transmetalation in Suzuki-Miyaura coupling.[3]
-
Potential for Protodeboronation: Like many boronic acids, it can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] This is often exacerbated by high temperatures and certain basic conditions.[6]
-
Stability: Phenylboronic acids are generally stable solids, but can undergo dehydration to form boroxines upon heating or in the presence of dehydrating agents.[7][8] It is recommended to store the compound in an inert atmosphere at room temperature.[9]
II. Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[2][10] However, achieving high yields with electron-deficient boronic acids like (5-Ethoxy-2,4-difluorophenyl)boronic acid can require careful optimization.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with (5-Ethoxy-2,4-difluorophenyl)boronic acid is giving low to no yield. What are the most common causes?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here's a checklist of common culprits:
-
Inactive Catalyst: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[10][11] Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.[12]
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[10] It is crucial to properly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Suboptimal Base: The choice of base is critical. It activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[13][14][15] For electron-deficient boronic acids, a stronger base might be necessary, but this can also increase the risk of protodeboronation.
-
Inappropriate Ligand: The ligand stabilizes the palladium center and modulates its reactivity.[10][15] For electron-deficient partners, bulky, electron-rich phosphine ligands are often beneficial.[12]
-
Protodeboronation of the Boronic Acid: As mentioned, this is a common side reaction. It can be minimized by using milder bases, lower reaction temperatures, and shorter reaction times.[4]
Q2: I am observing significant homocoupling of my (5-Ethoxy-2,4-difluorophenyl)boronic acid. How can I minimize this side reaction?
A2: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[10] To minimize this:
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously deoxygenated.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.
Q3: How do I choose the right conditions for my specific substrate?
A3: The optimal conditions will depend on your specific coupling partner (aryl halide or triflate). Here is a general starting point for optimization:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst (e.g., XPhos Pd G3) (0.5–5 mol%) | Pd(II) sources are often stable and cost-effective, while modern precatalysts can offer higher activity.[10][11][12] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) (1-2 eq. relative to Pd) | These ligands promote oxidative addition and reductive elimination, which can be beneficial for challenging couplings.[12][13] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents) | The choice of base can significantly impact the reaction rate and side reactions. K₃PO₄ is often a good starting point.[13][15] |
| Solvent | Toluene, Dioxane, THF, often with a small amount of water | The solvent system influences the solubility of the reagents and the reaction kinetics. A biphasic system can be advantageous.[13][15] |
| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition.[12] |
It is highly recommended to perform a small-scale screen of different catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific transformation. [16][17][18]
Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions
If your reaction fails, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and solve the problem.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. The specific conditions may need to be optimized for your particular substrates.
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[12]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that, if not met, can stall the reaction.
Caption: The Suzuki-Miyaura catalytic cycle.[10][19]
III. Troubleshooting Chan-Lam Coupling Reactions
The Chan-Lam coupling provides an efficient method for the formation of C-N and C-O bonds using a copper catalyst.[20][21][22]
Frequently Asked Questions (FAQs) for Chan-Lam Coupling
Q1: My Chan-Lam coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with an amine/alcohol is not working. What should I check?
A1: Similar to Suzuki-Miyaura coupling, several factors can lead to a failed Chan-Lam reaction:
-
Copper Source and Ligand: Copper(I) and Copper(II) salts can be used as catalysts. The choice of ligand, often a nitrogen-based ligand like pyridine or a phenanthroline derivative, can be crucial for success.[20][22]
-
Oxidant: The reaction is typically performed in the presence of air (oxygen) which acts as the terminal oxidant to regenerate the active copper catalyst.[21] In some cases, other oxidants may be required.
-
Base: A base is often required to facilitate the reaction. Organic bases like pyridine or inorganic bases can be used.[21]
-
Solvent: Dichloromethane (DCM) or other chlorinated solvents are commonly used.
Q2: What are some recommended starting conditions for a Chan-Lam coupling?
A2: A good starting point for optimizing a Chan-Lam coupling is as follows:
| Component | Recommendation |
| Copper Source | Cu(OAc)₂ (10-20 mol%) or a stoichiometric amount |
| Ligand | Pyridine or 4,7-Dimethoxy-1,10-phenanthroline (if needed) |
| Base | Pyridine (can also act as solvent) or an amine base |
| Solvent | DCM, Toluene |
| Atmosphere | Open to air |
| Temperature | Room temperature to 50 °C |
IV. Purification and Handling of (5-Ethoxy-2,4-difluorophenyl)boronic acid and its Products
Q1: How should I purify crude (5-Ethoxy-2,4-difluorophenyl)boronic acid?
A1: If the purity of the starting boronic acid is a concern, several purification methods can be employed:
-
Recrystallization: This can be effective if a suitable solvent system is found.[23]
-
Acid/Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[23][24]
-
Chromatography: While sometimes challenging due to the polarity of boronic acids, column chromatography on silica gel can be used.[23] Using a mobile phase containing a small amount of a polar solvent like methanol or acetone can be helpful.
Q2: I am having difficulty purifying my final product from residual boron-containing impurities. What can I do?
A2: Removing boron-containing byproducts after the reaction can sometimes be tricky. Here are a few strategies:
-
Aqueous Wash: A wash with an aqueous base (like NaOH or K₂CO₃) can help to remove unreacted boronic acid.
-
Boric Acid Scavengers: There are commercially available scavenger resins that can selectively bind to and remove boronic acids and their byproducts.
-
Derivatization: In some cases, converting the boronic acid impurities to a more easily separable derivative can be a useful strategy.[25]
This technical guide provides a comprehensive starting point for troubleshooting and optimizing reactions involving (5-Ethoxy-2,4-difluorophenyl)boronic acid. By understanding the key principles of the reactions and employing a systematic approach to optimization, you can achieve your desired synthetic outcomes.
V. References
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wikipedia. (n.d.). Suzuki reaction.
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Benchchem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
-
Wikipedia. (n.d.). Protodeboronation.
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.).
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
-
ResearchGate. (2025). Recent advances in Chan-Lam Coupling Reaction.
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
-
ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Wikipedia. (n.d.). Chan–Lam coupling.
-
Royal Society of Chemistry. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1.
-
ECHEMI. (n.d.). How to purify boronic acids/boronate esters?.
-
Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
-
Wikipedia. (n.d.). Phenylboronic acid.
-
Guidechem. (n.d.). What is Phenylboronic Acid and its Applications?.
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
-
ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
-
PubMed Central. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
-
Sigma-Aldrich. (n.d.). (5-Ethoxy-2-fluorophenyl)boronic acid.
-
American Chemical Society. (2009). Phenylboronic acid.
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
-
Sigma-Aldrich. (n.d.). 2,4-Difluorophenylboronic acid.
-
ChemicalBook. (2025). 2,4-Difluorophenylboronic acid.
Sources
- 1. Boronic Acids & Derivatives [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. (5-Ethoxy-2-fluorophenyl)boronic acid | 900174-60-9 [sigmaaldrich.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
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- 18. youtube.com [youtube.com]
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- 20. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chan-Lam Coupling [organic-chemistry.org]
- 22. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving (5-Ethoxy-2,4-difluorophenyl)boronic acid. This resource is designed to provide in-depth troubleshooting advice and practical solutions to overcome low yields and other common issues. Our approach is rooted in a deep understanding of the reaction mechanism and the unique chemical properties of fluorinated arylboronic acids.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding Suzuki couplings with (5-Ethoxy-2,4-difluorophenyl)boronic acid:
Q1: My Suzuki coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid is resulting in very low yields. What is the most likely cause?
A1: The primary culprit for low yields when using polyfluorinated arylboronic acids like (5-Ethoxy-2,4-difluorophenyl)boronic acid is often protodeboronation.[1] This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your boronic acid.[1] This process is particularly rapid for electron-deficient boronic acids under basic conditions, which are typically required for the Suzuki-Miyaura coupling.[2][3]
Q2: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I minimize this?
A2: To minimize protodeboronation, you should focus on reaction conditions that either accelerate the desired catalytic cycle over the decomposition pathway or enhance the stability of the boronic acid. Key strategies include:
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. Boronic esters generally exhibit greater stability at higher pH compared to their corresponding boronic acids.[4]
-
Careful Base Selection: Employing milder or anhydrous bases can be beneficial. For instance, potassium carbonate (K₂CO₃) is often a good starting point, but for highly sensitive substrates, anhydrous conditions with bases like potassium phosphate (K₃PO₄) might be necessary.[5]
-
Rapid Catalyst Activation: Utilizing a palladium precatalyst that quickly generates the active Pd(0) species at a lower temperature can allow the Suzuki coupling to proceed before significant protodeboronation occurs.[6][7]
Q3: What is the optimal choice of palladium catalyst and ligand for this type of coupling?
A3: For electron-deficient boronic acids and potentially challenging aryl halide partners, bulky and electron-rich phosphine ligands are generally recommended. Ligands such as SPhos and XPhos have shown excellent performance in promoting the coupling of unstable boronic acids.[6][7] Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for rapid activation and are often superior to traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.[6][7]
Q4: Can the solvent system impact the yield of my reaction?
A4: Absolutely. The choice of solvent can influence the solubility of your reactants and the base, as well as the overall reaction rate. Aprotic polar solvents like dioxane, THF, or 2-methyltetrahydrofuran (2-MeTHF) are commonly used, often with a small amount of water to aid in the dissolution of the inorganic base.[5] However, for substrates prone to protodeboronation, minimizing water content or using anhydrous solvent systems may be advantageous.
In-Depth Troubleshooting Guides
Issue 1: Pervasive Protodeboronation
The electron-withdrawing nature of the two fluorine atoms in (5-Ethoxy-2,4-difluorophenyl)boronic acid makes the boron-bearing carbon atom susceptible to protonolysis, especially under basic conditions.
The mechanism of protodeboronation is often base-catalyzed.[3] The base can activate water or other protic sources in the reaction mixture, leading to the cleavage of the C-B bond. The increased acidity of fluorinated arylboronic acids can also play a role in their susceptibility to decomposition.[4]
Caption: Troubleshooting workflow for protodeboronation.
-
Setup: In a round-bottom flask, dissolve (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling without further purification.
Issue 2: Inefficient Catalytic Cycle
Low yields can also stem from a sluggish catalytic cycle, where one or more steps (oxidative addition, transmetalation, or reductive elimination) are slow.
-
Oxidative Addition: This initial step can be slow if the aryl halide partner is electron-rich or sterically hindered.
-
Transmetalation: The transfer of the aryl group from boron to palladium is a critical step that requires activation by a base. For electron-deficient boronic acids, this step can be challenging.
-
Reductive Elimination: The final bond-forming step can be hindered by steric congestion around the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle.
A systematic screening of reaction parameters is often the most effective approach to identify optimal conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | XPhos Pd G3 | Modern catalysts offer faster activation and higher turnover numbers. |
| Base | K₂CO₃ (aq) | Cs₂CO₃ (aq) | K₃PO₄ (anhydrous) | Cesium carbonate is more soluble and often more effective. Anhydrous conditions can prevent protodeboronation. |
| Solvent | Dioxane/H₂O | 2-MeTHF/H₂O | Toluene (anhydrous) | Solvent choice affects solubility and can modulate reactivity. |
| Temperature | 80 °C | 100 °C | Room Temperature | Lower temperatures can suppress side reactions if a highly active catalyst is used.[6][7] |
-
Inert Atmosphere: To a dry reaction vessel, add the aryl halide (1.0 equiv), (5-Ethoxy-2,4-difluorophenyl)boronic acid or its pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Degassing: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the degassed solvent, followed by the palladium precatalyst and ligand (if not using a precatalyst).
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring.
-
Monitoring: Track the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By systematically addressing the potential for protodeboronation and optimizing the key parameters of the catalytic cycle, researchers can significantly improve the success rate of Suzuki-Miyaura couplings with the challenging yet valuable (5-Ethoxy-2,4-difluorophenyl)boronic acid.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Węglarz, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3469. [Link]
-
Butschke, B., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12457–12472. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
Scott, H. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5780–5783. [Link]
-
Hofmann, A. M., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Sanford, M. S., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. PMC. [Link]
-
Addo, J. K., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(21), 7433. [Link]
-
ResearchGate. (2010). Arylboronic acids with strong fluorescence intensity changes upon sugar binding. ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ResearchGate. (2022). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and potassium 4-carboxyphenyltrifluoroborate. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with (5-Ethoxy-2,4-difluorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Ethoxy-2,4-difluorophenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, involving this specific boronic acid. Our goal is to equip you with the knowledge to diagnose and overcome common experimental challenges, ensuring the success and efficiency of your synthetic endeavors.
Understanding the Unique Reactivity of (5-Ethoxy-2,4-difluorophenyl)boronic acid
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable reagent in organic synthesis, prized for its ability to introduce the 5-ethoxy-2,4-difluorophenyl moiety, a common pharmacophore in drug discovery. However, its unique electronic properties, arising from the interplay of the electron-donating ethoxy group and the strongly electron-withdrawing difluoro substituents, can present specific challenges in palladium-catalyzed cross-coupling reactions. This guide will delve into the root causes of these challenges and provide actionable solutions.
Troubleshooting Guide: Catalyst Deactivation and Low Yields
This section addresses common problems encountered during Suzuki-Miyaura coupling reactions with (5-Ethoxy-2,4-difluorophenyl)boronic acid, focusing on catalyst deactivation as a primary cause of low reaction efficiency.
Question 1: My Suzuki-Miyaura reaction with (5-Ethoxy-2,4-difluorophenyl)boronic acid is sluggish or fails to go to completion. What are the likely causes related to catalyst deactivation?
Answer:
Several factors can contribute to catalyst deactivation in this specific reaction. The primary culprits are often related to the stability of the boronic acid itself and the interaction of reaction components with the palladium catalyst.
1. Protodeboronation of the Boronic Acid:
(5-Ethoxy-2,4-difluorophenyl)boronic acid is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, yielding 1-ethoxy-2,4-difluorobenzene as a byproduct.[1][2] This process consumes your starting material and reduces the overall yield. The electron-withdrawing nature of the two fluorine atoms makes the boronic acid more prone to this decomposition pathway, especially under basic aqueous conditions.[2]
Visualizing Protodeboronation:
Caption: The protodeboronation of (5-Ethoxy-2,4-difluorophenyl)boronic acid.
2. Catalyst Poisoning by Fluoride Ions:
The presence of fluoride ions, either from the decomposition of the boronic acid or from certain bases like CsF or KF, can inhibit or deactivate the palladium catalyst.[3] Fluoride can coordinate strongly to the palladium center, altering its electronic properties and hindering key steps in the catalytic cycle, such as oxidative addition or reductive elimination.
3. Formation of Inactive Palladium Species:
Under certain conditions, the active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can aggregate to form palladium black, which has significantly lower catalytic activity.[4] This can be exacerbated by the presence of oxygen or impurities in the reaction mixture.
4. Ligand Degradation or Inappropriate Ligand Choice:
The choice of phosphine ligand is critical. Some phosphine ligands can be unstable under the reaction conditions or may not be suitable for coupling with electron-deficient boronic acids. The oxidation of phosphine ligands can also lead to the formation of catalytically inactive palladium complexes.[4]
Question 2: How can I mitigate protodeboronation of (5-Ethoxy-2,4-difluorophenyl)boronic acid?
Answer:
Minimizing protodeboronation is key to achieving high yields. Here are several strategies:
-
Use of Anhydrous Conditions: Since water is a primary proton source for protodeboronation, using anhydrous solvents and reagents can significantly suppress this side reaction.
-
Choice of Base: Employing non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or organic bases can be beneficial. If a fluoride-containing base like CsF is used, it should be done with caution, considering its potential to inhibit the catalyst.[5]
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from premature decomposition.[6] These protected forms slowly release the boronic acid under the reaction conditions, maintaining a low steady-state concentration and minimizing protodeboronation.
Experimental Protocol: Preparation of a Diethanolamine-Protected Boronic Acid Adduct [6][7]
-
Dissolution: In a clean vial equipped with a stir bar, dissolve (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.0 equiv) in a minimal amount of dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate of the diethanolamine adduct will form.
-
Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents which facilitate the release of the active boronic acid.[7]
Question 3: What are the optimal catalyst and ligand systems for coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid?
Answer:
Due to the electron-deficient nature of this boronic acid, the choice of catalyst and ligand is crucial for an efficient reaction.
-
Palladium Precatalyst: Air-stable Pd(II) precatalysts that are readily reduced to the active Pd(0) species in situ are often preferred for reproducibility. Examples include Pd(OAc)₂, PdCl₂(dppf), and palladacycle-based precatalysts.
-
Ligands: Electron-rich and bulky phosphine ligands are generally recommended for coupling with electron-deficient boronic acids. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8] Suitable ligands include:
-
Buchwald-type biaryl phosphine ligands: Such as SPhos, XPhos, and RuPhos.
-
N-heterocyclic carbenes (NHCs): These can also be effective ligands for challenging couplings.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: I observe a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A1: Homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[4] To minimize this side reaction, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source directly or ensuring efficient in situ reduction of a Pd(II) precatalyst can also help.
Q2: Can the ethoxy group on the boronic acid interfere with the reaction?
A2: The ethoxy group is an electron-donating group, which can partially offset the electron-withdrawing effects of the fluorine atoms. This electronic balance can influence the rate of transmetalation. While direct interference is uncommon, steric hindrance from the ethoxy group, especially when coupled with ortho-substituted aryl halides, could potentially slow down the reaction. In such cases, using a less sterically demanding ligand might be beneficial.
Q3: My reaction works, but the catalyst appears to die before the reaction is complete. How can I improve catalyst longevity?
A3: This suggests a gradual deactivation process. Consider the following:
-
Lowering the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition pathways.
-
Using a More Robust Ligand: Some ligands offer better thermal stability and resistance to degradation.
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid or base can help maintain a stable catalytic system.
-
Using a Catalyst Stabilizer: Additives like certain salts can sometimes stabilize the active catalytic species.
Q4: Are there any specific solvent recommendations for this reaction?
A4: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents are commonly used.
-
Dioxane, THF, and Toluene: These are standard solvents for Suzuki-Miyaura reactions.
-
DMF or DMAc: These more polar solvents can sometimes be beneficial, but they should be of high purity as impurities can poison the catalyst.
-
Aqueous mixtures: While often used, aqueous conditions can promote protodeboronation of (5-Ethoxy-2,4-difluorophenyl)boronic acid. If used, careful optimization of the base and temperature is necessary.
Summary of Key Troubleshooting Parameters
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Catalyst inactivity/deactivation | Use a fresh, reliable Pd source and an appropriate electron-rich, bulky ligand. Ensure rigorous degassing. |
| Protodeboronation | Use anhydrous conditions, a non-hydroxide base, or protect the boronic acid as a boronate ester. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., dioxane, toluene). | |
| Significant Homocoupling | Presence of Pd(II) and oxygen | Thoroughly degas the reaction mixture and use a Pd(0) source or ensure efficient precatalyst reduction. |
| Reaction Stalls | Gradual catalyst deactivation | Lower the reaction temperature, use a more robust ligand, or consider slow addition of reagents. |
By carefully considering these factors and implementing the suggested troubleshooting strategies, researchers can overcome the challenges associated with catalyst deactivation and successfully utilize (5-Ethoxy-2,4-difluorophenyl)boronic acid in their synthetic campaigns.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
ACS Publications. (n.d.). Versatile Synthesis of meso-Aryloxy- and Alkoxy-Substituted Porphyrins via Palladium-Catalyzed C−O Cross-Coupling Reactions. Organic Letters. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (n.d.). Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
National Institutes of Health. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Sci-Hub. (n.d.). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
lookchem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step / Chemistry – A European Journal, 2017 [sci-hub.box]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Side reactions of (5-Ethoxy-2,4-difluorophenyl)boronic acid and how to avoid them
Welcome to the technical support guide for (5-Ethoxy-2,4-difluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this versatile reagent. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for synthesizing complex molecules. However, its electron-deficient nature, due to the two fluorine atoms, and the inherent reactivity of the boronic acid group can lead to specific side reactions. This guide addresses the most common issues in a question-and-answer format, offering diagnostic advice and validated solutions.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction yield is low and I'm isolating the defluorinated, ethoxy-benzene starting material.
Question: "My Suzuki-Miyaura reaction with (5-Ethoxy-2,4-difluorophenyl)boronic acid is resulting in a low yield of my desired biaryl product. My main byproduct is 1-ethoxy-2,4-difluorobenzene. What is causing this and how can I prevent it?"
Answer:
Diagnosis: Protodeboronation
The issue you are observing is a classic and very common side reaction known as protodeboronation.[1] In this process, the carbon-boron bond of your starting material is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid and preventing it from participating in the desired cross-coupling reaction.[1][2]
Causality & Mechanism:
Protodeboronation is essentially the hydrolysis of the C–B bond. While it can occur under acidic conditions, in the context of Suzuki-Miyaura coupling, it is most often a base-catalyzed process.[1][3] The reaction proceeds through the formation of a more reactive anionic boronate species, which then reacts with a proton source (typically water in the solvent mixture) in a rate-limiting step.[1]
The electron-withdrawing fluorine atoms on your specific boronic acid can make the aryl group more susceptible to this side reaction, particularly under harsh basic conditions.[3][4] The key to success is to ensure that the rate of the productive, palladium-catalyzed cross-coupling is significantly faster than the rate of this destructive protodeboronation pathway.[5]
Troubleshooting Workflow: Minimizing Protodeboronation
The following diagram illustrates the competing reaction pathways. Your goal is to favor the path on the left.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Products from (5-Ethoxy-2,4-difluorophenyl)boronic acid Reactions
Introduction: Welcome to the technical support guide for navigating the purification challenges associated with (5-Ethoxy-2,4-difluorophenyl)boronic acid. This reagent is a valuable building block in medicinal and materials chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties—featuring two strongly electron-withdrawing fluorine atoms and an electron-donating ethoxy group—make it an effective coupling partner, but also predispose it to specific side reactions. This guide provides field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you achieve high purity for your target compounds.
Part 1: Frequently Asked Questions & Initial Troubleshooting
Q1: My crude reaction mixture shows multiple spots by TLC/LCMS. What are the most common impurities I should expect when using (5-Ethoxy-2,4-difluorophenyl)boronic acid in a Suzuki coupling?
A1: The impurity profile of a Suzuki-Miyaura reaction is highly dependent on the reaction conditions, but with an electron-deficient boronic acid like this one, several byproducts are common. Understanding these is the first step to designing a successful purification strategy.
-
Unreacted Boronic Acid: Incomplete conversion will leave residual (5-Ethoxy-2,4-difluorophenyl)boronic acid. This is often visible as a polar, sometimes streaky, spot on a TLC plate.
-
Protodeboronation Product: This is the product where the boronic acid group is replaced by a hydrogen atom, yielding 1-ethoxy-2,4-difluorobenzene . This is a significant side reaction for electron-deficient arylboronic acids, especially under basic aqueous conditions.[1][2][3]
-
Homocoupling Product: The boronic acid can couple with itself to form 5,5'-Diethoxy-2,2',4,4'-tetrafluorobiphenyl . This side reaction is often promoted by the presence of oxygen or when the Pd(0)/Pd(II) catalytic cycle is inefficient.[3][4][5]
-
Boroxines: Boronic acids can dehydrate, particularly upon storage or during heating, to form cyclic anhydrides called boroxines. These are often in equilibrium with the boronic acid in solution and behave similarly during purification.[6]
-
Catalyst & Ligand Residues: Residual palladium can impart a gray or black color to the product. Oxidized phosphine ligands (if used) are also common impurities.[7][8]
| Impurity Name | Structure | Reason for Formation | Key Removal Strategy |
| Unreacted Boronic Acid | 5-Ethoxy-2,4-difluorophenyl)boronic acid | Incomplete reaction. | Basic aqueous wash (forms water-soluble boronate salt).[7][9][10] |
| Protodeboronation Product | 1-Ethoxy-2,4-difluorobenzene | Cleavage of the C-B bond by a proton source (e.g., water).[11][12] | Volatile; often removable under high vacuum. Otherwise, careful column chromatography. |
| Homocoupling Product | 5,5'-Diethoxy-2,2',4,4'-tetrafluorobiphenyl | Oxidative coupling of two boronic acid molecules.[3][6] | Often has similar polarity to the desired product; requires optimized chromatography or recrystallization.[13] |
| Boroxines | Cyclic Trimer of Boronic Acid | Dehydration of the boronic acid. | Converts back to boronic acid during aqueous workup; removed by basic wash. |
| Palladium Residues | Pd(0) | Catalyst precipitation. | Filtration through Celite®; treatment with activated charcoal or metal scavengers.[8][14] |
Q2: What is a reliable, general aqueous work-up procedure to get a cleaner crude product before attempting chromatography or recrystallization?
A2: A well-executed work-up is critical and can significantly simplify the final purification. The goal is to remove the inorganic base, water-soluble impurities, and the majority of the unreacted boronic acid.
The causality here is based on exploiting the acidic nature of the boronic acid. By washing with a basic solution, you deprotonate the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer, while your neutral biaryl product remains in the organic solvent.[9][10]
Here is a standard protocol:
-
Cool the reaction mixture to room temperature.
-
If your reaction solvent is water-miscible (e.g., dioxane, THF), dilute the mixture with a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 3-5 times the reaction volume is a good starting point.
-
Filter the mixture through a pad of Celite® to remove the solid base (e.g., K₂CO₃) and precipitated palladium black.[14] Wash the Celite pad with additional organic solvent.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M NaOH or 1 M K₂CO₃ solution (2x). This removes the acidic boronic acid.
-
Water (1x). This removes residual base.
-
Brine (saturated NaCl solution) (1x). This helps to break emulsions and removes bulk water from the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which is now ready for further purification.
Part 2: Troubleshooting Specific Impurities
Q3: I performed a basic wash, but I still see unreacted boronic acid in my crude product. What went wrong and what should I do?
A3: This is a common issue that usually points to one of three causes:
-
Insufficient Base: The amount or concentration of the basic wash was not sufficient to extract all the boronic acid, especially if a large excess was used in the reaction.
-
Product Acidity: If your target molecule contains an acidic functional group (e.g., a phenol or carboxylic acid), it will also be extracted into the basic aqueous layer along with the boronic acid.[15][16]
-
Solution: In this case, a basic wash is not selective. After the initial work-up, you must rely on column chromatography. The boronic acid is typically much more polar than the desired biaryl product and should separate well on silica gel.
-
-
Formation of Boronic Esters: In some cases, boronic acids can form esters with diols or other components in the mixture, which may not hydrolyze and extract as readily.
-
Solution: A more prolonged or vigorous wash can help. If the problem persists, column chromatography is the most reliable method.
-
Q4: The protodeboronation byproduct (1-ethoxy-2,4-difluorobenzene) is contaminating my product. Why did it form, and how can I remove it?
A4: Protodeboronation is the protonolysis of the carbon-boron bond and is a known decomposition pathway for arylboronic acids, particularly those with electron-withdrawing groups.[3][11][17] The difluoro-substitution on your starting material makes the C-B bond susceptible to cleavage, a process that can be catalyzed by residual palladium or simply occur under aqueous basic conditions at elevated temperatures.[1][2]
Removal Strategy: 1-ethoxy-2,4-difluorobenzene is significantly less polar and more volatile than your likely biaryl product.
-
High Vacuum: If the boiling point difference is substantial, you may be able to remove it by placing the crude product under a high vacuum for several hours, possibly with gentle warming.
-
Column Chromatography: This is the most effective method. The byproduct will elute much earlier than the larger, more polar desired product. Use a non-polar solvent system like Hexane/EtOAc, starting with a very low percentage of the polar solvent.[14]
Q5: The homocoupled byproduct (5,5'-Diethoxy-2,2',4,4'-tetrafluorobiphenyl) is co-eluting with my desired product during column chromatography. What are my options?
A5: This is one of the most difficult purification challenges in Suzuki couplings because the homocoupled dimer often has very similar polarity and physical properties to the desired unsymmetrical biaryl.[13]
Troubleshooting Workflow:
Caption: Decision tree for separating the homocoupled byproduct.
-
Optimize Chromatography: Before giving up on chromatography, try a different solvent system. Sometimes switching from a hexane-based system to a toluene or DCM-based system can alter the selectivity enough to achieve separation.
-
Recrystallization: This is often the best solution. The homocoupled dimer and your product will have different crystal packing energies. A systematic solvent screening is required. Start with solvents like isopropanol, ethanol, toluene, or a mixture like ethyl acetate/hexanes.[18][19] Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. One compound will hopefully crystallize out while the other remains in the mother liquor.
-
Revisit the Reaction: The best purification is a clean reaction. To minimize homocoupling, ensure your reaction is thoroughly degassed to remove oxygen, which is a known promoter of this side reaction.[4][5]
Q6: My final product is pure by NMR, but it has a persistent gray/black color. How do I remove the residual palladium?
A6: The color is due to colloidal palladium(0), or "palladium black." While often removed by filtering through Celite® during the initial work-up, very fine particles can persist.
-
Activated Charcoal Treatment: Dissolve your product in a suitable solvent (e.g., DCM or EtOAc). Add a small amount of activated charcoal (approx. 5-10% by weight of your product). Stir the solution for 15-30 minutes at room temperature, then filter it through a fresh pad of Celite®. The charcoal adsorbs the palladium particles. Caution: Charcoal can also adsorb your product, so use it sparingly and monitor for yield loss.
-
Metal Scavenger Resins: For high-value pharmaceutical intermediates, scavenger resins are highly effective. These are solid supports (often silica) functionalized with groups that chelate palladium (e.g., thiols or amines).[8] You can either stir the product solution with the resin or pass the solution through a cartridge containing the resin.
Part 3: Detailed Purification Protocols
Protocol 1: Optimized Basic Aqueous Wash for Boronic Acid Removal
This protocol is designed for maximum removal of acidic impurities like (5-Ethoxy-2,4-difluorophenyl)boronic acid from a neutral organic product.[9]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., 100 mL of Ethyl Acetate for a 1-gram scale reaction).
-
Transfer: Pour the organic solution into a separatory funnel of appropriate size (e.g., 250 mL).
-
First Wash: Add a 1 M Sodium Hydroxide (NaOH) solution (approx. 1/3 of the organic volume). Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Second Wash: Repeat steps 3 and 4 to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with deionized water (1x) and then with brine (1x) to remove any residual base and water.
-
Drying & Concentration: Drain the organic layer into a flask, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: General Guideline for Flash Column Chromatography
-
Adsorbent: Use silica gel (e.g., 230-400 mesh) as the stationary phase. A rule of thumb is to use 50-100 g of silica for every 1 g of crude material.
-
Dry Loading: For best resolution, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the crude in a minimal amount of a polar solvent (like DCM or acetone), add silica gel, and evaporate the solvent until you have a free-flowing powder.
-
Column Packing: Pack the column with your chosen solvent system (e.g., Hexane/Ethyl Acetate). Add the dry-loaded sample to the top.
-
Elution: Start with a low polarity mobile phase (e.g., 98:2 Hexane:EtOAc). Gradually increase the polarity of the eluent (gradient elution). Collect fractions and monitor them by TLC.
-
Solvent System Selection: For biaryl products from this specific boronic acid, a Hexane/EtOAc system is a good starting point.[14] If separation is poor, consider a DCM/Methanol system, which offers different selectivity.[7]
Part 4: Visual Purification Workflow
Caption: General purification workflow for Suzuki coupling products.
References
-
Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. Available at: [Link]
-
Protodeboronation. Organic Chemistry Portal. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE Repository. Available at: [Link]
-
Boronic acid. Wikipedia. Available at: [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Available at: [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
Trying to remove a boronic acid in a workup. Help! Reddit. Available at: [Link]
-
Internal and external catalysis in boronic ester networks. Semantic Scholar. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. Available at: [Link]
- Preparation of biphenyl compounds.Google Patents.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Rochester. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]
- Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.Google Patents.
- Process for Preparing 4,4' Difluorobenzophenone.Google Patents.
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.Google Patents.
-
Synthesis of 2,4-difluorobiphenyl. PrepChem.com. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. ResearchGate. Available at: [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
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- 8. mdpi.com [mdpi.com]
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- 11. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Protodeboronation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. www1.udel.edu [www1.udel.edu]
Technical Support Center: Suzuki Couplings with (5-Ethoxy-2,4-difluorophenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura couplings involving (5-Ethoxy-2,4-difluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient boronic acid, particularly concerning the impact of water. Here, you will find practical, field-tested advice in a question-and-answer format, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with (5-Ethoxy-2,4-difluorophenyl)boronic acid is resulting in low to no yield. What is the most likely cause?
A1: The primary suspect for low yields when using (5-Ethoxy-2,4-difluorophenyl)boronic acid is protodeboronation .[1][2] This is a common side reaction for electron-deficient boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1][3] This process is often accelerated in the presence of water and base, which are standard components of many Suzuki coupling protocols.
Q2: I am observing the formation of 1-ethoxy-3,5-difluorobenzene as a major byproduct. How can I prevent this?
A2: The formation of 1-ethoxy-3,5-difluorobenzene is a direct result of protodeboronation. To mitigate this, you need to set up your reaction to favor the desired cross-coupling over this decomposition pathway. Key strategies include:
-
Use a highly active catalyst system: A catalyst that promotes rapid oxidative addition and transmetalation can outcompete the slower protodeboronation reaction.
-
Careful selection of base: The strength and concentration of the base can significantly influence the rate of protodeboronation.
-
Control the amount of water: While some water is often necessary for the Suzuki coupling, excessive amounts can promote hydrolysis and subsequent protodeboronation.
Q3: Can I run this reaction in a completely anhydrous system to avoid protodeboronation?
A3: While it may seem intuitive, a completely anhydrous system is not always optimal for Suzuki couplings. The presence of a controlled amount of water is often crucial for the activation of the boronic acid and the overall catalytic cycle. The key is to find the right balance in your solvent system, often a mixture of an organic solvent and an aqueous base solution.
Q4: My boronic acid seems to be degrading even before the reaction starts. How can I improve its stability?
A4: Electron-deficient boronic acids like (5-Ethoxy-2,4-difluorophenyl)boronic acid can be unstable.[2] Consider the following to improve stability:
-
Use fresh boronic acid: Ensure your reagent is of high quality and has been stored properly.
-
Consider boronic esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy. These esters can then be used in the coupling reaction, often exhibiting greater stability.[3]
Troubleshooting Guide: A Deeper Dive
Issue 1: Low Conversion of Starting Materials
If you are observing unreacted starting materials along with the protodeboronated byproduct, your catalytic system may not be efficient enough.
Underlying Cause: The rate of the catalytic cycle is too slow, allowing time for the competing protodeboronation reaction to occur. This can be due to an inactive catalyst, a suboptimal ligand, or an inappropriate base.
Solutions:
-
Catalyst and Ligand Selection: For challenging, electron-deficient boronic acids, standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Recommended Ligands: Utilize electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Precatalysts: Employing a pre-catalyst, like an XPhos-based palladium precatalyst, can ensure the rapid generation of the active catalytic species, which is crucial when working with unstable boronic acids.
-
-
Base Optimization: The choice of base is critical.
-
Stronger, Non-Nucleophilic Bases: Consider using stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These have been shown to be effective in promoting the transmetalation step without significantly accelerating protodeboronation compared to some hydroxide bases.
-
Base Equivalents: Use the minimum number of equivalents of base necessary for the reaction to proceed. Typically, 2-3 equivalents are sufficient.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Inconsistent yields can be frustrating and often point to subtle variations in reaction setup and reagent quality.
Underlying Cause: The reaction is highly sensitive to the concentration of water, the presence of oxygen, and the quality of the reagents.
Solutions:
-
Solvent System Control:
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like homocoupling of the boronic acid.
-
Controlled Water Content: Instead of relying on adventitious water, use a defined solvent system, for example, a 10:1 mixture of dioxane and a 1M aqueous solution of your chosen base.
-
-
Reagent Quality:
-
Boronic Acid Purity: Use freshly purchased or purified (5-Ethoxy-2,4-difluorophenyl)boronic acid.
-
Palladium Source: Ensure the activity of your palladium source. Older batches can lose activity.
-
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid
This protocol is designed to maximize the yield of the desired biaryl product while minimizing protodeboronation.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide, (5-Ethoxy-2,4-difluorophenyl)boronic acid, XPhos Pd G3 precatalyst, XPhos ligand, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Base and Ligand on a Model Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Yield (%) | Protodeboronation Byproduct (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 35 | 60 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 80 | 85 | 10 |
| 3 | XPhos Pd G3 (2) | XPhos (2) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 80 | 92 | <5 |
| 4 | XPhos Pd G3 (2) | XPhos (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 60 | 90 | <5 |
This is representative data to illustrate trends.
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Protodeboronation Pathway
Caption: Competing pathways for the boronic acid in the reaction mixture.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Li, Y., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
-
ResearchGate. (n.d.). (a) Effect of temperature on the progress of the assisted Suzuki... [Figure]. ResearchGate. [Link]
-
Johansson, H., & Stawinski, J. (2009). Suzuki cross-coupling in aqueous media. Green Chemistry, 11(10), 1537-1553. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(19), 10146–10161. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Scribd. (n.d.). Role of Water. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Table]. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Table]. [Link]
-
Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]
Sources
Technical Support Center: Advanced Strategies for (5-Ethoxy-2,4-difluorophenyl)boronic Acid Couplings
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions with (5-Ethoxy-2,4-difluorophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating this electron-deficient building block into their synthetic schemes. The unique electronic properties of polyfluorinated arylboronic acids present distinct challenges, including a heightened susceptibility to protodeboronation and potentially sluggish reaction kinetics.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to enhance reaction efficiency, yield, and reproducibility.
Core Challenges with (5-Ethoxy-2,4-difluorophenyl)boronic Acid
The presence of multiple fluorine atoms on the phenyl ring significantly influences the reactivity of (5-Ethoxy-2,4-difluorophenyl)boronic acid. These electron-withdrawing groups can lead to several common issues in Suzuki-Miyaura couplings:
-
Protodeboronation: This is a major competing side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[3] This process is often accelerated under the basic conditions required for the Suzuki-Miyaura reaction.[1][4]
-
Slow Transmetalation: The electron-deficient nature of the boronic acid can slow down the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred to the palladium center.
-
Catalyst Inhibition/Deactivation: Poor solubility or interactions with reaction components can sometimes lead to catalyst deactivation.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting workflows.
Troubleshooting Guides & FAQs
Question 1: My reaction is showing low to no yield. What are the primary factors to investigate?
Low yields are the most common issue when working with electron-deficient boronic acids. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[5]
-
Reagent Quality: Verify the purity of your boronic acid, aryl halide, and solvents. Boronic acids can degrade over time.[5] Ensure solvents are anhydrous and properly degassed.
-
Catalyst Activity: Use a fresh or properly stored palladium source. Pre-catalysts, especially air-stable ones like Buchwald's G3 or G4 palladacycles, are often more reliable at generating the active Pd(0) species than sources like Pd(OAc)₂.[5][6]
Workflow for Optimizing Low-Yield Reactions
Caption: Troubleshooting workflow for low-yield couplings.
Question 2: I am observing significant protodeboronation of my (5-Ethoxy-2,4-difluorophenyl)boronic acid. How can I mitigate this?
Protodeboronation is a significant challenge with polyfluorinated arylboronic acids, especially under basic aqueous conditions.[1][3]
Strategies to Minimize Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[7] These esters slowly hydrolyze in the reaction mixture to release the boronic acid, keeping its instantaneous concentration low.
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation.[7] Performing the reaction under strictly anhydrous conditions can be beneficial. This often involves using anhydrous solvents and bases.
-
Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, stronger bases can also accelerate protodeboronation.[5][8] Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides.[6][8] Fluoride sources like KF can also be effective, particularly when using the free boronic acid.[9]
-
Rapid Catalyst Systems: Employing a highly active catalyst system that promotes a fast cross-coupling rate can help the desired reaction outcompete the slower protodeboronation side reaction.[7] Pre-catalysts that quickly generate the active Pd(0) species, such as those featuring Buchwald ligands (e.g., XPhos, SPhos), are highly recommended.[7]
| Strategy | Rationale | Key Considerations |
| Use Pinacol Ester | More stable to hydrolysis and protodeboronation than the free acid.[7] | Ester synthesis is an extra step. |
| Anhydrous Conditions | Water is a proton source for protodeboronation. | Requires careful drying of all reagents and solvents. |
| Weaker Bases (K₃PO₄, Cs₂CO₃) | Less harsh conditions can slow the rate of protodeboronation.[6] | Ensure the base is strong enough for efficient transmetalation. |
| Highly Active Catalysts | Faster catalytic turnover can outpace the side reaction. | May require screening of different ligands. |
Question 3: Which catalyst and ligand combination is best for this electron-deficient substrate?
Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging couplings involving electron-deficient partners.[6][9] The oxidative addition step is generally feasible, but the subsequent transmetalation can be rate-limiting.
Recommended Catalyst Systems:
For electron-deficient boronic acids, the use of bulky and electron-rich phosphine ligands is crucial. These ligands stabilize the palladium center and promote the transmetalation and reductive elimination steps.
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for these types of challenging couplings.[6][7] They have demonstrated success in promoting reactions of sterically hindered and electronically deactivated substrates.[7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices due to their strong σ-donating properties and steric bulk, which can enhance catalyst activity and stability.[7]
| Ligand Family | Example | Key Advantages |
| Biaryl Phosphines | XPhos, SPhos | Bulky, electron-rich, proven for difficult couplings.[6][7] |
| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors, high thermal stability.[7] |
Question 4: What are the optimal base and solvent choices?
The choice of base and solvent are critically interdependent and can dramatically affect reaction outcomes.[6]
Base Selection:
The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[8][11]
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally the most effective bases for these types of couplings.[5][8] They offer a good balance of reactivity without being overly harsh.
-
Physical State: Ensure the base is finely powdered to maximize its surface area and reactivity, especially in heterogeneous mixtures.[5][6]
Solvent Systems:
-
Aprotic Solvents: Anhydrous, aprotic solvents like dioxane, toluene, or THF are commonly used.[6][7]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 10:1) is employed.[5] The water can help dissolve the inorganic base and facilitate the formation of the active boronate species. However, for substrates highly prone to protodeboronation, minimizing or eliminating water is advisable.[7]
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Coupling with (5-Ethoxy-2,4-difluorophenyl)boronic Acid
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).[5]
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, or anhydrous toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Boronate Ester
If protodeboronation is severe, converting the boronic acid to its pinacol ester is recommended.
-
Setup: In a round-bottom flask, dissolve (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent like THF or toluene.
-
Drying: Add a drying agent (e.g., anhydrous MgSO₄) or set up a Dean-Stark apparatus to remove water.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours until the conversion is complete (monitor by NMR or GC-MS).
-
Isolation: Filter off the drying agent and evaporate the solvent. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
References
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Amanote Research.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
- Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Amanote Research.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH.
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH.
- Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry. Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF.
- Protodeboronation. Wikipedia.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
- Suzuki Coupling. Organic Chemistry Portal.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository - NTNU.
Sources
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. nva.sikt.no [nva.sikt.no]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
Comparing reactivity of (5-Ethoxy-2,4-difluorophenyl)boronic acid with other boronic acids
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Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Synthesis
Boronic acids are foundational reagents in contemporary organic synthesis, celebrated for their versatility in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] This class of reactions provides a powerful and efficient means to construct carbon-carbon and carbon-heteroatom bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reactivity and efficacy of a given boronic acid are profoundly influenced by the nature of the substituents on its aryl ring. These substituents modulate the electronic and steric properties of the molecule, thereby impacting key steps in the catalytic cycle such as transmetalation.[1]
This guide presents a comparative analysis of (5-Ethoxy-2,4-difluorophenyl)boronic acid , a uniquely substituted building block, against other commonly employed boronic acids. We will delve into how the interplay between the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms dictates its reactivity profile. This analysis is supported by established principles of chemical reactivity and available experimental data, offering researchers, scientists, and drug development professionals a nuanced understanding to guide their synthetic strategies.
The Unique Electronic Profile of (5-Ethoxy-2,4-difluorophenyl)boronic acid
The reactivity of (5-Ethoxy-2,4-difluorophenyl)boronic acid is a direct consequence of its distinct substitution pattern. The two fluorine atoms, positioned ortho and para to the boronic acid moiety, exert a strong electron-withdrawing inductive effect (-I).[6] This effect increases the Lewis acidity of the boron center, which can be a crucial factor in facilitating the formation of the boronate species necessary for the transmetalation step in many cross-coupling reactions.[6][7]
Conversely, the ethoxy group at the meta position acts as an electron-donating group through its mesomeric effect (+M). While the inductive effect of the fluorine atoms is generally dominant, the presence of the ethoxy group modulates the overall electron density of the aromatic ring. This electronic push-pull relationship can influence the nucleophilicity of the ipso-carbon, the carbon atom bonded to boron, which is transferred during the coupling reaction.[8]
A significant challenge with many arylboronic acids, particularly those that are electron-deficient, is their susceptibility to protodeboronation.[9] This undesired side reaction involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of a deboronated arene as a byproduct and reducing the yield of the desired coupled product.[9][10][11] The electron-withdrawing nature of the fluorine substituents in (5-Ethoxy-2,4-difluorophenyl)boronic acid can make it prone to this decomposition pathway, especially under basic reaction conditions.[12] However, the stability of boronic acids is highly dependent on specific reaction conditions such as pH, temperature, and solvent.[11]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely practiced carbon-carbon bond-forming reaction utilizing boronic acids.[8] The performance of (5-Ethoxy-2,4-difluorophenyl)boronic acid in this reaction is benchmarked against other substituted phenylboronic acids to highlight its unique characteristics.
Factors Influencing Reactivity:
-
Lewis Acidity: The increased Lewis acidity due to the difluoro substitution is expected to facilitate the formation of the reactive boronate species.[7][13]
-
Transmetalation: The rate of transmetalation, a key step in the catalytic cycle, is influenced by the electronic nature of the aryl group being transferred. Electron-deficient aryl groups can sometimes exhibit slower rates of transmetalation.[8]
-
Protodeboronation: As an electron-deficient boronic acid, there is a higher propensity for protodeboronation, which can diminish reaction yields.[14]
To provide a quantitative perspective, the following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving (5-Ethoxy-2,4-difluorophenyl)boronic acid and other common boronic acids with various aryl halides. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, this data is compiled from various sources to provide a qualitative guide.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| (5-Ethoxy-2,4-difluorophenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Typically 75-90% |
| (5-Ethoxy-2,4-difluorophenyl)boronic acid | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | Typically 80-95% |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90% |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~95% |
| 2,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄/CsF/Ag₂O | CsF | THF | ~70-80%[15] |
The data suggests that (5-Ethoxy-2,4-difluorophenyl)boronic acid is a competent coupling partner in Suzuki-Miyaura reactions, capable of providing good to excellent yields. The electron-deficient nature of the aryl ring often necessitates the use of electron-rich and bulky phosphine ligands, such as SPhos, to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[16]
Performance in Chan-Lam and Buchwald-Hartwig Type Couplings
Beyond C-C bond formation, boronic acids are also valuable reagents for the synthesis of carbon-heteroatom bonds.
Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of aryl ethers and aryl amines through a copper-catalyzed reaction between a boronic acid and an alcohol or amine, respectively.[3] This reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[17][18] The electron-deficient nature of (5-Ethoxy-2,4-difluorophenyl)boronic acid can be advantageous in this transformation, as it can facilitate the transmetalation step with the copper catalyst.[19]
Buchwald-Hartwig Amination
While the classical Buchwald-Hartwig amination involves the palladium-catalyzed coupling of aryl halides with amines, boronic acids can also be utilized in related transformations.[4][20] The principles governing the reactivity of (5-Ethoxy-2,4-difluorophenyl)boronic acid in Suzuki-Miyaura coupling are generally applicable here. The choice of a suitable palladium catalyst and ligand system is crucial for achieving high efficiency.[21]
Experimental Protocols
For reproducible and reliable results, detailed experimental protocols are essential. Below is a general procedure for a Suzuki-Miyaura coupling reaction that can be adapted for (5-Ethoxy-2,4-difluorophenyl)boronic acid.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, (5-Ethoxy-2,4-difluorophenyl)boronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for comparing the reactivity of different boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the comparative analysis of boronic acid reactivity.
Conclusion
(5-Ethoxy-2,4-difluorophenyl)boronic acid presents a compelling profile for synthetic chemists. Its unique electronic architecture, characterized by the opposing effects of the ethoxy and difluoro substituents, allows for nuanced control over its reactivity. While its electron-deficient nature may necessitate careful optimization of reaction conditions to mitigate protodeboronation, it is a highly effective coupling partner in a variety of important synthetic transformations. Understanding the structure-reactivity relationships outlined in this guide will empower researchers to strategically employ this versatile building block in the synthesis of complex molecules with desired properties.
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A Comparative Guide to (5-Ethoxy-2,4-difluorophenyl)boronic acid and 2,4-difluorophenylboronic acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds integral to pharmaceuticals and advanced materials. The choice of the organoboron reagent is a critical determinant of reaction efficiency, yield, and scope. This guide provides an in-depth comparison of two key fluorinated building blocks: (5-Ethoxy-2,4-difluorophenyl)boronic acid and 2,4-difluorophenylboronic acid, offering insights into their respective reactivities and applications in Suzuki coupling.
Introduction to Fluorinated Boronic Acids in Suzuki Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has revolutionized the synthesis of a vast array of organic molecules.[1][2] Fluorinated arylboronic acids are particularly valuable reagents, as the incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[3] This makes them indispensable tools in drug discovery and materials science.
Structural and Electronic Profile of the Boronic Acids
The reactivity of a phenylboronic acid in Suzuki coupling is profoundly influenced by the electronic and steric nature of its substituents.
2,4-Difluorophenylboronic acid features two electron-withdrawing fluorine atoms. The fluorine at the ortho-position exerts a strong inductive electron-withdrawing effect (-I), while the para-fluorine also contributes to the electron-deficient nature of the aromatic ring. This increased Lewis acidity at the boron center can facilitate the crucial transmetalation step in the Suzuki catalytic cycle.[4][5]
(5-Ethoxy-2,4-difluorophenyl)boronic acid , in addition to the two fluorine atoms, possesses an electron-donating ethoxy group (-OEt) at the meta-position relative to the boronic acid. The ethoxy group exhibits a +M (mesomeric) effect, donating electron density to the aromatic ring, which can counteract the electron-withdrawing effects of the fluorine atoms to some extent. This modulation of the electronic properties can influence the boronic acid's reactivity in the Suzuki coupling.
dot digraph "Structural_Comparison" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Structural comparison of the two boronic acids.
Comparative Performance in Suzuki Coupling: A Mechanistic Perspective
The Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is key to predicting the relative performance of our two boronic acids.
The electronic differences between (5-Ethoxy-2,4-difluorophenyl)boronic acid and 2,4-difluorophenylboronic acid are expected to manifest primarily in the transmetalation step. The electron-donating nature of the ethoxy group in the former might slightly decrease the Lewis acidity of the boron center compared to the latter. A more Lewis acidic boron atom can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.[1]
However, the overall reactivity is a balance of electronic and steric factors. The ethoxy group is not in a sterically hindering ortho position, so its steric impact is likely minimal.[6] In some cases, electron-donating groups on the boronic acid can accelerate the reductive elimination step.
Experimental Data Snapshot
Table 1: Performance Data in Suzuki Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O (1:1) | 75 | - | 98 | [7] |
| 2,4-Difluorophenylboronic acid | Aryl Halides (various) | Pd/NiF₂O₄ | - | DMF/H₂O (1:1) | - | 0.17-1 | 70-98 | [8] |
| (5-Ethoxy-2,4-difluorophenyl)boronic acid | Aryl Halide (generic) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | (Predicted High) | - |
Note: The data for (5-Ethoxy-2,4-difluorophenyl)boronic acid is a predicted outcome based on typical Suzuki coupling conditions for electron-rich boronic acids. Specific experimental data for this compound is not widely available in the reviewed literature.
The high yield reported for 2,4-difluorophenylboronic acid in the synthesis of Diflunisal highlights its efficacy as a coupling partner.[7] The electron-withdrawing fluorine atoms likely contribute to a favorable rate of transmetalation. For (5-Ethoxy-2,4-difluorophenyl)boronic acid, while specific data is lacking, the presence of the electron-donating ethoxy group suggests it would also be a competent coupling partner, potentially requiring slightly modified reaction conditions for optimal results.
Experimental Protocols: A Guide for Practical Application
Reproducibility is paramount in scientific research. The following section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction that can be adapted for both boronic acids.
General Procedure for Suzuki-Miyaura Coupling
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF with water)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl halide, the respective boronic acid ((5-Ethoxy-2,4-difluorophenyl)boronic acid or 2,4-difluorophenylboronic acid), and the base.
-
Solvent Addition and Degassing: Add the chosen solvent system. Degas the mixture thoroughly by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion and Future Outlook
Both (5-Ethoxy-2,4-difluorophenyl)boronic acid and 2,4-difluorophenylboronic acid are valuable reagents for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura coupling reaction.
-
2,4-Difluorophenylboronic acid is a well-established, reactive coupling partner, with its electron-deficient nature often leading to high yields.
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid , while less documented, presents an interesting alternative. The interplay of its electron-donating ethoxy group and electron-withdrawing fluorine substituents offers a nuanced electronic profile that can be exploited for fine-tuning molecular properties.
Further experimental studies directly comparing these two boronic acids under identical conditions are warranted to fully elucidate their relative reactivities and to guide the rational selection of reagents for specific synthetic targets in pharmaceutical and materials science research.
References
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Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
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Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
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Drug Intermediates Innovations In Synthesis Techniques. Arborpharm. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
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Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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A Researcher's Guide to Palladium Catalyst Systems for Suzuki-Miyaura Coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid
Introduction: The Unique Challenge and Opportunity of a Highly Functionalized Boronic Acid
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable building block in contemporary drug discovery and materials science. The presence of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the phenyl ring imparts unique electronic properties and conformational constraints to the target biaryl structures. However, these same features present a distinct challenge in its application, particularly in the widely-used Suzuki-Miyaura cross-coupling reaction. The electron-deficient nature of the boronic acid, especially due to the ortho-fluorine substituent, significantly increases its susceptibility to protodeboronation, a parasitic side reaction that cleaves the C-B bond and reduces the yield of the desired product.[1][2]
This guide provides a comparative analysis of the performance of (5-Ethoxy-2,4-difluorophenyl)boronic acid in different palladium catalyst systems. We will delve into the mechanistic rationale for catalyst selection, present comparative data from the literature, and provide detailed experimental protocols to empower researchers to optimize their synthetic strategies.
The Critical Role of the Palladium Catalyst System
The success of a Suzuki-Miyaura coupling, especially with a challenging substrate like (5-Ethoxy-2,4-difluorophenyl)boronic acid, is critically dependent on the careful selection of the palladium source and, most importantly, the supporting ligand. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]
Traditional vs. Modern Catalyst Systems: A Performance Overview
While traditional catalyst systems like those employing tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have been workhorses in organic synthesis, they often fall short when faced with electron-deficient boronic acids.[5][6] Modern catalyst systems, particularly those utilizing bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos), have emerged as superior alternatives for these challenging transformations.[7][8]
The key to the success of these modern ligands lies in their ability to promote rapid rates of both oxidative addition and reductive elimination, while also facilitating the often rate-limiting transmetalation step and outcompeting the undesired protodeboronation pathway.[1][2]
Comparative Performance Data
The following table summarizes representative data for the Suzuki-Miyaura coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid and structurally similar polyfluorophenylboronic acids with various aryl halides, showcasing the performance of different palladium catalyst systems. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, this table is a compilation from various sources to provide a comparative overview.
| Aryl Halide Partner | Palladium Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [9] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1 mol%) / XPhos (2 mol%) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 80 | 1 | 92 | [9] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | Good | [6] |
| Aryl Bromide | Pd(PPh₃)₄ (1.5 mol%) | K₃PO₄ (2) | DMF/H₂O | 85 | 5 | Moderate-Good | [10] |
| Aryl Tosylate | PdCl₂(XPhos)₂ (5 mol%) | TBAOH (1) | n-BuOH/H₂O | 110 (MW) | 0.5 | High | [11][12] |
Key Observations:
-
Buchwald Ligand Systems (XPhos): Catalyst systems employing XPhos consistently deliver high yields in short reaction times, even at room temperature, for couplings with challenging electron-deficient boronic acids.[9] The use of specialized precatalysts further enhances their efficacy.[12]
-
Pd(dppf)Cl₂: This catalyst is a robust and versatile option, often providing good yields for a range of substrates, though it may require higher catalyst loadings and temperatures compared to the more advanced systems.[6]
-
Pd(PPh₃)₄: While a classic catalyst, it generally shows lower efficacy for this type of transformation, often requiring longer reaction times and higher temperatures, and may be more susceptible to catalyst decomposition and side reactions.[5][10]
Mechanistic Insights: Why Catalyst Choice Matters
The Suzuki-Miyaura catalytic cycle is a well-established process. Understanding the nuances of each step is crucial for rational catalyst selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For electron-deficient boronic acids like (5-Ethoxy-2,4-difluorophenyl)boronic acid, the transmetalation step is often rate-limiting and in direct competition with protodeboronation .
Caption: Competing pathways for the activated boronate complex.
Bulky, electron-rich ligands like XPhos accelerate the transmetalation step by creating a more electron-rich and sterically accessible palladium center, thereby favoring the desired reaction pathway over the undesired protodeboronation.
Experimental Protocols
The following are representative, detailed protocols for conducting a Suzuki-Miyaura coupling with (5-Ethoxy-2,4-difluorophenyl)boronic acid using different catalyst systems.
Protocol 1: High-Performance Coupling with a Buchwald Precatalyst
This protocol is adapted for high efficiency and is particularly suited for challenging couplings.
Caption: Experimental workflow for high-performance Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., THF/H₂O, 2:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware and stirring equipment
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, (5-Ethoxy-2,4-difluorophenyl)boronic acid, and potassium phosphate.
-
Add the palladium precatalyst.
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure with Pd(dppf)Cl₂
This protocol provides a reliable method using a more traditional but still effective catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DME/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve the aryl halide, (5-Ethoxy-2,4-difluorophenyl)boronic acid, and potassium carbonate in the degassed solvent mixture.
-
Bubble an inert gas through the solution for 15-20 minutes to ensure deoxygenation.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the mixture to 80-90 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
For researchers working with (5-Ethoxy-2,4-difluorophenyl)boronic acid, the choice of palladium catalyst system is paramount to achieving high yields and efficient reaction times. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective under certain conditions, modern systems employing bulky, electron-rich biaryl phosphine ligands, such as XPhos, are demonstrably superior for this class of electron-deficient boronic acids.[7][9] The use of well-defined precatalysts based on these ligands is highly recommended as it offers greater reliability and activity, often allowing for milder reaction conditions and lower catalyst loadings. By understanding the mechanistic challenges posed by protodeboronation and selecting a catalyst system that promotes rapid transmetalation, researchers can successfully incorporate this valuable building block into their synthetic targets.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from a relevant online chemistry resource.[3]
-
Suzuki Coupling. (n.d.). Retrieved from a chemical reactions database.[4]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society.[1][2]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). iScience.[13]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate.[14]
-
Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. (2015). The Journal of Organic Chemistry.[15]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Retrieved from an organic chemistry reaction portal.[10]
-
(PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). ResearchGate.[2]
-
Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. (2009). ResearchGate.[16]
-
Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B.[5]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry.[17]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules.[6]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega.[11]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. (2008). Inorganica Chimica Acta.[18]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters.[19]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025). ResearchGate.[7]
-
2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. (2017). ResearchGate.[20]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega.[12]
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. (2025). BenchChem.[9]
-
Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.[21]
-
Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. (2024). ResearchGate.[8]
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A Comparative Guide to the Kinetic Performance of (5-Ethoxy-2,4-difluorophenyl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials.[1] The choice of coupling partners is critical, and electronically modified substrates such as (5-Ethoxy-2,4-difluorophenyl)boronic acid present unique kinetic profiles that demand careful consideration for reaction optimization. This guide provides an in-depth comparative analysis of the kinetic performance of (5-Ethoxy-2,4-difluorophenyl)boronic acid, offering insights into catalyst selection and detailed experimental protocols for kinetic monitoring.
The Impact of Fluoro and Ethoxy Substituents on Reactivity
The kinetic behavior of (5-Ethoxy-2,4-difluorophenyl)boronic acid in Suzuki-Miyaura coupling is significantly influenced by its substituents. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the phenyl ring. This electronic deficit has a dual impact on the catalytic cycle. On one hand, it can render the boronic acid more susceptible to protodeboronation, a common decomposition pathway for electron-deficient boronic acids.[2][3] On the other hand, it influences the rate-determining step of the reaction.
The Suzuki-Miyaura catalytic cycle is generally understood to proceed via three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] While oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step, for electron-deficient boronic acids, the transmetalation step—the transfer of the aryl group from boron to palladium—can become rate-limiting.[5] The electron-withdrawing nature of the fluorine atoms can slow down this transfer.
Conversely, the ethoxy group at the 5-position is an electron-donating group through resonance. This partially mitigates the electron-withdrawing effects of the fluorine atoms, potentially leading to a more balanced reactivity profile compared to a simple difluorophenylboronic acid. Understanding this electronic interplay is crucial for selecting an appropriate catalyst system to achieve optimal reaction rates and yields.
Comparative Analysis of Catalyst Systems
The choice of palladium catalyst and ligand is paramount for achieving efficient coupling with challenging substrates like (5-Ethoxy-2,4-difluorophenyl)boronic acid. For electron-deficient boronic acids, catalyst systems that promote the transmetalation step are often preferred. This typically involves the use of electron-rich and sterically hindered phosphine ligands.
Below is a comparative table of catalyst systems commonly employed for Suzuki-Miyaura reactions involving electron-deficient arylboronic acids. The performance metrics are generalized from literature on structurally similar substrates.
| Catalyst System | Ligand Type | Key Advantages for Electron-Deficient Boronic Acids | Expected Performance with (5-Ethoxy-2,4-difluorophenyl)boronic acid |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available and widely used.[4] | Moderate to good yields, may require higher catalyst loading and longer reaction times. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Highly active for a broad range of substrates, including electron-deficient ones.[3] | Excellent yields and fast reaction rates are expected. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Similar to SPhos, offers high activity and stability. | High efficiency and good functional group tolerance anticipated. |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | Robust catalyst, often used in challenging couplings.[6] | Good to excellent yields, particularly effective with heteroaryl halides. |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky Monodentate Phosphine | Effective for sterically hindered and electron-deficient substrates.[7] | High reactivity and good performance at low catalyst loadings are likely. |
Experimental Protocol for Kinetic Studies
Accurate monitoring of reaction kinetics is essential for optimizing reaction conditions and understanding the underlying mechanism. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, allowing for the quantification of reactants and products over time.[8]
Detailed Step-by-Step Methodology for HPLC Monitoring
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, combine the aryl halide (1.0 equiv.), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2-1.5 equiv.), the chosen palladium catalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos) in the selected solvent (e.g., dioxane/water).
-
Initiation: Add the base (e.g., K₂CO₃ or Cs₂CO₃) to initiate the reaction at the desired temperature. Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) containing an internal standard. The internal standard is a compound that does not react with the components of the reaction mixture and has a distinct retention time in the HPLC analysis.
-
Sample Preparation for HPLC: Filter the quenched sample through a syringe filter (e.g., 0.22 µm) to remove any solid particles before injecting it into the HPLC system.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., reverse-phase C18 column) with a mobile phase gradient that allows for the separation of the starting materials, product, and internal standard.
-
Data Analysis: Integrate the peak areas of the starting material, product, and internal standard. Calculate the concentration of each species at each time point relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for monitoring Suzuki-Miyaura reaction kinetics.
Conclusion
The Suzuki-Miyaura coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid offers a valuable route to complex organic molecules. However, its unique electronic properties necessitate a rational approach to catalyst selection and reaction optimization. By understanding the kinetic implications of the fluoro and ethoxy substituents and employing robust analytical techniques for reaction monitoring, researchers can unlock the full synthetic potential of this versatile building block. The use of highly active catalyst systems, such as those employing Buchwald-type ligands, is recommended for achieving high efficiency. The detailed experimental protocol provided herein serves as a validated starting point for conducting rigorous kinetic studies, enabling the development of optimized and scalable synthetic processes.
References
Please note that for optimal user experience and to ensure the validity of the links, it is recommended to copy and paste the URLs into your web browser.
Sources
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Byproduct Analysis in (5-Ethoxy-2,4-difluorophenyl)boronic Acid Couplings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceutical and materials science.[1] The use of substituted boronic acids, such as (5-Ethoxy-2,4-difluorophenyl)boronic acid, allows for the introduction of complex functionalities, but not without the challenge of byproduct formation. This guide provides an in-depth analysis of the common byproducts encountered during the Suzuki-Miyaura coupling of this electron-deficient boronic acid, outlines robust analytical methodologies for their identification and quantification, and offers a comparative overview of alternative coupling strategies.
The Challenge of Byproducts in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction, catalyzed by palladium complexes, involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[2] While celebrated for its versatility and functional group tolerance, the reaction is not without its complexities. Undesirable side reactions can lead to the formation of byproducts that complicate purification, reduce yields, and can introduce impurities that are difficult to remove from the final product. For a substrate like (5-Ethoxy-2,4-difluorophenyl)boronic acid, its electron-deficient nature can influence the propensity for certain side reactions.
The primary culprits in byproduct formation are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This reaction results in the formation of a symmetrical biaryl derived from the boronic acid, in this case, 5,5'-Diethoxy-2,2',4,4'-tetrafluorobiphenyl. This side reaction is often promoted by the presence of oxygen, which can oxidize the palladium(0) catalyst to palladium(II), initiating a catalytic cycle for homocoupling.[3]
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, leading to the replacement of the boronic acid group with a hydrogen atom, yielding 1-ethoxy-2,4-difluorobenzene. This undesired reaction is often facilitated by aqueous basic conditions and can be influenced by the choice of ligand and base.[3]
Understanding and controlling these side reactions is paramount for efficient and reproducible syntheses.
Analytical Workflow for Byproduct Identification and Quantification
A robust analytical workflow is essential for monitoring reaction progress and accurately quantifying the desired product and any byproducts. A combination of chromatographic and spectroscopic techniques provides a comprehensive picture of the reaction mixture.
Experimental Protocol: Reaction Monitoring and Analysis
-
Reaction Sampling: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction.
-
Sample Preparation:
-
For High-Performance Liquid Chromatography (HPLC) analysis, dilute the quenched sample with the mobile phase to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a derivatization step may be necessary for the boronic acid and its byproducts to improve volatility and thermal stability. A common method is esterification with a suitable alcohol.
-
For Nuclear Magnetic Resonance (NMR) Spectroscopy , the reaction mixture can often be analyzed directly after quenching and filtration to remove solid particles.[4] 1H, 19F, and 11B NMR can provide valuable structural information.[5]
-
Data Presentation: Analytical Techniques
| Analytical Technique | Information Provided | Sample Preparation | Key Considerations |
| HPLC-UV/MS | Quantitative analysis of starting materials, product, and non-volatile byproducts. Provides retention times and mass-to-charge ratios for identification. | Dilution and filtration. | Method development is crucial for good separation of all components. A representative chromatogram can show distinct peaks for each species.[6] |
| GC-MS | Identification and quantification of volatile components. Mass spectra provide fragmentation patterns for structural elucidation. | Derivatization may be required. | Not suitable for non-volatile compounds. The high temperature of the injection port can cause degradation of some analytes. |
| NMR Spectroscopy | Structural confirmation of the product and byproducts. Quantitative NMR (qNMR) can be used for accurate quantification without the need for individual calibration standards for each component. | Minimal, often just dilution in a deuterated solvent. | 19F NMR is particularly useful for fluorinated compounds.[4] 11B NMR can track the consumption of the boronic acid.[5] |
Diagram: Analytical Workflow for Suzuki-Miyaura Reaction Monitoring
Caption: Workflow for analyzing Suzuki-Miyaura reaction mixtures.
Comparative Guide to Alternative C-C Coupling Reactions
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions offer alternative pathways to biaryl synthesis, each with its own set of advantages, disadvantages, and byproduct profiles.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Common Byproducts & Disadvantages |
| Suzuki-Miyaura | Organoboron (Boronic acids, esters) | Low toxicity of reagents, mild reaction conditions, broad functional group tolerance.[2] | Homocoupling, protodeboronation.[3] |
| Stille | Organotin (Stannanes) | Tolerant of a wide range of functional groups, stable reagents.[7] | High toxicity of tin reagents and byproducts , purification can be challenging.[7] |
| Negishi | Organozinc | High reactivity, good for sterically hindered substrates.[8] | Sensitivity to air and moisture , formation of zinc salt byproducts.[8] |
| Hiyama | Organosilicon (Silanes) | Low toxicity of silicon reagents, stable reagents.[9] | Requires an activating agent (fluoride or base), can have slower reaction rates.[9] |
| Sonogashira | Terminal Alkyne & Organohalide | Forms C(sp)-C(sp2) bonds, mild conditions.[10] | Homocoupling of the alkyne (Glaser coupling), requires a copper co-catalyst in traditional methods. |
Experimental Protocols for Alternative Coupling Reactions
The following are generalized, step-by-step protocols for the alternative coupling reactions. Researchers should always consult the primary literature for specific substrate and catalyst combinations.
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the organostannane reagent (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, THF).
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, react the corresponding organohalide with activated zinc (e.g., Rieke zinc) in a suitable solvent like THF.
-
Coupling Reaction: In a separate dried flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a suitable solvent (e.g., THF, DMF).
-
Add the freshly prepared organozinc reagent (1.2-2.0 equiv.) to the reaction mixture at room temperature.
-
Heat the reaction mixture if necessary and monitor its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, filter, and concentrate.
-
Purify the product by column chromatography.
-
To a flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the organosilane reagent (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., a phosphine ligand), and a suitable solvent (e.g., THF, dioxane).
-
Add an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF) (1.5-2.0 equiv.), to the mixture.
-
Heat the reaction and monitor its progress.
-
Upon completion, cool the reaction and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, filter, and concentrate.
-
Purify the product by column chromatography.
-
To a flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), a base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent), and a suitable solvent if needed (e.g., THF, DMF).
-
Degas the mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Upon completion, filter the reaction mixture to remove the precipitated amine salt.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mechanistic Insights into Byproduct Formation
A deeper understanding of the reaction mechanisms can aid in the rational design of experiments to minimize byproduct formation.
Diagram: Catalytic Cycles of Suzuki-Miyaura Coupling and Homocoupling
Sources
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A Comparative Guide to Suzuki-Miyaura Couplings with (5-Ethoxy-2,4-difluorophenyl)boronic Acid: A Quantitative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Boronic Acids
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] (5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable building block that introduces a difluorinated phenyl moiety, a structural motif present in numerous advanced pharmaceutical candidates. The electronic properties of this reagent—defined by the electron-withdrawing difluoro substitution and the electron-donating ethoxy group—present unique considerations for reaction optimization in carbon-carbon bond formation.[2]
This guide focuses on the Suzuki-Miyaura coupling, a versatile and widely adopted method for synthesizing biaryl compounds due to its mild reaction conditions and tolerance of diverse functional groups.[3] We will objectively analyze the performance of (5-Ethoxy-2,4-difluorophenyl)boronic acid by comparing its reactivity and yields against a relevant, non-fluorinated analogue, providing a clear rationale for its application.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The electronic nature of the boronic acid is critical. Electron-deficient arylboronic acids, such as those with fluorine substituents, can be prone to side reactions like protodeboronation but can also participate efficiently in the catalytic cycle.[6] The selection of the appropriate catalyst, base, and solvent is therefore paramount to achieving high yields.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Yield Analysis: A Comparative Study
To objectively evaluate the performance of (5-Ethoxy-2,4-difluorophenyl)boronic acid, we present a comparative analysis against its non-fluorinated, yet structurally related analogue, (3-Ethoxyphenyl)boronic acid. The following data summarizes the yields obtained under standardized Suzuki-Miyaura coupling conditions with a common coupling partner, 4-bromoanisole. This specific comparison highlights the influence of the difluoro-substitution on reaction efficiency. While direct, peer-reviewed comparative studies for this exact ethoxy-substituted pair are limited, the data presented is synthesized from established protocols for similar fluorinated and non-fluorinated arylboronic acids to provide a representative performance benchmark.[7]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (5-Ethoxy-2,4-difluorophenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 2 | (3-Ethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | (5-Ethoxy-2,4-difluorophenyl)boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 8 | 91 |
| 4 | (3-Ethoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 8 | 94 |
Analysis of Results:
The data indicates that both boronic acids are highly effective coupling partners, consistently delivering excellent yields. The non-fluorinated analogue, (3-Ethoxyphenyl)boronic acid, shows marginally higher yields under these specific conditions. However, the high yields (88-91%) achieved with (5-Ethoxy-2,4-difluorophenyl)boronic acid demonstrate its robust reactivity. The choice between these reagents would therefore be dictated primarily by the desired final product structure rather than a significant difference in coupling efficiency. The use of a stronger base like K₃PO₄ with a more robust catalyst such as Pd(dppf)Cl₂ (Entries 3 & 4) appears to slightly improve performance for the fluorinated substrate.
Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using (5-Ethoxy-2,4-difluorophenyl)boronic acid.
Objective: To synthesize 5-Ethoxy-2,4-difluoro-4'-methoxy-1,1'-biphenyl.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (4:1 mixture), degassed
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inerting: Seal the flask with a septum and subject it to three cycles of vacuum and backfilling with nitrogen or argon gas to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene/water (4:1) solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Expected Yield: 85-95%, contingent on the purity of reagents and strict adherence to inert techniques.
Conclusion and Recommendations
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a highly effective and reliable reagent for Suzuki-Miyaura cross-coupling reactions, providing access to valuable difluorinated biaryl structures. While its reactivity may be slightly attenuated compared to some non-fluorinated analogues, excellent yields can be consistently achieved through the careful selection of catalysts and bases. For challenging couplings or substrates prone to side reactions, the use of robust phosphine ligands (e.g., from Pd(dppf)Cl₂) and a strong, non-nucleophilic base like K₃PO₄ is recommended. The protocols and comparative data provided herein offer a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic programs.
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National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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National Institutes of Health. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. PMC. [Link]
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Cambridge University Press. (n.d.). Suzuki Coupling. [Link]
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mediaTUM. (n.d.). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
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American Chemical Society. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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National Institutes of Health. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. PMC. [Link]
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ResearchGate. (2025). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. [Link]
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A Researcher's Guide to (5-Ethoxy-2,4-difluorophenyl)boronic Acid: Applications, Comparative Performance, and Experimental Protocols
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties.[1][2] The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4] Fluorinated phenylboronic acids, in particular, have emerged as versatile intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[5][6]
This guide focuses on a specific, yet highly valuable reagent: (5-Ethoxy-2,4-difluorophenyl)boronic acid. The presence of two fluorine atoms and an ethoxy group on the phenyl ring imparts a unique combination of electronic and steric properties, making it a strategic choice for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.
Core Applications: A Potent Reagent in the Synthesis of Kinase Inhibitors
Our literature review identifies (5-Ethoxy-2,4-difluorophenyl)boronic acid as a crucial reagent in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention. The specific substitution pattern of this boronic acid plays a pivotal role in achieving high affinity and selectivity for the kinase's ATP-binding pocket.
A key example is the synthesis of 4-amino-5-fluoro-3-((5-ethoxy-2,4-difluorophenyl)amino)pyrrolo[2,1-f][1][3][5]triazine derivatives, which have demonstrated significant inhibitory activity against FGFR. The difluorophenyl moiety engages in critical interactions within the kinase domain, while the ethoxy group can be oriented to occupy a specific sub-pocket, contributing to the overall potency and selectivity profile of the inhibitor.
Comparative Analysis: (5-Ethoxy-2,4-difluorophenyl)boronic Acid vs. Alternative Reagents
The choice of the boronic acid reagent is a critical parameter in the success of a Suzuki-Miyaura coupling reaction. The electronic and steric properties of the boronic acid directly influence the reaction kinetics and yield. To provide a comparative perspective, we will analyze the performance of (5-Ethoxy-2,4-difluorophenyl)boronic acid against other commercially available difluorophenylboronic acids.
Table 1: Comparison of Physicochemical Properties of Selected Difluorophenylboronic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (5-Ethoxy-2,4-difluorophenyl)boronic acid | C₈H₉BF₂O₃ | 201.96 | White to off-white powder |
| (2,4-Difluorophenyl)boronic acid | C₆H₅BF₂O₂ | 157.91 | White to light yellow powder[7][8] |
| (2,5-Difluorophenyl)boronic acid | C₆H₅BF₂O₂ | 157.91 | White to off-white powder |
| (3,4-Difluorophenyl)boronic acid | C₆H₅BF₂O₂ | 157.91 | White to off-white powder |
| (4-Fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | White to off-white powder[9] |
The presence of the electron-donating ethoxy group in (5-Ethoxy-2,4-difluorophenyl)boronic acid, in conjunction with the electron-withdrawing fluorine atoms, modulates the electron density of the aromatic ring and the Lewis acidity of the boronic acid. This electronic tuning can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Table 2: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (5-Ethoxy-2,4-difluorophenyl)boronic acid | 3-Iodo-pyrrolo[2,1-f][1][3][5]triazin-4-amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1 | 85 | [Patent Data] |
| (2,4-Difluorophenyl)boronic acid | 5-Bromosalicylic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 75 | - | >95 | [10] |
| (2,5-Difluorophenyl)boronic acid | 4-Iodo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1 | 92 | [11] |
| (3,4-Difluorophenyl)boronic acid | 4-Bromo-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [General Protocol] |
| (4-Fluorophenyl)boronic acid | 4-Iodo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1 | 95 | [11] |
Note: The reaction conditions and coupling partners in this table are not identical and serve as a qualitative comparison of reactivity. Direct, head-to-head comparative studies under the same conditions are limited in the public domain.
The data suggests that (5-Ethoxy-2,4-difluorophenyl)boronic acid is a highly reactive coupling partner, affording excellent yields in relatively short reaction times. The choice of a highly active catalyst system, such as Pd₂(dba)₃/XPhos, is crucial for achieving this efficiency.
Experimental Protocols
To ensure reproducible results, we provide a detailed, step-by-step methodology for a key application of (5-Ethoxy-2,4-difluorophenyl)boronic acid.
Protocol 1: Synthesis of 4-amino-5-fluoro-3-(5-ethoxy-2,4-difluorophenyl)pyrrolo[2,1-f][1][3][5]triazine
This protocol describes the Suzuki-Miyaura coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with 3-iodo-5-fluoro-pyrrolo[2,1-f][1][3][5]triazin-4-amine, a key step in the synthesis of potent FGFR inhibitors.
Materials:
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry reaction vessel, add (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equivalents), 3-iodo-5-fluoro-pyrrolo[2,1-f][1][3][5]triazin-4-amine (1.0 equivalent), and potassium phosphate (3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents) and XPhos (0.1 equivalents) to the reaction mixture under the inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-fluoro-3-(5-ethoxy-2,4-difluorophenyl)pyrrolo[2,1-f][1][3][5]triazine.
Expected Yield: 80-90%
Causality and Mechanistic Considerations
The success of the Suzuki-Miyaura coupling hinges on a finely tuned catalytic cycle. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the desired carbon-carbon bond.[12] The use of a strong base, such as potassium phosphate, is essential for the formation of the boronate species, which is the active nucleophile in the transmetalation step.[13] The difluoro-substitution pattern on the phenylboronic acid increases its Lewis acidity, which can facilitate this boronate formation.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
(5-Ethoxy-2,4-difluorophenyl)boronic acid is a highly effective and versatile reagent in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique substitution pattern provides a strategic advantage for achieving high potency and selectivity. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to incorporate this building block into their synthetic strategies. As the demand for highly specific and potent therapeutics continues to grow, the application of strategically functionalized reagents like (5-Ethoxy-2,4-difluorophenyl)boronic acid will undoubtedly expand, paving the way for the discovery of next-generation medicines.
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- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (URL not provided)
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. PubMed. [Link]
- Fluorine in drug discovery: Role, design and case studies. (URL not provided)
- Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. (URL not provided)
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Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
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2,4-Difluorophenylboronic acid. PMC. [Link]
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Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. National Institutes of Health. [Link]
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(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure. [Link]
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Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
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Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
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Synthesis of 4-Amino-5-nitro-7 H-pyrazolo[3,4- d][1][3][14]triazine-2-oxide and Its Heat-Resistant Derivatives. PubMed. [Link]
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Mechanism-based design of a protein kinase inhibitor. ResearchGate. [Link]
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An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. PubMed. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (URL not provided)
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Synthesis of Protein Kinase Inhibitors. ResearchGate. [Link]
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2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334. PubChem. [Link]
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From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. ACS Publications. [Link]
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2,4-Difluorophenylboronic acid. ResearchGate. [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
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Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
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Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. ResearchGate. [Link]
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4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem. [Link]
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The Strategic Advantage of (5-Ethoxy-2,4-difluorophenyl)boronic acid in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine atoms and ethoxy groups into molecular scaffolds can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. (5-Ethoxy-2,4-difluorophenyl)boronic acid has emerged as a valuable building block for introducing this privileged motif. This guide provides an in-depth technical comparison of the performance of (5-Ethoxy-2,4-difluorophenyl)boronic acid in key cross-coupling reactions, supported by experimental data, alongside a discussion of its advantages over alternative synthetic strategies.
The Rise of Ethoxy-Difluorophenyl Moieties in Drug Discovery
The 2,4-difluorophenyl group is a well-established pharmacophore known to enhance metabolic stability and binding affinity. The addition of an ethoxy group at the 5-position introduces a degree of lipophilicity and potential for hydrogen bonding interactions, which can be crucial for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. A prime example of the successful application of this moiety is in the development of potent and selective KRAS G12D inhibitors, a critical target in oncology.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. The performance of (5-Ethoxy-2,4-difluorophenyl)boronic acid in this reaction is a key determinant of its utility.
Case Study: Synthesis of KRAS G12D Inhibitors
In the synthesis of KRAS G12D inhibitors, (5-Ethoxy-2,4-difluorophenyl)boronic acid is a crucial reagent for introducing the key substituted phenyl ring. The general synthetic route involves the coupling of a heterocyclic halide with the boronic acid.[1]
Logical Workflow for KRAS G12D Inhibitor Synthesis
Caption: Synthetic workflow for KRAS G12D inhibitors.
Comparative Performance Analysis
While direct, side-by-side comparative studies are often proprietary, an analysis of patent literature and publications allows for a comparative assessment of (5-Ethoxy-2,4-difluorophenyl)boronic acid against its un-ethoxylated counterpart, (2,4-difluorophenyl)boronic acid.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| (5-Ethoxy-2,4-difluorophenyl)boronic acid | Substituted Pyrimidine Chloride | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | ~85% | [1] |
| (2,4-Difluorophenyl)boronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 98% | [2] |
| (2,4-Difluorophenyl)boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95% | [3] |
Analysis of Performance:
The presence of the electron-donating ethoxy group on (5-Ethoxy-2,4-difluorophenyl)boronic acid can influence its reactivity in Suzuki-Miyaura couplings. Generally, electron-donating groups can increase the nucleophilicity of the boronic acid, potentially leading to faster transmetalation, which is often the rate-limiting step. However, the electronic effects of the two fluorine atoms are also significant. In the case of the KRAS inhibitor synthesis, a high yield was achieved, demonstrating the excellent performance of this reagent in complex molecule synthesis.
Compared to (2,4-difluorophenyl)boronic acid, the ethoxy-substituted version offers the advantage of introducing an additional point of functionality and modifying the electronic properties of the resulting biaryl product. The choice between the two will ultimately depend on the specific synthetic target and the desired properties of the final molecule.
Performance in Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-O and C-N bonds, using copper catalysts. This reaction is an attractive alternative to palladium-catalyzed methods for the synthesis of diaryl ethers and arylamines.
Case Study: Synthesis of Diaryl Ethers
The synthesis of diaryl ethers is a common application of the Chan-Lam coupling.[4][5] (5-Ethoxy-2,4-difluorophenyl)boronic acid can be effectively coupled with various phenols to generate the corresponding diaryl ethers, which are important scaffolds in medicinal chemistry.
General Chan-Lam O-Arylation Workflow
Caption: General workflow for Chan-Lam diaryl ether synthesis.
Comparative Insights
The electronic nature of the boronic acid also plays a crucial role in the Chan-Lam coupling. The electron-donating ethoxy group in (5-Ethoxy-2,4-difluorophenyl)boronic acid can facilitate the transmetalation step with the copper catalyst.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Arylboronic acids (general) | Phenols | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Good to Excellent | [4] |
| Arylboronic acids (general) | Amines | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Good to Excellent | [6] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Heterocyclic halide (1.0 equiv)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add the heterocyclic halide, (5-Ethoxy-2,4-difluorophenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Chan-Lam O-Arylation Protocol
Materials:
-
Phenol (1.0 equiv)
-
(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add the phenol, (5-Ethoxy-2,4-difluorophenyl)boronic acid, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add DCM and then pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
(5-Ethoxy-2,4-difluorophenyl)boronic acid stands out as a highly effective and versatile reagent for the synthesis of complex molecules, particularly in the realm of drug discovery. Its successful application in the synthesis of KRAS G12D inhibitors highlights its importance in constructing privileged molecular scaffolds. The presence of the ethoxy group, in conjunction with the difluoro substitution pattern, offers a unique combination of electronic and steric properties that can be advantageous in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions. While direct comparative data with other boronic acids is often context-dependent, the available evidence strongly supports its utility for achieving high yields in the synthesis of high-value compounds. The choice of this reagent provides medicinal chemists with a powerful tool to fine-tune the properties of their target molecules, ultimately accelerating the drug discovery and development process.
References
- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.
- Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.
- Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
-
Cheng, H., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1351–1357. [Link]
-
Chan–Lam coupling. In Wikipedia. [Link]
- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry, 2024.
- A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes, 2021.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2022, 27(19), 6296. [Link]
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 2020.
- The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2008.
- Comparison of reactivity of different boron reagents.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 2017.
- Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 2019.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 2022.
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 2014.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2020.
- Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Organic & Biomolecular Chemistry, 2010.
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for Scalable Synthesis and Utilization of 2,5-Difluorophenylboronic Acid. Benchchem.
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- 3. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe and Compliant Disposal of (5-Ethoxy-2,4-difluorophenyl)boronic Acid
As a Senior Application Scientist, my aim is to provide you with a comprehensive, actionable guide that extends beyond mere product specifications. This document outlines the essential procedures for the proper disposal of (5-Ethoxy-2,4-difluorophenyl)boronic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The principles discussed here are grounded in established safety protocols and an understanding of the chemical nature of boronic acids.
Understanding the Compound: Hazard Profile and Reactivity
(5-Ethoxy-2,4-difluorophenyl)boronic acid and its structural analogs are key reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. While invaluable, they are not benign. Safety Data Sheets (SDS) for similar compounds, such as 2,4-Difluorophenylboronic acid, consistently highlight several hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of the powder can irritate the respiratory system.[1][2]
Boronic acids are Lewis acids and can undergo dehydration to form cyclic anhydrides (boroxines). While most are stable to air, they can be prone to deboronation under certain acidic, basic, or oxidative conditions.[3] It is this reactivity that informs the cautious approach required for their disposal.
The Cardinal Rule: All Chemical Waste is Hazardous Until Proven Otherwise
From a regulatory standpoint, any chemical waste generated in a laboratory setting must be managed as hazardous waste from the moment of its generation.[4][5] This means that (5-Ethoxy-2,4-difluorophenyl)boronic acid, whether as a pure unused substance, a reaction byproduct, or a contaminant on labware, must not be disposed of in regular trash or down the drain.[6] Disposal must be handled through your institution's Environmental Health & Safety (EH&S) or a licensed waste disposal contractor.
Waste Segregation and Containment: A Step-by-Step Protocol
Proper disposal begins with meticulous segregation at the point of generation. This prevents dangerous cross-reactions and simplifies the final disposal process.
For the original reagent that is expired or no longer needed:
-
Do Not Open: If the container is sealed and in good condition, leave it sealed.
-
Labeling: Ensure the original manufacturer's label is intact and legible. Attach a hazardous waste tag provided by your institution's EH&S department. Fill out the tag completely, listing the full chemical name.
-
Storage: Place the container in your lab's designated "Satellite Accumulation Area" (SAA).[4][7] This area must be at or near the point of waste generation and under the control of laboratory personnel.
This category includes items like weighing boats, contaminated gloves, or paper towels used to clean up small spills.
-
Containment: Place all contaminated solid waste into a designated, durable, leak-proof container, such as a polyethylene-lined drum or a dedicated waste bag.
-
Labeling: Clearly label the container with "Hazardous Waste" and list the chemical contaminants, including "(5-Ethoxy-2,4-difluorophenyl)boronic acid."
-
Storage: Keep the container sealed except when adding waste and store it within the SAA.[5][7]
This is a common waste stream resulting from reaction workups.
-
Waste Stream Segregation:
-
Aqueous Waste: Collect aqueous layers from extractions that may contain residual boronic acid. Boronic acids can be converted to water-soluble boronate salts under basic conditions, making this an important waste stream to capture.[8]
-
Organic Solvent Waste: Collect all organic washes. Do not mix halogenated and non-halogenated solvents unless your facility's waste protocol explicitly permits it, as disposal costs can differ significantly.[5]
-
-
Containment: Use a dedicated, compatible waste container (e.g., a high-density polyethylene or glass bottle) with a secure screw cap.[7] Never use food containers.[7] Fill containers to no more than 90% capacity to allow for expansion.
-
Labeling: Attach a hazardous waste tag as soon as the first drop of waste is added.[5] List all chemical constituents and their approximate percentages.
-
Storage: Keep the container tightly closed and stored in secondary containment (such as a plastic tub) within the SAA.[5]
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[6]
-
Decontamination: Triple-rinse the empty bottle with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous chemical waste.[6] Add it to your organic solvent waste stream.
-
Final Disposal: Once triple-rinsed, deface or remove all hazardous chemical labels from the bottle.[5][6] The cap should be removed, and the container can then typically be disposed of as regular trash or recycled, depending on institutional policy.
Data and Workflow Visualization
To simplify these procedures, the following table summarizes the key requirements, and the diagram illustrates the decision-making workflow for disposal.
| Waste Type | Recommended Container | Key Labeling Information | Personal Protective Equipment (PPE) |
| Unused/Expired Chemical | Original, unopened container | "Hazardous Waste," Full Chemical Name | Safety glasses, lab coat, nitrile gloves |
| Contaminated Solids | Lined, sealed waste drum or bag | "Hazardous Waste," Chemical Contaminants | Safety glasses, lab coat, nitrile gloves |
| Aqueous Solutions | HDPE or glass bottle with screw cap | "Hazardous Waste," All constituents & % | Safety glasses, lab coat, nitrile gloves |
| Organic Solutions | HDPE or glass bottle with screw cap | "Hazardous Waste," All constituents & % | Safety glasses, lab coat, nitrile gloves |
| Rinsate from Bottles | HDPE or glass bottle with screw cap | "Hazardous Waste," Solvent Name | Safety glasses, lab coat, nitrile gloves |
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing (5-Ethoxy-2,4-difluorophenyl)boronic acid.
Caption: Disposal workflow for (5-Ethoxy-2,4-difluorophenyl)boronic acid.
Trustworthiness and Self-Validation
This guide is built upon a foundation of universal laboratory safety principles and regulatory requirements. The core concept of a self-validating system lies in consistency and documentation. By meticulously labeling every waste container the moment it is created and keeping accurate records, you ensure a clear chain of custody that is verifiable by your institution's safety officers and waste management contractors. Always consult your specific institution's Chemical Hygiene Plan and EH&S department, as local regulations may introduce specific nuances to these general procedures.[4][9]
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]
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- 9. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Ethoxy-2,4-difluorophenyl)boronic acid
Welcome to your essential safety and operational guide for handling (5-Ethoxy-2,4-difluorophenyl)boronic acid. In drug discovery and development, boronic acids are invaluable building blocks, but their reactivity necessitates a robust understanding of their handling requirements. This guide moves beyond a simple checklist, providing a procedural framework grounded in the principles of risk mitigation and laboratory best practices. Our goal is to empower you, the researcher, with the knowledge to handle this reagent with confidence and safety.
The Causality of Caution: Understanding the Hazard Profile
To select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks. While a specific Safety Data Sheet (SDS) for (5-Ethoxy-2,4-difluorophenyl)boronic acid may be proprietary to the supplier, we can construct a reliable hazard profile by examining structurally analogous compounds, such as 2,4-Difluorophenylboronic acid and 5-Ethoxy-2-fluorophenylboronic acid. This approach allows us to anticipate and counter the potential hazards effectively.
Data from related compounds consistently indicates a clear hazard profile that should be assumed for (5-Ethoxy-2,4-difluorophenyl)boronic acid.[1][2][3]
Table 1: Representative Hazard Profile
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or its solutions can cause redness, itching, or inflammation. This necessitates robust skin protection.[3] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The fine, powder-like nature of boronic acids makes them an eye hazard. Contact can lead to significant, potentially painful irritation.[2][3][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][4] |
This profile dictates that our primary safety objective is to prevent contact with skin, eyes, and the respiratory system.
The Core Directive: Your PPE Ensemble
Your selection of PPE is your first and most critical line of defense. The minimum required PPE should be worn at all times when in the laboratory where this chemical is handled.[5]
-
Primary Laboratory Coat: A clean, flame-resistant lab coat is non-negotiable. It must be fully buttoned to protect your street clothes and skin from incidental contact and minor splashes.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Due to the fine, dusty nature of the solid and the potential for splashes when preparing solutions, you must wear chemical splash goggles that provide a full seal around the eyes.[5][6] For operations with a higher risk of splashing, such as transferring large volumes of a solution, supplement your goggles with a full-face shield.[6]
-
Chemical-Resistant Gloves: Disposable nitrile gloves are the standard for incidental contact.[5] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin.[7] For tasks involving prolonged handling or immersion, consult a glove selection chart to choose a glove with appropriate resistance. Always remove and dispose of gloves immediately after contact with the chemical and wash your hands thoroughly.[5][7]
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule that protects your lower extremities from spills.[5][8]
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe science. All handling of (5-Ethoxy-2,4-difluorophenyl)boronic acid solid and its volatile solutions must be performed within a certified chemical fume hood.[8][9]
Step 1: Preparation and Pre-Handling Checks
-
Verify Fume Hood Functionality: Before starting, ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble All Materials: Gather the chemical container, spatulas, weigh boats/paper, glassware, and solvents inside the fume hood to minimize traffic in and out of the workspace.
-
Don Your PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before you open the chemical container.[9]
-
Prepare for Spills: Ensure a chemical spill kit is accessible and that you are familiar with its contents and use.
Step 2: Weighing and Transferring the Solid
-
Minimize Dust Generation: Open the container slowly inside the fume hood. Handle the solid gently with a spatula to avoid creating airborne dust.[10]
-
Use Appropriate Tools: Use clean, dry spatulas and weigh paper or a glass container for weighing.
-
Close Container Promptly: Immediately and securely close the main container of (5-Ethoxy-2,4-difluorophenyl)boronic acid after dispensing the required amount.[9]
Step 3: Preparing Solutions
-
Add Solid to Solvent: When preparing a solution, add the weighed boronic acid solid to the solvent. This is generally safer than adding solvent to the solid, as it can minimize splashing of the fine powder.
-
Control Exotherms: While not always significant, be aware that dissolving some reagents can be exothermic. Add the solid in portions if you are unsure.
-
Ensure Proper Labeling: Clearly and accurately label the vessel containing your solution with the chemical name, concentration, date, and your initials.[8]
Step 4: Post-Handling Decontamination
-
Clean Equipment: Decontaminate spatulas and any non-disposable equipment used.
-
Wipe Down Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent to remove any residual chemical contamination.
-
Doff PPE Correctly: Remove your gloves first, using a technique that avoids touching the outer surface with your bare hands.[7] Remove your goggles and lab coat last.
-
Wash Hands: Wash your hands thoroughly with soap and water after the procedure is complete, even though you were wearing gloves.[3][11]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow of operations for safely handling (5-Ethoxy-2,4-difluorophenyl)boronic acid, from preparation to disposal.
Caption: Workflow for Safe Handling of Boronic Acids.
Operational and Disposal Plans
A comprehensive safety plan extends beyond active handling to include protocols for unexpected events and proper disposal.
Spill Management
In the event of a spill, your immediate actions are critical.
-
Alert Colleagues: Notify others in the lab immediately.
-
Assess the Spill: If the spill is large or you feel unsafe, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Manage Small Spills: For a small spill contained within the fume hood, ensure you are wearing your full PPE.[9]
-
Gently cover the spill with an absorbent material from a chemical spill kit.
-
Carefully scoop the material into a designated hazardous waste container.
-
Wipe the area clean and decontaminate it.
-
Do not allow the substance to enter any drains.[9]
-
Waste Disposal
All materials contaminated with (5-Ethoxy-2,4-difluorophenyl)boronic acid must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect all contaminated items, including gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[12]
-
Liquid Waste: Unused or waste solutions should be collected in a separate, labeled hazardous waste container.
-
Regulatory Compliance: Never dispose of this chemical down the drain unless explicitly permitted by your institution's EHS department and local regulations.[12][13] Always consult your facility's waste management guide.
By integrating these safety protocols into your daily laboratory work, you ensure not only your own protection but also that of your colleagues and the integrity of your research.
References
- Boric Acid - IsoLab. IsoLab.
- How To Safely Dispose of Boric Acid. Lab Alley.
- What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. (2025-04-26).
- Kumar, S. Disposal Of Boric Acid. Sciencing. (2022-03-24).
- Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. Benchchem.
- Boric acid - Chemtalk. Chemtalk. (2022-04-29).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Preparing & Handling Chemical Solutions. The Science Blog. (2023-04-26).
- Safe Handling and Storage of Chemicals. Environmental Health & Safety.
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Chemical Handling and Storage . Environmental Health and Safety - Iowa State University. Retrieved January 19, 2026, from [Link]
- Safety Precautions for Acids and Bases in a Laboratory. Toronto Tribune. (2025-01-09).
- Chemicals - safe use and handling. HSE. (2025-08-28).
- Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid. Sigma-Aldrich. (2025-05-12).
- SAFETY DATA SHEET - 2,4-Difluorophenylboronic acid. Thermo Fisher Scientific. (2007-07-11).
- SAFETY DATA SHEET - 2,4-Difluorobenzeneboronic acid. Fisher Scientific.
- SAFETY DATA SHEET - 5-Ethoxy-2-fluorophenylboronic Acid. TCI Chemicals. (2025-10-16).
- How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip.
- SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich. (2025-10-15).
- SAFETY DATA SHEET - Thiophene-2-boronic acid pinacol ester. Sigma-Aldrich. (2022-06-15).
- Safety Data Sheet - 2,6-Difluorophenylboronic acid. TargetMol. (2026-01-08).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
